3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHKXVQDVMENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646756 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-22-9 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. Also known as 3-Bromo-4-methoxy-5-azaindole, this compound is of significant interest due to its prevalence in the scaffolds of numerous kinase inhibitors and other therapeutic agents. This document details its chemical properties, a proposed synthetic route, characteristic spectroscopic data, and its versatile reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The application of this building block in the synthesis of biologically active molecules is highlighted, offering insights for its strategic use in drug discovery and development programs.
Introduction: The Significance of the 5-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a "privileged" structure in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The strategic placement of a nitrogen atom in the fused pyridine ring modulates the electronic properties and hydrogen bonding capabilities of the molecule compared to its indole counterpart. This modification can lead to enhanced binding affinity, improved physicochemical properties, and novel intellectual property for drug candidates.
This compound emerges as a particularly valuable synthon. The bromo substituent at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The methoxy group at the 4-position influences the electronic environment of the ring system and can play a crucial role in directing interactions with target proteins.
Physicochemical and Spectroscopic Characterization
Chemical Properties
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1000341-22-9 | [1] |
| Synonym | 3-Bromo-4-methoxy-5-azaindole | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [1] |
| logP (Predicted) | 2.334 | [1] |
| Storage | 4°C, protect from light | [1] |
Spectroscopic Data (Predicted)
While a publicly available, experimentally verified full dataset is limited, the following spectroscopic characteristics can be predicted based on the analysis of closely related analogues and standard spectroscopic principles.
2.2.1. ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N1-H |
| ~8.10 | d, J = 5.5 Hz | 1H | H6 |
| ~7.40 | s | 1H | H2 |
| ~7.15 | d, J = 5.5 Hz | 1H | H7 |
| ~4.05 | s | 3H | OCH₃ |
Rationale for Predictions: The chemical shifts are estimated based on data from various 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[2][3] The downfield shift of H6 is expected due to the anisotropic effect of the adjacent nitrogen atom. The pyrrolic proton (H2) is anticipated to be a singlet, and the methoxy group protons will also appear as a sharp singlet.
2.2.2. ¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C4 |
| ~142.0 | C7a |
| ~140.0 | C6 |
| ~125.0 | C2 |
| ~120.0 | C3a |
| ~110.0 | C7 |
| ~95.0 | C3 |
| ~56.0 | OCH₃ |
Rationale for Predictions: The assignments are based on the analysis of similar heterocyclic systems.[2][3] The carbon bearing the methoxy group (C4) is expected at a significantly downfield shift. The brominated carbon (C3) will be shifted upfield compared to its non-brominated counterpart.
2.2.3. Mass Spectrometry (MS)
-
Expected [M+H]⁺: 226.9820 / 228.9799 (corresponding to ⁷⁹Br and ⁸¹Br isotopes). The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio) is a key diagnostic feature.
-
Major Fragmentation Pathways: Likely fragmentation would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
2.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, OCH₃) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretching (aryl ether) |
| ~650-550 | C-Br stretching |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine. The proposed multi-step synthesis is outlined below.
Figure 1: Proposed synthetic route for this compound.
Step-by-Step Protocol:
Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
-
To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choices: Methanol serves as both the solvent and the source of the methoxy group. Sodium methoxide is a strong enough base to facilitate the nucleophilic aromatic substitution of the chloro group. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M) and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality of Experimental Choices: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The 3-position is the most electronically favorable site for bromination. NBS is a mild and convenient source of electrophilic bromine. DMF is a suitable polar aprotic solvent for this transformation. Conducting the initial addition at 0 °C helps to control the reaction's exothermicity and improve selectivity.
Reactivity and Applications in Drug Discovery
The bromine atom at the 3-position of this compound is the key to its utility as a versatile building block. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrrolopyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of bi-aryl scaffolds commonly found in kinase inhibitors.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond at the 3-position, providing access to a diverse range of 3-amino-substituted pyrrolopyridines. These derivatives are valuable for probing interactions with the hinge region of kinases or for serving as further points for diversification.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed. Protect from light.
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic substitution pattern provides both a key recognition element (the 4-methoxy-5-azaindole core) and a versatile chemical handle for diversification (the 3-bromo group). A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel therapeutic agents.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of this compound, a heterocyclic building block of increasing importance in the field of medicinal chemistry. We will delve into its fundamental chemical properties, discuss its synthetic context, explore its applications as a key intermediate in drug discovery, and provide essential safety information.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3-Bromo-4-methoxy-5-azaindole, is an aromatic heterocyclic compound. The fusion of a pyrrole ring and a pyridine ring forms the core azaindole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. The strategic placement of bromo and methoxy functional groups provides versatile handles for synthetic elaboration.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| CAS Number | 1000341-22-9 | [1] |
| Synonym | 3-BROMO-4-METHOXY-5-AZAINDOLE | [1] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [1] |
| LogP (calculated) | 2.334 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 |[1] |
Synthetic Strategy and Mechanistic Considerations
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines is a critical task in medicinal chemistry. While specific, detailed protocols for this exact isomer are proprietary or embedded in complex literature, a general and logical synthetic approach can be inferred from published methodologies for analogous structures.
A common strategy involves the construction of the fused bicyclic ring system from a functionalized pyridine precursor. The causality behind this choice is rooted in the commercial availability of diverse pyridine starting materials and the well-established chemistry for ring annulation.
Experimental Protocol: Conceptual Synthesis
The following protocol outlines a conceptual pathway for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, which can be subsequently functionalized. This is based on established synthetic routes for related compounds.[2][3]
-
Step 1: Pyridine N-Oxide Formation. A substituted 2-bromopyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). This activates the pyridine ring for subsequent nitration.
-
Step 2: Regioselective Nitration. The pyridine N-oxide is reacted with fuming nitric acid in sulfuric acid. The N-oxide group directs the electrophilic nitration to the 4-position.
-
Step 3: Vinylation. The resulting 4-nitropyridine oxide is reacted with an enamine equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to install a vinyl group that will become part of the pyrrole ring.
-
Step 4: Reductive Cyclization. The nitro group is reduced, typically with iron powder in acetic acid, which simultaneously triggers the cyclization to form the 1H-pyrrolo[3,2-c]pyridine scaffold.
-
Step 5: Functional Group Interconversion. Subsequent steps would involve methoxylation and selective bromination to yield the final target molecule.
Application in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets. The pyrrolopyridine core is a bioisostere for purines and other aromatic heterocycles, allowing it to interact with a wide range of biological targets.[4]
Role as a Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine isomer (7-azaindole) is a well-known core in many FDA-approved kinase inhibitors.[4] Similarly, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is actively being explored for the development of novel inhibitors targeting kinases involved in cancer cell proliferation.[2][5] The bromine atom at the 3-position is particularly valuable, as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent antitumor agents that function as inhibitors of the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.[2][3]
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled by trained personnel only, following standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] For long-term stability, storage at 4°C, protected from light, is recommended.[1]
Conclusion
This compound is a well-defined chemical entity with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol .[1] Beyond these fundamental properties, it represents a strategically important building block for drug discovery. Its azaindole core mimics endogenous structures, while its bromo and methoxy groups offer synthetic chemists precise control for constructing complex molecular architectures. Its utility in the synthesis of potential anticancer agents, particularly kinase inhibitors, underscores its significance for researchers in medicinal chemistry and oncology.[2][5]
References
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Oakwood Chemical. 3-bromo-4-methoxy-1H-pyrrolo[2, 3-b]pyridine, min 97%. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. [Link]
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An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into the core characteristics of this compound, offering both theoretical predictions and established experimental protocols for its handling and derivatization.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets of therapeutic relevance.[3] Derivatives of the pyrrolo[3,2-c]pyridine skeleton have demonstrated potent inhibitory activity against various kinases, which are crucial targets in oncology and inflammatory diseases.[4][5] Furthermore, recent studies have highlighted the potential of this scaffold in developing novel anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[6][7]
This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of a bromine atom at the 3-position provides a reactive handle for a range of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 4-position also influences the electronic properties and metabolic stability of the molecule and its derivatives.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇BrN₂O | [8] |
| Molecular Weight | 227.06 g/mol | [8] |
| CAS Number | 1000341-22-9 | [8] |
| Synonyms | 3-BROMO-4-METHOXY-5-AZAINDOLE | [8] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | >350 °C (estimated) | Based on 3-Bromo-1H-pyrrolo[3,2-c]pyridine (357 °C)[9] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | Computational[8] |
| LogP (octanol/water partition coefficient) | 2.334 | Computational[8] |
| Hydrogen Bond Donors | 1 | Computational[8] |
| Hydrogen Bond Acceptors | 2 | Computational[8] |
| Rotatable Bonds | 1 | Computational[8] |
| Purity (commercial) | ≥97% | [8] |
| Storage Conditions | 4°C, protect from light | [8] |
Spectral Data (Predicted)
Detailed spectral analysis is crucial for confirming the identity and purity of this compound. Based on the analysis of structurally related compounds, the following spectral characteristics are predicted.[1][6][10]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.5-9.0 (s, 1H, NH)
-
δ 7.8-8.2 (d, 1H, Ar-H)
-
δ 7.2-7.6 (d, 1H, Ar-H)
-
δ 7.0-7.2 (s, 1H, Ar-H)
-
δ 3.9-4.1 (s, 3H, OCH₃)
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 155-160 (C-O)
-
δ 140-145 (Ar-C)
-
δ 130-135 (Ar-C)
-
δ 120-125 (Ar-C)
-
δ 110-115 (Ar-C)
-
δ 100-105 (Ar-C)
-
δ 90-95 (C-Br)
-
δ 55-60 (OCH₃)
-
Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step sequence, adapting known procedures for related pyrrolopyridine scaffolds.[1][6] A plausible synthetic route is outlined below.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Experimental Determination of LogP (Shake-Flask Method)
This protocol provides a standardized method for the experimental determination of the octanol-water partition coefficient (LogP). [11][12]
Caption: Workflow for the experimental determination of LogP.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapies. [13]Derivatives have shown promise as:
-
Kinase Inhibitors: The scaffold is a key component in the design of inhibitors for various kinases, including FMS kinase, which is implicated in cancer and inflammatory disorders. [4]* Anticancer Agents: By modifying the substituents on the pyrrolopyridine core, researchers have developed potent anticancer compounds that target tubulin polymerization and induce cell cycle arrest and apoptosis. [1][6][7]* Therapeutics for a Range of Diseases: The versatility of the scaffold has led to its investigation for treating a wide array of conditions, including those affecting the nervous and immune systems, as well as viral and bacterial infections. [13][14] this compound is a critical starting material for accessing novel derivatives within this chemical space. Its strategic functionalization allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a high-value heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization is still emerging, its predicted physicochemical properties, coupled with established synthetic and derivatization protocols for the broader pyrrolo[3,2-c]pyridine class, provide a solid foundation for its use in research and development. As the demand for novel, targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in accelerating the drug discovery process cannot be overstated.
References
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Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities", Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Available at: [Link].
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Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Available at: [Link].
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Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site", Semantic Scholar, 2024. Available at: [Link].
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Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives", MDPI, 2021. Available at: [Link].
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American Elements, "3-Bromo-1H-pyrrolo[3,2-c]pyridine", American Elements, Available at: [Link].
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Avdeef, A., & Tsinman, O. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP", Journal of medicinal chemistry, 2006. Available at: [Link].
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Agilent, "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System", Agilent Technologies, Available at: [Link].
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Atroshchenko, Y. M., et al. "Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes", ResearchGate, 2020. Available at: [Link].
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Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities", Taylor & Francis Online, 2024. Available at: [Link].
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Wang, Z., et al. "Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy", JoVE, 2019. Available at: [Link].
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Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives", ResearchGate, 2021. Available at: [Link].
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Wójcicka, A., et al. "Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones", Molecules, 2020. Available at: [Link].
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Abdel-Halim, H., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase", Future Science, 2017. Available at: [Link].
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Organic Chemistry Portal, "Suzuki Coupling", Organic Chemistry Portal, Available at: [Link].
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Al-Ostoot, F. H., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)", RSC Advances, 2021. Available at: [Link].
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Ghizzoni, M., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives", RSC Publishing, 2016. Available at: [Link].
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Introduction: The Strategic Importance of the Azaindole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-methoxy-5-azaindole
Azaindoles, also known as pyrrolopyridines, represent a class of "privileged structures" in medicinal chemistry.[1][2] As bioisosteres of both indole and purine systems, the strategic placement of a nitrogen atom into the indole ring can significantly modulate a molecule's physicochemical properties, such as solubility and pKa, as well as its binding affinity to biological targets.[2][3] This has made the azaindole scaffold particularly valuable in the development of kinase inhibitors, as it can mimic the adenine fragment of ATP to effectively bind in the kinase catalytic domain.[1][3]
The 5-azaindole isomer, in particular, is a key structural motif in numerous compounds under investigation in clinical and preclinical trials.[1] Functionalized 5-azaindoles serve as versatile building blocks for constructing more complex, biologically active molecules. Among these, 3-Bromo-4-methoxy-5-azaindole is a key intermediate of significant interest. The bromine atom at the C-3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at the C-4 position influences the electronic properties and potential hydrogen bonding interactions of the final compound.[4] This guide provides a detailed examination of a robust synthetic route to this valuable intermediate and outlines a comprehensive characterization workflow for researchers in drug discovery and development.
Synthetic Strategy and Mechanism
The synthesis of 3-Bromo-4-methoxy-5-azaindole is most efficiently approached through the late-stage functionalization of a pre-existing 4-methoxy-5-azaindole core. The C-3 position of the azaindole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. While elemental bromine can be used, it often leads to over-bromination and other side products. A milder and more selective approach is warranted for achieving high yield and purity.
Causality of Reagent Choice: Copper(II) bromide (CuBr₂) in a polar aprotic solvent like acetonitrile is an excellent choice for this transformation.[5] CuBr₂ serves as a mild source of electrophilic bromine, minimizing the formation of undesired byproducts and offering high regioselectivity for the C-3 position. This method is known for its practicality and high yields in the halogenation of azaindole systems.[5]
The proposed synthetic pathway is a direct electrophilic bromination, as illustrated below.
Caption: Synthetic route for 3-Bromo-4-methoxy-5-azaindole.
Experimental Protocol: Synthesis
This protocol describes a reliable method for the regioselective bromination of 4-methoxy-5-azaindole.
Materials and Equipment:
-
4-Methoxy-5-azaindole
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-methoxy-5-azaindole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Stir the solution at room temperature.
-
Reagent Addition: Add Copper(II) Bromide (1.1 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-Bromo-4-methoxy-5-azaindole as a pure solid.
Characterization Workflow
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
Sources
The Ascendant Therapeutic Potential of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has emerged as a fertile ground for the development of novel therapeutics. This guide delves into the burgeoning landscape of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, compounds that have demonstrated significant promise, particularly in the realm of oncology. We will explore their synthesis, dissect their multifaceted biological activities, and elucidate the intricate mechanisms of action that underpin their therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough scientific overview but also actionable experimental protocols and insightful data analysis to catalyze further innovation in this exciting field.
Introduction: The Strategic Significance of the Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the more extensively studied 7-azaindole, presents a unique electronic and structural framework that has proven highly effective for targeting a range of biological macromolecules. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal scaffold for the design of potent and selective inhibitors. The introduction of a bromine atom at the 3-position and a methoxy group at the 4-position provides crucial handles for synthetic diversification and modulates the compound's physicochemical properties, enhancing its drug-like characteristics. These substitutions have been instrumental in unlocking a spectrum of biological activities, most notably in the domain of anticancer research.
Synthetic Strategies: Crafting the Core and Its Analogs
The synthesis of this compound derivatives is a multi-step process that requires careful control of regioselectivity. While a definitive, publicly available, step-by-step protocol for the parent compound is not extensively detailed in the literature, a general synthetic strategy can be inferred from the synthesis of its derivatives.[1][2]
A plausible synthetic route would likely commence with a substituted pyridine precursor, followed by the construction of the fused pyrrole ring, and subsequent functionalization.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the core scaffold.
A key challenge in the synthesis is the regioselective introduction of the bromine at the C3 position of the pyrrole ring. This often requires careful selection of the brominating agent and reaction conditions to avoid substitution at other positions.
Unveiling the Biological Activities: A Multi-pronged Attack on Cancer
Derivatives of this compound have emerged as potent anticancer agents, exhibiting a remarkable ability to interfere with key cellular processes that drive tumorigenesis and proliferation. Their biological activities are primarily centered around three key mechanisms: inhibition of receptor tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.
Kinase Inhibition: Halting Aberrant Signaling
3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition:
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[3] Aberrant activation of this pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives (isomers of the title compound's core) have shown potent inhibitory activity against FGFR1, 2, and 3.[3] For instance, compound 4h from a study on these isomers exhibited impressive IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[3] This highlights the potential of the broader pyrrolopyridine scaffold in targeting this critical oncogenic pathway.
FGFR Signaling Pathway:
Caption: Simplified FGFR signaling pathway and the point of inhibition.
3.1.2. FMS-like Tyrosine Kinase 3 (FMS) Inhibition:
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is another critical receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[4] Its overexpression is linked to various cancers and inflammatory diseases. A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[4][5] Notably, compound 1r from one such study demonstrated an IC50 of 30 nM against FMS kinase, which was 3.2 times more potent than the lead compound.[4][5] This compound also showed significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4][5]
FMS (CSF-1R) Signaling Pathway:
Caption: Simplified FMS (CSF-1R) signaling pathway and the point of inhibition.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1] One of the most potent compounds, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1] This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[1]
Quantitative Biological Data
The following table summarizes the in vitro biological activities of representative this compound derivatives and related compounds.
| Compound ID | Target | Assay | IC50 | Cell Line(s) | Reference |
| 1r | FMS Kinase | Kinase Assay | 30 nM | - | [4][5] |
| 1r | - | Antiproliferative | 0.15 - 1.78 µM | Ovarian, Prostate, Breast | [4][5] |
| 10t | Tubulin | Antiproliferative | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [1] |
| 4h | FGFR1 | Kinase Assay | 7 nM | - | [3] |
| 4h | FGFR2 | Kinase Assay | 9 nM | - | [3] |
| 4h * | FGFR3 | Kinase Assay | 25 nM | - | [3] |
*Note: Compound 4h is a 1H-pyrrolo[2,3-b]pyridine derivative, an isomer of the core scaffold of this guide, included to demonstrate the potential of the broader pyrrolopyridine family as FGFR inhibitors.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Inhibition Assay: FGFR/FMS Kinase Activity
Objective: To quantify the inhibitory effect of the compounds on the enzymatic activity of FGFR or FMS kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay. The following is a generalized protocol for an ADP-Glo™ assay.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate (e.g., a generic tyrosine kinase substrate), and ATP solutions in the appropriate kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and a mixture of substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
Objective: To determine if the compounds inhibit the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in absorbance at 340 nm due to light scattering.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer) on ice.
-
Compound Incubation: In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization by raising the temperature to 37°C.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization.
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The existing data strongly supports their potential as multi-targeted inhibitors, capable of simultaneously disrupting key oncogenic signaling pathways and fundamental cellular processes like mitosis.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the pyrrolo[3,2-c]pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer to assess their therapeutic potential in a physiological setting.
-
Exploration of Other Therapeutic Areas: Given the involvement of the targeted pathways in other diseases, such as inflammatory disorders, the therapeutic potential of these derivatives beyond oncology warrants investigation.
References
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- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare.
- Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (2022). Journal of Medicinal Chemistry.
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.).
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
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- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. (2021). Bioorganic & Medicinal Chemistry.
- IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. (n.d.).
- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
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- Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). PMC.
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The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a fused heterocyclic system comprising a pyrrole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have garnered significant interest from researchers, leading to the development of a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, offering field-proven insights for professionals in drug discovery and development.
The inherent rigidity of the fused ring system, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for designing potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5]
Strategic Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine nucleus is a critical step in the development of novel therapeutics. A common and effective synthetic strategy involves a multi-step sequence starting from commercially available precursors.
A representative synthetic pathway is outlined below:
Caption: General synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[2]
This synthetic route demonstrates the versatility of the scaffold, allowing for the introduction of various aryl groups at the 6-position through Suzuki cross-coupling reactions, a powerful tool for generating chemical diversity.[2]
Diverse Biological Activities and Therapeutic Applications
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across multiple disease areas.
Anticancer Activity
A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.[1][3][6][7] These compounds have been shown to exert their effects through various mechanisms of action.
1. Tubulin Polymerization Inhibition:
Certain derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[1][2][6] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[1][2][6] For instance, compound 10t , a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[1][6]
2. Kinase Inhibition:
The scaffold has also been successfully employed to develop potent kinase inhibitors.
-
FMS Kinase: Diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine core have shown significant inhibitory activity against FMS kinase, a key player in inflammatory diseases and certain cancers.[5] Compound 1r from this series was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[5]
-
Monopolar Spindle 1 (MPS1) Kinase: Structure-based drug design has led to the discovery of highly potent and selective inhibitors of MPS1, a crucial component of the spindle assembly checkpoint.[8] Optimized compounds from this series demonstrated excellent translation from biochemical to cell-based potency.[8]
-
MAPK and mTOR Signaling Pathways: Some derivatives have been shown to inhibit neoplastic cell transformation by targeting the MEK, JNK, and mTOR signaling pathways.[9]
The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 10t | Tubulin | HeLa | 0.12 | [1][6] |
| SGC-7901 | 0.15 | [1][6] | ||
| MCF-7 | 0.21 | [1][6] | ||
| 8g | Not Specified | A375P (Melanoma) | Nanomolar range | [7] |
| 9d | Not Specified | A375P (Melanoma) | Nanomolar range | [7] |
| 1r | FMS Kinase | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | [5] |
Anticancer Mechanism of Action
Caption: Key anticancer mechanisms of 1H-pyrrolo[3,2-c]pyridine derivatives.
Antimicrobial Activity
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential in developing novel antimicrobial agents.
Antibacterial and Antimycobacterial Activity:
Mannich bases derived from the pyrrolo[3,2-c]pyridine scaffold have demonstrated promising antibacterial and antimycobacterial activity.[4] Compound 7t , a piperidine-3-carboxamide derivative, exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis (Mtb) with a Minimum Inhibitory Concentration (MIC) of less than 0.78 μg/mL and low cytotoxicity.[4] Several other compounds in the series showed good activity against Gram-positive bacteria.[4]
The following table highlights the antimicrobial activity of representative compounds.
| Compound | Organism | MIC (µg/mL) | Reference |
| 7t | Mycobacterium tuberculosis H37Rv | <0.78 | [4] |
| 7r | Mycobacterium tuberculosis H37Rv | ≥6.25 | [4] |
| 7u | Mycobacterium tuberculosis H37Rv | ≥6.25 | [4] |
| 7e, 7f, 7r, 7t, 7u | Gram-positive bacteria (S. aureus, etc.) | Good activity | [4] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development in this area, detailed experimental protocols are essential.
General Procedure for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)
This protocol is adapted from the work of Wang et al.[2]
Step 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) in 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate.
-
Heat the reaction mixture under a nitrogen atmosphere in a microwave reactor at 85°C for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate 16 .
Step 2: Suzuki Cross-Coupling for the Synthesis of Target Compounds (10a-t)
-
In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16), the corresponding arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 125°C for 26 minutes.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate it.
-
Purify the residue by column chromatography to yield the final target compounds 10a-t .
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Combretastatin A-4). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the resulting formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutics. The successful application of this scaffold in generating potent anticancer and antimicrobial agents underscores its vast potential.
Future research in this area should focus on:
-
Expansion of Chemical Space: Exploring novel and efficient synthetic methodologies to access a wider range of structurally diverse derivatives.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to further optimize the potency and selectivity of lead compounds.
-
Mechanism of Action Elucidation: Investigating the detailed molecular mechanisms underlying the biological activities of these compounds to identify novel therapeutic targets.
-
In Vivo Evaluation: Advancing promising candidates into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.
By leveraging the insights and protocols presented in this guide, researchers can continue to unlock the full therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, paving the way for the discovery of next-generation medicines.
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Unlocking the Therapeutic Potential of Pyrrolopyridines: A Technical Guide to Discovery and Application
Introduction: The Rising Prominence of the Pyrrolopyridine Scaffold
In the landscape of medicinal chemistry, the pyrrolopyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity, paving the way for the development of potent and selective therapeutics.[1] Pyrrolopyridines, heterocyclic compounds composed of a fused pyrrole and pyridine ring, exist in six isomeric forms, each offering a unique three-dimensional arrangement for molecular interactions.[2] This structural versatility, coupled with their synthetic tractability, has positioned them as a cornerstone in the design of novel drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory disorders.[1][2][3]
This guide provides an in-depth exploration of the discovery and significance of novel pyrrolopyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical, experience-driven perspective on the strategic design, synthesis, and evaluation of these promising therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Design and Synthesis of Novel Pyrrolopyridine Derivatives
The therapeutic efficacy of a pyrrolopyridine-based compound is intricately linked to the nature and position of its substituents. The core scaffold often serves as an anchor, mimicking endogenous ligands like the purine ring of ATP, particularly in the context of kinase inhibition.[4][5] The true innovation, however, lies in the rational design and synthesis of derivatives with tailored functionalities that enhance potency, selectivity, and pharmacokinetic properties.
A common and effective strategy for synthesizing substituted pyrrolopyridine cores involves a multi-step process that often begins with a suitably functionalized pyridine or pyrrole precursor. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in introducing aryl and amino substituents, respectively, at specific positions on the pyrrolopyridine scaffold.[6]
For instance, a general synthetic approach to a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine might proceed as follows:
-
Halogenation of the Pyrrolopyridine Core: Introduction of halogen atoms (e.g., chlorine, iodine) at desired positions on the starting pyrrolopyridine ring system provides reactive handles for subsequent cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between the halogenated pyrrolopyridine and a boronic acid derivative to form a carbon-carbon bond, thereby introducing an aryl substituent at a specific position.[6]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary or secondary amines.[6]
The choice of protecting groups for the pyrrole nitrogen is a critical consideration to prevent unwanted side reactions during synthesis. The trimethylsilylethoxymethyl (SEM) group is often employed, although its subsequent removal can present challenges and requires careful optimization.[6]
Mechanism of Action: Targeting Key Signaling Pathways in Disease
A significant number of therapeutically relevant pyrrolopyridine compounds exert their effects by modulating the activity of protein kinases.[4][5] Kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold's ability to mimic the purine ring of ATP allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[4]
Inhibition of the B-RAF/MEK/ERK Pathway in Melanoma
Mutations in the B-RAF kinase are found in approximately 44% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[7][8] Pyrrolopyridine-based inhibitors, such as the FDA-approved drug Vemurafenib , have been designed to specifically target the mutant B-RAF protein.[4]
Below is a diagram illustrating the B-RAF signaling pathway and the point of intervention for pyrrolopyridine inhibitors.
B-RAF/MEK/ERK Signaling Pathway Inhibition.
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] Several pyrrolopyrimidine and pyrrolopyridine derivatives have been developed as potent and selective inhibitors of VEGFR-2.[7] These compounds block the binding of VEGF to its receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration.[9]
The following diagram depicts the VEGFR-2 signaling pathway and its inhibition by pyrrolopyridine compounds.
VEGFR-2 Signaling Pathway and its Inhibition.
Therapeutic Applications and Efficacy of Novel Pyrrolopyridines
The versatility of the pyrrolopyridine scaffold has led to the discovery of compounds with a broad spectrum of biological activities. The following table summarizes the therapeutic applications of select pyrrolopyridine derivatives, highlighting their targets and in vitro efficacy.
| Compound Class | Target(s) | Therapeutic Area | Reported IC50/EC50 | Reference |
| Pyrrolo[2,3-b]pyridines | V600EB-RAF | Melanoma | 0.080 - 0.085 µM | [11] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Cancer, Inflammation | 30 - 60 nM | [12] |
| Pyrrolo[3,4-c]pyridines | HIV-1 Integrase | HIV/AIDS | 1.65 µM (EC50) | [2] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR-2, CDK2 | Cancer | Varies (µM range) | [7] |
| Pyrrolo[3,4-c]pyridines | PI3Kγ | Cancer, Inflammation | 270 nM | [13] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Bacterial targets | Antibacterial | 3.35 µg/mL (MIC) | [14] |
Experimental Protocols for the Evaluation of Pyrrolopyridine Compounds
The rigorous evaluation of novel compounds is paramount to advancing them through the drug discovery pipeline. The following section provides detailed, step-by-step methodologies for key in vitro assays, designed to be self-validating and grounded in established scientific principles.
Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the initial in vitro evaluation of a newly synthesized pyrrolopyridine compound.
In Vitro Evaluation Workflow for Pyrrolopyridines.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the inhibitory activity of a compound against a specific protein kinase using a radioactive isotope.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the substrate.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate peptide, and kinase buffer.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the kinase reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the negatively charged paper, while the unreacted [γ-32P]ATP will not.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove any unbound [γ-32P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation and Causality:
-
Linearity of Reaction: It is crucial to ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This validates that the measured inhibition is not an artifact of substrate depletion or enzyme instability.
-
ATP Concentration: Using an ATP concentration near the Km value increases the sensitivity of the assay for ATP-competitive inhibitors, as the inhibitor and ATP are in a more direct competition for the binding site.
-
Controls: The inclusion of a no-enzyme control and a known potent inhibitor validates the assay's performance and provides a baseline for maximal inhibition.
Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The cell density should allow for logarithmic growth during the assay period.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours). The incubation time should be sufficient for the compound to exert its antiproliferative effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Self-Validation and Causality:
-
Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal, while too many can lead to contact inhibition and altered metabolic activity, confounding the results.
-
Linearity of Formazan Production: It is important to establish a linear relationship between the cell number and the absorbance of the formazan product to ensure the assay accurately reflects cell viability.
-
Control for Compound Interference: Some compounds can directly react with MTT or alter the cellular redox environment. A cell-free control experiment can be performed to check for such interference.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to detect specific proteins in a cell lysate, providing evidence of target engagement by an inhibitor (e.g., by assessing the phosphorylation status of a target kinase or its downstream substrates).
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells treated with the test compound and control cells to extract proteins. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.[15]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
Self-Validation and Causality:
-
Loading Controls: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to verify that equal amounts of protein were loaded in each lane, ensuring that any observed differences in the target protein are due to the compound's effect and not loading variability.
-
Antibody Specificity: The specificity of the primary antibody is critical. Validating the antibody through positive and negative controls (e.g., cells known to express or not express the target protein) is necessary.
-
Dose- and Time-Dependent Effects: Observing a dose- and/or time-dependent change in the phosphorylation status of the target protein provides strong evidence for specific target engagement by the compound.
Conclusion and Future Directions
The pyrrolopyridine scaffold has unequivocally established its significance in modern drug discovery, yielding a diverse array of bioactive compounds with therapeutic potential across multiple disease areas. The continued exploration of this versatile chemical entity, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative medicines.
The future of pyrrolopyridine research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors with exquisite selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel pyrrolopyridine derivatives that can overcome acquired resistance mechanisms to existing therapies.
-
Novel Therapeutic Targets: Expanding the application of pyrrolopyridines to target other protein families beyond kinases, such as epigenetic modifiers and protein-protein interactions.
-
Advanced Drug Delivery: Utilizing novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of pyrrolopyridine-based drugs.
As our understanding of the molecular basis of disease continues to grow, the rational design and synthesis of novel pyrrolopyridine compounds will undoubtedly remain a vibrant and fruitful area of research, offering hope for the development of more effective and safer treatments for a wide range of human ailments.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable propensity for interaction with a variety of high-value therapeutic targets. This technical guide provides a comprehensive analysis of the potential therapeutic targets for the specific entity, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. Drawing upon the extensive body of research on analogous pyrrolopyridine derivatives, this document synthesizes the current understanding of their mechanism of action to propose and detail a strategic approach for the elucidation of this compound's therapeutic potential. We will explore promising target classes, including protein kinases and the tubulin cytoskeleton, and provide detailed experimental workflows for target validation and characterization.
Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine core, an isostere of the purine ring system, has emerged as a foundational element in the design of novel therapeutics.[1] Its structural resemblance to the adenine moiety of ATP allows for competitive inhibition at the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This has led to the successful development of several marketed drugs, such as the BRAF inhibitor vemurafenib, for the treatment of melanoma.[1] The versatility of the pyrrolopyridine nucleus, allowing for diverse substitutions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have shown significant promise as anticancer and anti-inflammatory agents.[2][3] This guide focuses on a specific, yet uncharacterized, member of this family: this compound. The presence of the bromo and methoxy functionalities provides key chemical handles for either direct interaction with target proteins or for further synthetic elaboration to optimize biological activity.
Proposed Therapeutic Target Classes for this compound
Based on the established activities of structurally related pyrrolopyridine derivatives, we propose two primary target classes for investigation: protein kinases and the tubulin microtubule system.
Protein Kinases: High-Value Targets in Oncology and Inflammation
The pyrrolopyridine scaffold is a well-established kinase hinge-binder.[1] The nitrogen atoms within the bicyclic system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4] Several kinase families are of particular interest for this compound.
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[2] Overexpression of FMS kinase is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2]
Rationale for Targeting FMS Kinase:
-
Precedent: A series of diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibitory activity against FMS kinase.[2]
-
Therapeutic Potential: Inhibition of FMS kinase can lead to the depletion of tumor-associated macrophages (TAMs), which are key drivers of tumor progression, metastasis, and immunosuppression.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of numerous cytokine and growth factor receptors. Dysregulation of the JAK-STAT pathway is a hallmark of many inflammatory and autoimmune diseases, as well as certain cancers.
Rationale for Targeting JAK1:
-
Precedent: C-5 pyrazole-modified pyrrolopyrimidine derivatives have been developed as potent and selective JAK1 inhibitors.[5] While a different isomeric scaffold, this highlights the potential of pyrrolopyridine-like structures to target this kinase family.
-
Therapeutic Potential: Selective JAK1 inhibition offers a promising therapeutic strategy for a range of immune-inflammatory diseases with an improved safety profile compared to broader JAK inhibitors.[5]
The broad applicability of the pyrrolopyridine scaffold suggests that a wider kinase screen is warranted. Other potential targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[6][7]
-
Multi-Targeted Kinase Inhibition: Certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2, suggesting a potential for multi-targeted therapy.[8]
Tubulin Polymerization: Disrupting the Cytoskeleton in Cancer
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[9] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.
Rationale for Targeting Tubulin:
-
Precedent: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[9][10]
-
Mechanism of Action: These compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9]
Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is crucial to validate the proposed therapeutic targets for this compound.
Initial Target Identification: Kinase and Phenotypic Screening
Objective: To broadly assess the biological activity of the compound and identify initial hits.
Experimental Protocol:
-
Broad Kinase Panel Screening:
-
Submit this compound to a commercial kinase panel assay (e.g., Eurofins, Reaction Biology) for screening against a large number of purified kinases (typically >400).
-
The primary screen should be conducted at a single high concentration (e.g., 10 µM) to identify initial hits (kinases with >50% inhibition).
-
-
Cellular Proliferation Assays:
-
Assess the anti-proliferative activity of the compound against a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).
-
Utilize a standard MTT or CellTiter-Glo assay to determine the IC50 (half-maximal inhibitory concentration) values after 72 hours of treatment.
-
Data Presentation:
| Assay Type | Parameters Measured | Purpose |
| Kinase Panel Screen | Percent inhibition of kinase activity | Broadly identify potential kinase targets |
| Cellular Proliferation | IC50 values in various cell lines | Determine cytotoxic/cytostatic potential |
Logical Flow Diagram for Initial Screening:
Caption: Proposed inhibition of the FMS kinase signaling pathway.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin, GTP, and this compound.
-
Procedure: a. In a 96-well plate, mix the compound with a solution of tubulin in a polymerization buffer. b. Incubate at 37°C to induce polymerization. c. Monitor the increase in absorbance at 340 nm over time, which is proportional to tubulin polymerization.
-
Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
Protocol: Immunofluorescence Microscopy of Microtubules
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound at its IC50 concentration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Staining: a. Stain the microtubules with a primary antibody against α-tubulin. b. Use a fluorescently labeled secondary antibody for detection. c. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and observe the effect of the compound on the microtubule network.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising lead compound with the potential to target key enzymes and structural proteins involved in cancer and inflammatory diseases. The proposed experimental workflows provide a clear path forward for the elucidation of its mechanism of action. Future studies should focus on dose-response characterization of the most promising targets, selectivity profiling against related targets, and ultimately, evaluation in preclinical models of disease. The chemical handles present on the molecule also offer significant opportunities for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.
References
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El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]
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El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 429-443. [Link]
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Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6656-6674. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
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Gade, S. K., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1168-1184. [Link]
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Sikora, K., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21545-21555. [Link]
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Understanding the Mechanism of Action of Pyrrolo[3,2-b]quinoxaline-derivatives as Kinase Inhibitors. (n.d.). MDPI. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Jasinski, J. P., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o352. [Link]
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3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrrolo[3,2-c]pyridine Core in Fragment-Based Drug Design
In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for therapeutic programs. This approach, which utilizes small, low-complexity molecules, or "fragments," to probe the binding landscape of biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening. The pyrrolo[3,2-c]pyridine scaffold, a prominent azaindole isomer, has garnered significant attention in medicinal chemistry due to its role as a versatile hinge-binding motif in numerous kinase inhibitors and its broader utility as a bioisostere for purines.[1] This guide focuses on a specific, strategically functionalized derivative: 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine . We will dissect its chemical attributes, outline its synthesis and application in FBDD campaigns, and provide actionable protocols for its deployment in drug discovery projects.
The Molecular Rationale: Why this compound?
The selection of a fragment for a screening library is a deliberate process, balancing physicochemical properties with synthetic tractability and potential for elaboration. This compound (also known as 3-Bromo-4-methoxy-5-azaindole) presents a compelling profile for FBDD.
Physicochemical Properties and "Rule of Three" Compliance
A fragment's utility is often initially assessed by its adherence to the "Rule of Three," which provides a set of guidelines for optimal fragment properties. Let's evaluate our core fragment against these criteria:
| Property | Value | "Rule of Three" Guideline | Status |
| Molecular Weight | 227.06 g/mol | ≤ 300 g/mol | Compliant |
| cLogP | 2.334 | ≤ 3 | Compliant |
| Hydrogen Bond Donors | 1 | ≤ 3 | Compliant |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Compliant |
| Rotatable Bonds | 1 | ≤ 3 | Compliant |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | N/A | Favorable |
Data sourced from chemical vendor specifications.[2]
As the table demonstrates, this compound aligns well with the "Rule of Three," indicating good potential for aqueous solubility and efficient binding. Its modest TPSA is also favorable for cell permeability in later-stage optimization.
Strategic Functionalization: The Roles of the Bromo and Methoxy Groups
The true power of this fragment lies in its strategic functionalization:
-
The Pyrrolo[3,2-c]pyridine Core: This bicyclic heterocycle is a proven pharmacophore. Its nitrogen atoms can act as key hydrogen bond acceptors and donors, mimicking the interactions of the adenine hinge-binding region of ATP in kinases. This makes it an excellent starting point for developing kinase inhibitors.[3] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including FMS kinase, and have been explored as anticancer agents.[4][5][6]
-
The 3-Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle. It is strategically positioned to allow for facile elaboration of the fragment hit through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of analogues to build out structure-activity relationships (SAR). Furthermore, the bromine atom can itself participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
-
The 4-Methoxy Group: The methoxy group at the 4-position serves multiple purposes. Electronically, it donates electron density to the pyridine ring, which can modulate the pKa of the ring nitrogen and influence its hydrogen bonding capabilities. Sterically, it occupies a specific vector in space, allowing for the probing of defined pockets within a target's binding site. The oxygen atom can also act as a hydrogen bond acceptor.
Synthesis of the this compound Core
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: N-Oxidation of a suitable 2-substituted-4-methoxypyridine.
-
To a solution of the starting pyridine in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work-up involves washing with an aqueous solution of sodium bicarbonate and sodium thiosulfate, followed by extraction and purification.
Step 2: Nitration of the Pyridine N-oxide.
-
The N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature.
-
The reaction is stirred until the starting material is consumed.
-
The mixture is then poured onto ice and neutralized to precipitate the nitrated product.
Step 3: Vinylation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
The nitrated N-oxide is heated in DMF-DMA to introduce the dimethylaminovinyl group.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the product is typically isolated by filtration or evaporation of the solvent.
Step 4: Reductive Cyclization.
-
The vinylated intermediate is treated with a reducing agent, such as iron powder in acetic acid, at elevated temperature.[6]
-
This step achieves both the reduction of the nitro group and the cyclization to form the pyrrolo[3,2-c]pyridine core.
-
Work-up involves filtering the iron salts and extracting the product after basification.
Step 5: Bromination of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
The pyrrolo[3,2-c]pyridine core is dissolved in a suitable solvent like DMF or THF.
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is quenched with water, and the product is extracted and purified by column chromatography to yield the final this compound.
Application in a Fragment-Based Drug Design Campaign
The ultimate value of this compound is realized in its application within a FBDD workflow. The goal is to identify if and how this fragment binds to a protein target of interest, and then to elaborate it into a more potent and selective lead compound.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Fragment Screening Methodologies
Several biophysical techniques are well-suited for screening fragments like this compound, which are expected to have weak binding affinities (micromolar to millimolar range).
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are highly sensitive for detecting binding. In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, resulting in a decrease in the ligand's signal intensity.
Protocol: STD-NMR Screening
-
Prepare a stock solution of this compound in a deuterated buffer (e.g., phosphate buffer in D2O).
-
Prepare a solution of the target protein in the same deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
Add the target protein to the fragment solution (typical protein concentration: 10-50 µM; fragment concentration: 100-500 µM).
-
Acquire STD-NMR spectra with on-resonance irradiation of the protein signals and off-resonance irradiation as a control.
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the fragment that binds to the protein.
-
-
Protein-Observed NMR: Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can map the binding site of a fragment on the protein surface. This requires an isotopically labeled (¹⁵N) protein. Binding of the fragment causes chemical shift perturbations (CSPs) of the amide signals of residues in and around the binding pocket.
3.1.2. X-ray Crystallography
Crystallographic screening provides high-resolution structural information of the fragment bound to the target, which is invaluable for structure-based drug design.
Protocol: Co-crystallization/Soaking
-
Obtain high-quality crystals of the target protein.
-
Prepare a soaking solution containing this compound at a concentration that does not compromise crystal integrity (typically 1-10 mM).
-
Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).
-
Cryo-protect the crystal and collect X-ray diffraction data.
-
Solve the crystal structure and analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.
Hit Elaboration: From Fragment to Lead
Once this compound is confirmed as a hit, the next step is to elaborate its structure to improve potency and selectivity. The 3-bromo position is the primary handle for this optimization.
Caption: Elaboration strategies for the this compound fragment.
Example Elaboration Strategy (Hypothetical Kinase Target):
-
Initial Hit: this compound binds to the hinge region of a kinase, with the pyrrolo nitrogen and the pyridine nitrogen forming hydrogen bonds.
-
Structural Information: An X-ray co-crystal structure reveals a nearby hydrophobic pocket that is not occupied by the fragment.
-
Elaboration: A Suzuki coupling reaction is employed to introduce a series of substituted phenyl rings at the 3-position.
-
SAR Analysis: Biological testing of the new analogues reveals that a 3,4-dimethoxyphenyl group at this position significantly improves potency by occupying the hydrophobic pocket. This new, more potent compound becomes the lead for further optimization.
Conclusion and Future Perspectives
This compound represents a highly valuable, yet perhaps underutilized, fragment for drug discovery. Its combination of a privileged heterocyclic core, favorable physicochemical properties, and a versatile synthetic handle makes it an ideal starting point for FBDD campaigns, particularly those targeting ATP-binding proteins like kinases. The strategic principles and protocols outlined in this guide provide a framework for researchers to effectively incorporate this and similar fragments into their drug discovery pipelines, accelerating the journey from initial hit to clinical candidate.
References
-
PyMOL. (n.d.). PyMOL. Retrieved from [Link]
-
Aladdin. (n.d.). 3-Bromo-4-Methoxy-5-Azaindole. Retrieved from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Retrieved from [Link]
-
Patel, H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Hewings, D. S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9441-9455. [Link]
-
Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
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- 6. mdpi.com [mdpi.com]
Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
This technical guide provides a detailed spectroscopic and synthetic overview of the novel heterocyclic compound, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. As a derivative of the medicinally important 1H-pyrrolo[3,2-c]pyridine scaffold, this molecule represents a key building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Due to the current absence of published experimental spectroscopic data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related analogs to provide a robust, scientifically-grounded characterization. We present predicted ¹H NMR and ¹³C NMR spectra, expected high-resolution mass spectrometry (HRMS) data, and a plausible, detailed synthetic pathway. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, enabling and accelerating further investigation and utilization of this promising compound.
Introduction and Significance
The 1H-pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a range of biological targets. Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The introduction of a bromine atom at the 3-position and a methoxy group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core creates a molecule with significant potential for further chemical elaboration. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold. The methoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence the compound's metabolic stability and pharmacokinetic profile.
Given the synthetic versatility and potential biological importance of this compound, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization in a research setting.
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials, adapted from established procedures for related pyrrolopyridines[1][2]. The proposed synthetic workflow is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
-
Step 1: Synthesis of 4-chloro-3-nitropyridine. To a stirring solution of 4-chloropyridine in concentrated sulfuric acid at 0 °C, fuming nitric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-3-nitropyridine.
-
Step 2: Synthesis of 4-methoxy-3-nitropyridine. 4-chloro-3-nitropyridine is dissolved in anhydrous methanol, and a solution of sodium methoxide in methanol is added. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-methoxy-3-nitropyridine.
-
Step 3: Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine. To a solution of 4-methoxy-3-nitropyridine in anhydrous THF at -78 °C, vinylmagnesium bromide is added dropwise. The reaction is stirred at this temperature for a few hours before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude intermediate is then subjected to reductive cyclization using iron powder in acetic acid at elevated temperature. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is basified and extracted with ethyl acetate. The organic layer is dried and purified by column chromatography to yield 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Step 4: Synthesis of this compound. 4-methoxy-1H-pyrrolo[3,2-c]pyridine is dissolved in N,N-dimethylformamide (DMF) and cooled to 0 °C. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford the final product, this compound.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound. The expected exact mass for the protonated molecular ion [M+H]⁺ of this compound is calculated based on its molecular formula, C₈H₇BrN₂O.
| Parameter | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol [3] |
| Calculated Exact Mass ([M+H]⁺) | 226.9769 (for ⁷⁹Br), 228.9748 (for ⁸¹Br) |
The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Standard HRMS Acquisition Protocol
-
Instrument: Agilent Q-TOF 6530 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Reference Masses: Purine (C₅H₄N₄) at m/z 121.0509 and HP-0921 (hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene) at m/z 922.0098 for internal calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The following sections provide the predicted ¹H and ¹³C NMR data for this compound and a detailed interpretation based on established chemical principles and comparison with known analogs.
Molecular Structure with Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region and one signal for the methoxy group. The predictions are based on the analysis of the unsubstituted 1H-pyrrolo[3,2-c]pyridine core and the known electronic effects of the bromo and methoxy substituents.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | 11.5 - 12.5 | br s | - | The pyrrole N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening. |
| H7 | 8.2 - 8.4 | d | J = 5.5 - 6.0 | This proton is ortho to the pyridine nitrogen (N5), leading to a significant downfield shift. It will appear as a doublet due to coupling with H6. |
| H2 | 7.4 - 7.6 | s | - | The proton on the pyrrole ring is expected to be a singlet. Bromine at the 3-position will have a deshielding effect, shifting it downfield compared to the unsubstituted analog. |
| H6 | 7.0 - 7.2 | d | J = 5.5 - 6.0 | This proton is coupled to H7, resulting in a doublet. It is shielded relative to H7. |
| -OCH₃ | 4.0 - 4.2 | s | - | The methoxy protons will appear as a sharp singlet in a typical region for methoxy groups attached to an aromatic ring. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are estimated based on the effects of the heteroatoms and substituents.
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C4 | 160 - 165 | The carbon attached to the electron-donating methoxy group and adjacent to the pyridine nitrogen will be the most downfield aromatic carbon. |
| C7a | 145 - 150 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent pyridine nitrogen. |
| C7 | 140 - 145 | The carbon atom ortho to the pyridine nitrogen (N5) is expected to be significantly downfield. |
| C3a | 125 - 130 | A quaternary carbon at the ring junction. |
| C2 | 120 - 125 | The CH carbon of the pyrrole ring. |
| C6 | 108 - 112 | This carbon is expected to be relatively upfield in the pyridine ring. |
| C3 | 90 - 95 | The carbon atom directly attached to the bromine is expected to be significantly shielded (the "heavy atom effect"). |
| -OCH₃ | 55 - 60 | A typical chemical shift for a methoxy carbon attached to an aromatic system. |
Standard NMR Acquisition Protocol
-
Instrument: Bruker AVANCE 500 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆ (or CDCl₃, depending on solubility).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data, derived from sound chemical principles and comparative analysis with known compounds, offers a solid foundation for researchers to synthesize, identify, and utilize this valuable heterocyclic building block. The proposed synthetic route is practical and based on established methodologies. The predicted NMR and HRMS data provide clear benchmarks for the characterization of this compound. It is our hope that this guide will facilitate further research into the chemistry and biological activity of derivatives based on this promising scaffold.
References
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]
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3-Bromo-4-methoxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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In Silico First Pass: A Predictive Analysis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine for Drug Discovery
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the landscape of contemporary drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. The attrition rate of drug candidates as they move from discovery to clinical trials remains a formidable challenge. It is in this context that in silico predictive modeling has evolved from a niche academic exercise to an indispensable component of the pharmaceutical research and development pipeline. By leveraging computational chemistry and machine learning, we can now construct a detailed predictive profile of a novel chemical entity before the first gram is ever synthesized. This allows for the early identification of potential liabilities, the prioritization of the most promising candidates, and a more rational allocation of resources.[1]
This technical guide provides an in-depth in silico characterization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound belonging to the pyrrolopyridine class. Pyrrolopyridine derivatives are of significant interest in medicinal chemistry, with several compounds from this family showing promise as kinase inhibitors and anticancer agents.[2][3][4][5][6] The pyrrolopyridine scaffold can mimic the purine ring of ATP, enabling it to interact with the hinge region of kinases.[2] This guide will delineate a systematic computational workflow to predict the physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological activities of this specific scaffold, thereby providing a foundational dataset for its further consideration in a drug discovery program.
Molecular Profile of this compound
The subject of our investigation is this compound. Its fundamental molecular characteristics, sourced from chemical databases, are presented below.
| Property | Value | Source |
| CAS Number | 1000341-22-9 | [7] |
| Molecular Formula | C₈H₇BrN₂O | [7] |
| Molecular Weight | 227.06 g/mol | [7] |
| SMILES | COC1=NC=CC2=C1C(Br)=CN2 | [7] |
These basic identifiers are the starting point for a cascade of computational predictions.
Predicted Physicochemical Properties: The Foundation of Druglikeness
The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic behaviors are built.[8] These properties govern a compound's solubility, permeability, and interactions with biological macromolecules. We employ a variety of computational models, often based on Quantitative Structure-Property Relationships (QSPR), to estimate these crucial parameters.[9][10]
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences its absorption, distribution, and potential for off-target effects.
-
Predicted logP: 2.334[7]
A logP in this range is generally considered favorable for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA)
TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a good indicator of bioavailability.
-
Predicted TPSA: 37.91 Ų[7]
This value is well within the range typically associated with good oral bioavailability.
Hydrogen Bonding Capacity
The number of hydrogen bond donors and acceptors is a key determinant of a molecule's solubility and its ability to interact with biological targets.
These values are consistent with established guidelines for drug-likeness, such as Lipinski's Rule of Five.
Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 227.06 | Favorable for oral absorption. |
| logP | 2.334 | Balanced lipophilicity for membrane permeability and solubility. |
| TPSA | 37.91 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | Within the typical range for drug-like molecules. |
| Hydrogen Bond Acceptors | 2 | Within the typical range for drug-like molecules. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity. |
ADMET Profiling: A Forecast of In Vivo Behavior
The ADMET Prediction Workflow
The general workflow for in silico ADMET prediction involves several key steps, as illustrated in the diagram below. This process begins with the molecular structure and progresses through descriptor calculation, model application, and finally, the generation of a predictive profile.
In silico ADMET prediction workflow.
Step-by-Step ADMET Prediction Protocol
-
Input Molecular Structure: Obtain the canonical SMILES string for this compound: COC1=NC=CC2=C1C(Br)=CN2.
-
Submit the Structure: Input the SMILES string into the selected platform.
-
Analyze and Interpret Results: The output will be a series of predictions for various ADMET endpoints. Each prediction should be considered in the context of the model's applicability domain and confidence scores, if provided.
Predicted ADMET Properties for this compound
The following table summarizes the likely predicted ADMET properties based on the physicochemical characteristics of the molecule and the known behavior of similar chemical scaffolds.
| ADMET Parameter | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Favorable physicochemical properties (low MW, moderate logP, low TPSA) suggest good passive absorption. |
| Caco-2 Permeability | Moderate to High | Consistent with good intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | The logP and TPSA values are within the range often associated with CNS penetration. This could be advantageous or a liability depending on the desired therapeutic target. |
| P-glycoprotein (P-gp) Substrate | Possible | Many heterocyclic compounds are P-gp substrates, which could limit brain penetration and contribute to drug resistance. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of CYP isoforms (e.g., CYP2D6, CYP3A4) | A common liability for nitrogen-containing heterocyclic compounds. Further in vitro testing would be required. |
| Excretion | ||
| Renal Excretion | Likely a minor route | Compounds with this level of lipophilicity are often cleared primarily through metabolism. |
| Toxicity | ||
| hERG Inhibition | Potential risk | A common off-target effect for kinase inhibitor scaffolds. Early assessment is critical. |
| Mutagenicity (Ames test) | Low probability | The scaffold itself does not contain obvious structural alerts for mutagenicity. |
| Hepatotoxicity | To be determined | This is a complex endpoint that is difficult to predict with high accuracy in silico. |
Predicting Biological Activity: A Quantitative Structure-Activity Relationship (QSAR) Perspective
Given that the pyrrolopyridine scaffold is a known "privileged structure" for kinase inhibition, we can hypothesize that this compound may exhibit similar activity.[2][3][5] The development of a QSAR model is a powerful approach to predict the biological activity of novel compounds.[14][15][16][17][18]
The QSAR Modeling Paradigm
The workflow for developing a predictive QSAR model is a multi-step process that links molecular structure to biological activity.
QSAR model development and prediction workflow.
Hypothetical Application to this compound
While the construction of a bespoke QSAR model is beyond the scope of this guide, we can infer potential activities based on existing knowledge of the pyrrolopyridine pharmacophore. The substituents on our target molecule—a bromine atom at the 3-position and a methoxy group at the 4-position—would be key modulators of its activity and selectivity profile. The bromine atom, in particular, offers a handle for further synthetic elaboration via cross-coupling reactions, allowing for the exploration of the chemical space around this core.
Conclusion and Forward Look
This in silico analysis provides a comprehensive, albeit predictive, first look at the properties of this compound. The computational data suggest that this molecule possesses a favorable profile in terms of its physicochemical properties and predicted oral bioavailability. Its structural similarity to known kinase inhibitors marks it as a compound of interest for further investigation in oncology and potentially other therapeutic areas where kinase modulation is relevant.
It is imperative to recognize that these predictions are not a substitute for experimental validation. However, they provide a robust, data-driven rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo characterization. The predicted ADMET liabilities, such as potential CYP inhibition and hERG binding, should be among the first properties to be experimentally assessed to de-risk the progression of this scaffold. This predictive framework exemplifies a modern, efficient approach to navigating the complexities of early-stage drug discovery.
References
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Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-654. [Link][14][15][16][17]
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Helguera, A. M., et al. (2012). Combining QSAR classification models for predictive modeling of human monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 58, 249-264. [Link][18]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link][1]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
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ProQuest. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved from [Link][13]
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Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 104-115. [Link][9][10]
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Tantray, M. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 269-285. [Link][2]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][3][4]
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ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. Retrieved from [Link][8]
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Hassan, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26, 2331-2341. [Link][5]
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Szeliga, M., & Obniska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][6]
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An In-depth Technical Guide to Investigating the Mechanism of Action of Pyrrolo[3,2-c]pyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel pyrrolo[3,2-c]pyridine derivatives. The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data critical for advancing promising compounds through the drug discovery pipeline.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have demonstrated potent therapeutic potential across a range of diseases, most notably in oncology.[1] The core structure serves as a versatile backbone for the development of targeted therapies, with prominent mechanisms of action including the inhibition of key cellular enzymes and the disruption of critical protein-protein interactions.
Published research has identified several key biological targets for this class of compounds:
-
Kinase Inhibition: A significant number of pyrrolo[3,2-c]pyridine derivatives function as kinase inhibitors.[2] Specific targets that have been identified include FMS kinase (CSF-1R), a key regulator of macrophage development and function, and Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in the WNT/β-catenin signaling pathway.[3][4] Inhibition of these kinases can lead to anti-proliferative and anti-inflammatory effects.
-
Tubulin Polymerization Inhibition: Several pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making these compounds promising anti-cancer agents.[5][6]
This guide will delineate a logical, multi-pronged experimental strategy to systematically investigate these primary mechanisms of action.
Part 1: Initial Assessment of Biological Activity
The initial phase of investigation focuses on confirming the antiproliferative activity of the pyrrolo[3,2-c]pyridine derivatives in relevant cancer cell lines.
In Vitro Antiproliferative Activity
The foundational experiment is to determine the half-maximal inhibitory concentration (IC50) of the compounds in a panel of cancer cell lines. This provides a quantitative measure of their potency and allows for the selection of appropriate cell lines for further mechanistic studies.
Table 1: Representative Antiproliferative Activity of a Hypothetical Pyrrolo[3,2-c]pyridine Derivative (Compound X)
| Cell Line | Cancer Type | Compound X IC50 (µM) |
| HeLa | Cervical Cancer | 0.15 |
| SGC-7901 | Gastric Cancer | 0.21 |
| MCF-7 | Breast Cancer | 0.18 |
| A375P | Melanoma | 0.12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Elucidating the Molecular Mechanism of Action
Based on the initial antiproliferative data, the subsequent experimental workflow is designed to dissect the specific molecular mechanism(s) responsible for the observed cellular effects. This involves a parallel investigation into both kinase inhibition and tubulin polymerization disruption.
Workflow for Mechanism of Action Investigation
Caption: A logical workflow for investigating the mechanism of action.
Investigating Kinase Inhibition
Given that many pyrrolo[3,2-c]pyridine derivatives are kinase inhibitors, a direct assessment of their effect on a panel of relevant kinases is a critical step.
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]
Materials:
-
Kinase of interest (e.g., FMS, CDK8)
-
Kinase-specific substrate peptide
-
ATP
-
Pyrrolo[3,2-c]pyridine derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control). b. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Investigating Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is another key mechanism for this class of compounds. An in vitro tubulin polymerization assay directly measures the effect of the test compound on the formation of microtubules.
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.[8]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in an appropriate solvent.
-
Reaction Setup (on ice): a. In a pre-chilled 96-well plate, add Tubulin Polymerization Buffer. b. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine). c. Add GTP and glycerol. d. Initiate the reaction by adding the tubulin protein solution.
-
Data Acquisition: a. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. b. Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: a. Plot the absorbance versus time for each concentration of the test compound. b. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.[8]
Part 3: Cellular Validation of the Mechanism of Action
Once a primary molecular mechanism has been identified (kinase inhibition or tubulin polymerization inhibition), it is essential to validate these findings in a cellular context.
Cell Cycle Analysis
Compounds that inhibit tubulin polymerization are expected to cause an arrest in the G2/M phase of the cell cycle.[6] This can be readily assessed by flow cytometry.
This protocol outlines the staining of cellular DNA with propidium iodide to determine the distribution of cells in the different phases of the cell cycle.[1]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS. b. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[5]
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The DNA content is measured by the fluorescence intensity of the PI signal. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Apoptosis Assay
Induction of apoptosis is a common downstream effect of both kinase inhibition and cell cycle arrest. The Annexin V assay is a standard method for detecting early-stage apoptosis.[9]
This protocol uses fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer provided in the kit. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of Signaling Pathways
To confirm the engagement of the target kinase within the cell and to investigate the downstream signaling consequences, Western blotting is an indispensable technique.[11][12]
This protocol describes the detection of specific proteins in cell lysates to assess changes in their expression or phosphorylation status.[11][13]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FMS, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins in the lysates by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane and add the chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.[12]
Part 4: Signaling Pathway Visualization
To synthesize the experimental findings into a coherent mechanistic model, it is crucial to visualize the relevant signaling pathways.
FMS Kinase (CSF-1R) Signaling Pathway
Caption: Inhibition of the FMS kinase signaling pathway.
Upon binding of its ligand, CSF-1, the FMS receptor tyrosine kinase dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/Akt, JNK, and ERK1/2 pathways, which promote cell proliferation and survival.[15][16][17] Pyrrolo[3,2-c]pyridine derivatives can inhibit FMS kinase activity, thereby blocking these downstream signals.
WNT/β-catenin Signaling Pathway and CDK8
Caption: Inhibition of CDK8 in the WNT/β-catenin pathway.
In the canonical Wnt signaling pathway, the stabilization of β-catenin allows it to translocate to the nucleus and act as a transcriptional co-activator with TCF/LEF transcription factors.[4][18] CDK8 can function as a positive regulator of β-catenin-driven transcription.[6][19] Pyrrolo[3,2-c]pyridine derivatives that inhibit CDK8 can therefore suppress the expression of Wnt target genes.
Conclusion: A Rigorous Approach to Mechanism of Action Studies
The investigation into the mechanism of action of novel pyrrolo[3,2-c]pyridine derivatives requires a systematic and multi-faceted approach. By combining in vitro biochemical assays with cell-based validation experiments, researchers can build a comprehensive understanding of how these promising compounds exert their therapeutic effects. The protocols and workflows outlined in this guide provide a robust framework for these studies, emphasizing the importance of causality in experimental design and the generation of trustworthy, reproducible data. Adherence to these principles will be instrumental in the successful translation of novel pyrrolo[3,2-c]pyridine derivatives from the laboratory to the clinic.
References
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301827. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
-
Abdellatif, K. R., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 20(18), 5608-5618. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]
-
Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112182. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
G-L. Bi, et al. (1995). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed. [Link]
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An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
Foreword
The microtubule network, a dynamic and essential component of the cellular cytoskeleton, has long been a validated target in oncology. Its disruption leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. Among the various strategies to modulate microtubule dynamics, the inhibition of tubulin polymerization at the colchicine-binding site presents a compelling therapeutic avenue. This site offers the potential to overcome some of the resistance mechanisms associated with taxane and vinca alkaloid-based therapies. Within the diverse chemical space of colchicine-binding site inhibitors (CBSIs), the rigid, heterocyclic scaffold of 1H-pyrrolo[3,2-c]pyridine has emerged as a promising pharmacophore. This guide provides a comprehensive technical overview of 1H-pyrrolo[3,2-c]pyridine derivatives, from their rational design and synthesis to their biological evaluation and future outlook as potent anticancer agents.
The Rationale for Targeting the Colchicine-Binding Site with 1H-pyrrolo[3,2-c]pyridine Derivatives
Microtubules are polymers of α- and β-tubulin heterodimers, and their dynamic instability is crucial for various cellular processes, most notably mitotic spindle formation.[1] Small molecules that interfere with this process are potent antimitotic agents. The colchicine-binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule dynamics.[2] Inhibitors that bind to this site prevent the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into microtubules, thereby inhibiting polymerization.[2]
The design of novel CBSIs often draws inspiration from natural products like combretastatin A-4 (CA-4), which exhibits potent tubulin polymerization inhibitory activity. However, the cis-stilbene bridge in CA-4 is susceptible to isomerization to the less active trans-isomer. A key strategy to overcome this liability is the incorporation of a rigid heterocyclic scaffold to lock the molecule in its bioactive conformation. The 1H-pyrrolo[3,2-c]pyridine scaffold serves this purpose effectively, mimicking the spatial orientation of the two aromatic rings of CA-4.[1][3] This "configuration-constrained" strategy has led to the development of highly potent 1H-pyrrolo[3,2-c]pyridine derivatives.[1]
Mechanism of Action: A Multi-faceted Assault on Cancer Cells
The primary mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents is the inhibition of tubulin polymerization.[1][4] This initial event triggers a cascade of downstream cellular consequences, culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
These derivatives directly bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[1][4] This leads to a significant disruption of the cellular microtubule network, which can be visualized through immunofluorescence microscopy. A notable example is the derivative designated as 10t , which has demonstrated potent inhibition of tubulin polymerization at low micromolar concentrations.[1][5]
Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] This prevents the segregation of chromosomes and the completion of cell division. Flow cytometry analysis of cancer cells treated with 1H-pyrrolo[3,2-c]pyridine derivatives consistently shows a significant accumulation of cells in the G2/M phase in a dose-dependent manner.[1][3]
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The sustained mitotic block leads to the activation of pro-apoptotic proteins and the execution of programmed cell death.[6] This is a crucial downstream effect that contributes to the cytotoxic activity of these compounds against cancer cells.
Synthetic Strategies: Building the 1H-pyrrolo[3,2-c]pyridine Scaffold
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives is a critical aspect of their development. A common and versatile method involves a multi-step sequence culminating in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][3]
A representative synthetic pathway to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is outlined below.[1][3] The key steps involve the construction of the core pyrrolopyridine ring system followed by the introduction of the desired aryl groups. The Suzuki cross-coupling reaction is particularly advantageous due to its tolerance of a wide range of functional groups, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Caption: A generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 1H-pyrrolo[3,2-c]pyridine scaffold has provided valuable insights into the structural requirements for potent anti-tubulin and antiproliferative activity.
| Position of Substitution | Favorable Substituents | Impact on Activity |
| 1-position (Pyrrole Nitrogen) | 3,4,5-Trimethoxyphenyl ring | Mimics the A-ring of combretastatin A-4, crucial for high potency.[1] |
| 6-position (Pyridine Ring) | Aryl groups, particularly indole moieties | Enhances antiproliferative activity. The indole ring in compound 10t contributes significantly to its high potency.[1] |
| Substituents on the 6-aryl ring | Electron-donating or -withdrawing groups | Modulates activity, with specific substitutions leading to enhanced potency against different cancer cell lines.[6] |
These SAR studies are instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
In Vitro and In Vivo Biological Evaluation
A battery of in vitro and in vivo assays is essential to characterize the biological activity and therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Assays
-
Antiproliferative Activity: The cytotoxicity of the compounds is typically assessed against a panel of human cancer cell lines using assays like the MTT or SRB assay.[1][6] The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. For instance, the highly potent derivative 10t exhibits IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1]
-
Tubulin Polymerization Assay: This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, often by monitoring the change in turbidity of the solution.[1]
-
Immunofluorescence Microscopy: This technique is used to visualize the effects of the compounds on the microtubule network within cells. Treated cells typically show a diffuse tubulin staining pattern, indicating microtubule depolymerization.[1]
-
Cell Cycle Analysis: Flow cytometry is employed to quantify the percentage of cells in each phase of the cell cycle, revealing the G2/M arrest induced by these compounds.[1]
-
Apoptosis Assays: Techniques such as Annexin V/propidium iodide staining followed by flow cytometry are used to quantify the extent of apoptosis induced by the compounds.[6]
In Vivo Evaluation
While extensive in vivo data for 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors is still emerging, preliminary studies on related tubulin inhibitors provide a framework for their evaluation.[7] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor efficacy of these compounds.[7] Key parameters to be evaluated include tumor growth inhibition, animal body weight changes (as an indicator of toxicity), and survival rates.[7]
Challenges and Future Perspectives
Despite the promising in vitro activity of 1H-pyrrolo[3,2-c]pyridine derivatives, several challenges need to be addressed for their successful clinical translation.
-
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial. Poor solubility and bioavailability can limit their in vivo efficacy.
-
In Vivo Efficacy and Toxicity: Rigorous in vivo studies are necessary to establish the therapeutic window of these compounds. A key goal is to achieve significant tumor growth inhibition at doses that are well-tolerated and do not cause severe side effects.[7]
-
Drug Resistance: Although CBSIs are expected to overcome some forms of resistance, the potential for the development of resistance through mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin needs to be investigated for this specific class of compounds.
Future research should focus on the synthesis of new analogs with improved pharmacokinetic profiles, comprehensive in vivo evaluation in various cancer models, and detailed investigation of potential resistance mechanisms. The development of drug delivery systems could also be explored to enhance the therapeutic index of these potent molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[3]
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (typically 3:1 or 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120°C for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the rate and extent of tubulin polymerization.
-
Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Add the test compound at various concentrations (a vehicle control, typically DMSO, should be included).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin (microtubules).
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the control to determine the inhibitory effect.
Conclusion
1H-pyrrolo[3,2-c]pyridine derivatives represent a promising class of colchicine-binding site inhibitors with potent in vitro anticancer activity. Their rigid scaffold effectively mimics the bioactive conformation of natural products like combretastatin A-4, leading to significant inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis. While the initial in vitro data is highly encouraging, further extensive in vivo studies are imperative to validate their therapeutic potential. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and investigation of resistance mechanisms will be crucial in advancing these compelling molecules from the laboratory to the clinic.
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Technical Guide: Evaluating 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine as a Novel Kinase Inhibitor
Authored for Drug Discovery & Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This guide provides a comprehensive technical framework for the evaluation of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a novel heterocyclic compound, as a potential kinase inhibitor. We will explore the scientific rationale for investigating this specific molecule, grounded in the established success of the pyrrolopyridine scaffold and the strategic inclusion of bromo and methoxy substituents. This document details a phased, field-proven workflow, from initial biochemical potency and selectivity profiling to cellular target engagement and functional outcome assays. Each section provides not only step-by-step protocols but also the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot experimental challenges. The objective is to equip drug development professionals with the necessary knowledge to systematically assess the therapeutic potential of this and similar candidate molecules.
The Rationale: Why this compound?
The selection of a candidate molecule for a kinase inhibitor program is a deliberate process based on established medicinal chemistry principles. The promise of this compound stems from the convergence of a privileged core scaffold and functionally significant chemical substitutions.
The Pyrrolo[3,2-c]pyridine Scaffold: A Proven Kinase-Binding Motif
The pyrrolopyridine bicyclic ring system, also known as azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of ATP, the natural substrate for all kinases[1]. This structural similarity allows pyrrolopyridine derivatives to effectively compete with ATP for binding within the highly conserved ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design[1]. Indeed, derivatives of the pyrrolopyridine core have been successfully developed as potent inhibitors against various kinases, such as FMS kinase, and have shown significant anticancer activity[2][3]. The specific isomer, 1H-pyrrolo[3,2-c]pyridine, has been successfully utilized to create compounds with potent antiproliferative effects[4][5].
The Strategic Role of Key Substituents
While the core scaffold provides the anchor, the substituents dictate the potency, selectivity, and drug-like properties.
-
3-Bromo Group: The inclusion of a halogen, particularly bromine, is a well-established strategy in kinase inhibitor design. The bromine atom can participate in halogen bonding, a non-covalent interaction where the polarized halogen acts as a Lewis acid[6][7]. This interaction is analogous to a hydrogen bond and can significantly enhance binding affinity and specificity by engaging with backbone carbonyl oxygen atoms in the hinge region of the kinase ATP-binding pocket[6][7][8]. A significant portion of clinically successful kinase inhibitors are halogenated, underscoring the importance of this feature[7].
-
4-Methoxy Group: The methoxy (-OCH₃) group influences the molecule's physicochemical properties. It can modulate solubility, metabolic stability, and cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within the target's binding site.
This combination of a validated kinase-binding scaffold with substituents known to enhance target engagement provides a strong scientific basis for investigating this compound as a novel kinase inhibitor.
| Property | Value | Source |
| CAS Number | 1000341-22-9 | [9] |
| Molecular Formula | C₈H₇BrN₂O | [9] |
| Molecular Weight | 227.06 g/mol | [9] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [9] |
| Predicted LogP | 2.334 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
Pre-clinical Evaluation Workflow
A robust and phased approach is critical to validating a candidate inhibitor. The workflow progresses from direct enzyme interaction (biochemical assays) to activity within a complex biological system (cellular assays).
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a controlled, in vitro setting.
This assay directly measures the ability of the test compound to inhibit a kinase by competing with ATP. A common and robust method is a luciferase-based assay that measures the amount of ATP remaining after the kinase reaction.[10]
Principle: Kinase activity consumes ATP. The amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP present. Therefore, an effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal compared to an uninhibited control.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare kinase buffer (composition varies by kinase, but typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT).
-
Prepare purified active kinase enzyme, substrate (a specific peptide or protein), and ATP at appropriate concentrations (often near the Kₘ for ATP to maximize sensitivity to competitive inhibitors)[11].
-
-
Compound Plating:
-
In a 96-well or 384-well assay plate, perform a serial dilution of the test compound. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).
-
Include positive control wells (no inhibitor, 100% enzyme activity) and negative control wells (no enzyme, 0% activity).
-
-
Kinase Reaction:
-
Add the kinase and substrate mixture to all wells.
-
Allow a brief pre-incubation (15-30 minutes) of the enzyme with the compound. This can help identify slow, tight-binding inhibitors[10].
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure remaining ATP by adding a luciferase/luciferin detection reagent (e.g., Kinase-Glo™).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| This compound | Kinase X | 45 |
| Staurosporine (Control) | Kinase X | 5 |
| Vehicle (DMSO) | Kinase X | No inhibition |
Phase 2: Target Engagement and Cellular Activity
Demonstrating biochemical potency is necessary but not sufficient. A successful drug candidate must be able to enter a living cell, engage with its target kinase in a complex intracellular environment, and elicit a desired biological response[12].
This assay quantitatively measures the binding of the compound to the target kinase within intact, living cells.[13]
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The target kinase is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and displaces the tracer from the kinase will decrease the BRET signal, which can be used to quantify its binding affinity.[14]
Step-by-Step Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a white, 96-well assay plate and incubate overnight.
-
Compound Treatment: Add serially diluted test compound to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells and equilibrate.
-
Signal Detection: Add the NanoLuc® substrate (furimazine) to the media. Immediately read two wavelengths on a BRET-capable plate reader: one for the donor (luciferase, ~450 nm) and one for the acceptor (tracer, >600 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀. This provides a more physiologically relevant measure of target affinity than biochemical assays[15].
This assay determines if the compound inhibits the kinase's function—the phosphorylation of its downstream substrates—within the cell.
Principle: A phospho-specific antibody can detect the phosphorylated form of a kinase's substrate. If the inhibitor is effective, the level of the phosphorylated substrate will decrease, while the total amount of the substrate protein remains unchanged.
Step-by-Step Methodology: [16]
-
Cell Culture and Treatment: Plate a relevant cancer cell line (where the target kinase pathway is active) and allow cells to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a buffer (e.g., RIPA buffer) freshly supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins[16][17].
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies[16][17].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Stripping and Reprobing: To confirm equal loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (non-phosphorylated) substrate protein.
This assay measures the downstream consequence of inhibiting a critical kinase pathway: a reduction in cancer cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19]
Step-by-Step Methodology: [18][20][21]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability. Plot percent viability versus compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Mechanistic Insights: Connecting the Dots
The data from these assays must be synthesized to build a cohesive mechanistic story. As a hypothetical example, let's assume our compound targets a kinase within the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[22][23][24]
Interpreting the Data:
-
Biochemical Assay: The compound shows a potent IC₅₀ of 45 nM against purified Akt kinase.
-
Cellular Target Engagement: The NanoBRET™ assay confirms the compound binds to Akt in live cells with a similar IC₅₀, indicating good cell permeability and target engagement.
-
Phosphorylation Assay: A Western blot shows that treatment with the compound leads to a dose-dependent decrease in the phosphorylation of Akt's downstream substrates (e.g., PRAS40, GSK3β), confirming functional inhibition of the kinase in cells.
-
Viability Assay: The MTT assay demonstrates that the compound reduces the viability of a cancer cell line known to be dependent on Akt signaling, with a GI₅₀ in the nanomolar range.
This complete dataset provides strong evidence that this compound acts as a cell-active inhibitor of the Akt kinase, leading to the inhibition of its downstream signaling pathway and ultimately causing cancer cell death. This positions the molecule as a promising candidate for further lead optimization and preclinical development.
References
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An In-Depth Technical Guide to the Anticancer Potential of Substituted 1H-pyrrolo[3,2-c]pyridines
This guide provides an in-depth exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold as a promising core for the development of novel anticancer therapeutics. We will dissect the synthetic strategies, delve into the primary mechanisms of action, present detailed protocols for biological evaluation, and analyze the structure-activity relationships that govern the potency of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Rise of a Privileged Scaffold in Oncology
The 1H-pyrrolo[3,2-c]pyridine core is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This structural feature has led to the development of potent inhibitors for a range of therapeutic areas, with oncology being a particularly fruitful field of investigation.[1] Several derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, including melanoma, cervical, gastric, and breast cancers.[2][3][4] This guide synthesizes the current understanding of these compounds, moving from the chemist's bench to the biologist's assay, to provide a comprehensive technical overview of their anticancer potential.
The Chemical Backbone: Strategies for Synthesis
The successful exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold is contingent on robust and flexible synthetic methodologies. A common and effective approach involves a multi-step synthesis culminating in a Suzuki cross-coupling reaction to introduce diverse aryl groups at key positions. This strategy allows for the systematic modification of the molecule to probe structure-activity relationships (SAR).
A representative synthetic pathway begins with a commercially available pyridine derivative, which is functionalized to build the fused pyrrole ring. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is a versatile building block.[1] The subsequent N-arylation followed by a Suzuki coupling reaction affords the target 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines.[1]
Experimental Protocol: General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol is a representative example for synthesizing target compounds, as inspired by methodologies found in the literature.[1]
-
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15). This step typically involves the reduction of a nitropyridine precursor in the presence of iron powder and acetic acid to yield the fused pyrrole ring system.[1]
-
Step 2: N-Arylation (Intermediate 16). Intermediate 15 is combined with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate. The mixture is refluxed to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]
-
Step 3: Suzuki Cross-Coupling (Target Compounds 10a-t). The N-arylated intermediate (16) is reacted with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction mixture is heated under an inert atmosphere until completion.
-
Step 4: Purification. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final target compound.
-
Step 5: Characterization. The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Caption: Generalized workflow for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.
Mechanisms of Anticancer Action
Substituted 1H-pyrrolo[3,2-c]pyridines exert their anticancer effects through diverse and potent mechanisms. The two most prominently documented pathways are the disruption of microtubule dynamics and the inhibition of critical protein kinases involved in cell signaling.
Disruption of Microtubule Dynamics
A significant class of these compounds functions as microtubule-targeting agents (MTAs) by inhibiting tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting the dynamic equilibrium of tubulin polymerization and depolymerization, these agents cause a cascade of events culminating in cell death.
Specifically, several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors (CBSIs).[2][6] They bind to the β-subunit of tubulin at the same site as colchicine, preventing the formation of microtubules. This leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[1][5]
Caption: Pathway of apoptosis induction via tubulin polymerization inhibition.
Inhibition of Protein Kinases
The 1H-pyrrolo[3,2-c]pyridine scaffold also serves as an effective hinge-binding motif for various protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[7] By designing derivatives that selectively fit into the ATP-binding pocket of a target kinase, it is possible to block its downstream signaling and inhibit cancer cell proliferation and survival.
Studies have identified derivatives with potent activity against kinases such as FMS (CSF-1R) and Monopolar Spindle 1 (MPS1).[8][9]
-
FMS Kinase: This kinase is involved in the survival and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Inhibiting FMS can therefore modulate the tumor microenvironment and suppress cancer progression.[8]
-
MPS1 Kinase: MPS1 is a key component of the spindle assembly checkpoint. Its overexpression is common in tumors with chromosomal instability. Inhibition of MPS1 can lead to severe chromosome missegregation and cell death, particularly in cancer cells that are highly dependent on this checkpoint.[9]
Biological Evaluation: A Methodological Deep Dive
A robust and multi-faceted approach is required to validate the anticancer potential of novel 1H-pyrrolo[3,2-c]pyridine derivatives. The following protocols provide a self-validating system, starting from broad cytotoxicity screening to specific mechanism-of-action studies.
In Vitro Antiproliferative Assay (MTT Assay)
This initial screen determines the concentration-dependent cytotoxic effect of the compounds on various cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A375P) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2][3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, mix purified bovine tubulin (>99% pure) in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Compound Addition: Add the test compound at various concentrations (e.g., 1, 3, 5 µM) or known inhibitors/promoters (e.g., colchicine as an inhibitor, paclitaxel as a promoter) and a vehicle control.[2][5]
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance corresponds to tubulin polymerization.
-
Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the controls to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.
-
Cell Treatment: Seed and treat cells (e.g., HeLa) with the test compound at concentrations corresponding to its IC₅₀, 2x IC₅₀, and 3x IC₅₀ for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase. A significant increase in the G2/M population indicates mitotic arrest.[1]
Quantitative Data Summary
The potency of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on their substitution patterns. The following tables summarize representative IC₅₀ values from the literature, highlighting their activity against various cancer cell lines and biological targets.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM)
| Compound | HeLa (Cervical) | SGC-7901 (Gastric) | MCF-7 (Breast) | A375P (Melanoma) | Reference |
|---|---|---|---|---|---|
| 10t | 0.12 | 0.15 | 0.21 | - | [2][5] |
| Sorafenib | - | - | - | >10 | [3] |
| Vemurafenib | - | - | - | 0.04 | [3] |
| 8a | - | - | - | 0.02 | [3] |
| 9b | - | - | - | 0.01 |[3] |
Table 2: Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | FMS Kinase | MPS1 Kinase | Reference |
|---|---|---|---|
| 1e | 60 | - | [8] |
| 1r | 30 | - | [8] |
| KIST101029 | 96 | - | [8] |
| 65 (CCT251455) | - | <3.4 |[9] |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds. For the 1H-pyrrolo[3,2-c]pyridine scaffold, several key structural features have been shown to influence anticancer activity.
-
The 1-Position Substituent: For tubulin inhibitors, a 3,4,5-trimethoxyphenyl group at the N-1 position is often critical for high potency, as it mimics the A-ring of combretastatin A-4 and fits into a key pocket of the colchicine-binding site.[2]
-
The 6-Position Substituent: The nature of the aryl group at the C-6 position significantly modulates activity.
-
For tubulin inhibitors, an indolyl moiety at this position (as in compound 10t) has been shown to be highly effective.[2]
-
For kinase inhibitors and other series, various substituted phenyl rings are explored. Diarylurea and diarylamide motifs attached at this position have shown excellent potency against melanoma cell lines.[3][4]
-
The introduction of electron-donating groups (EDGs) on the C-6 aryl ring can sometimes lead to a decrease in activity, suggesting that electronic properties at this position are a key optimization parameter.[2]
-
Future Directions and Conclusion
The substituted 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and potent platform for the discovery of novel anticancer agents. The existing body of research demonstrates strong proof-of-concept for at least two distinct mechanisms of action: tubulin polymerization inhibition and kinase inhibition.[2][8][9] The most potent compounds exhibit nanomolar to low micromolar activity in cellular assays.[2][3]
Future research should focus on several key areas:
-
In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models (e.g., tumor xenograft models) to evaluate their in vivo efficacy and tolerability.[9]
-
ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential for identifying candidates with drug-like properties suitable for clinical development.
-
Kinome-wide Selectivity: For kinase inhibitors, comprehensive selectivity profiling against a broad panel of kinases is necessary to understand potential off-target effects and to build a strong safety profile.[8]
-
Exploration of New Targets: The scaffold's versatility suggests it may be effective against other oncology targets. Further screening and rational design could uncover novel mechanisms and applications.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Ismail, M. A., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 46(11), 5464-5471. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole frameworks allows it to function as a bioisostere, interacting with a wide array of biological targets. This core is a cornerstone in the development of therapeutics targeting kinases, G-protein coupled receptors, and other enzymes implicated in oncology, inflammatory diseases, and neurodegenerative disorders.
The targeted compound, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, is a highly valuable synthetic intermediate. The methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing binding affinities with target proteins. The bromine atom at the 3-position of the electron-rich pyrrole ring serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategic functionalization is critical for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug development programs.
This document provides a comprehensive, three-step synthesis protocol for this compound, commencing from the commercially available precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine. The described methodology is designed to be robust and scalable, providing researchers with a reliable pathway to this key building block.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process. It begins with the nucleophilic aromatic substitution of 4-chloro-1H-pyrrolo[3,2-c]pyridine to install the methoxy group. This is followed by a selective electrophilic bromination of the electron-rich pyrrole ring at the C-3 position. The workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
Principle and Mechanistic Insight
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The reaction with sodium methoxide proceeds via a Meisenheimer-like intermediate, which is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[1][2][3] This inherent electronic property of the pyridine ring makes the substitution at the C-4 position significantly more facile than on a corresponding chlorobenzene ring.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | 60290-21-3 | 152.58 | 1.0 |
| Sodium Methoxide (NaOCH₃) | 124-41-4 | 54.02 | 2.5 |
| Methanol (CH₃OH), anhydrous | 67-56-1 | 32.04 | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Procedure:
-
To a solution of sodium methoxide (2.5 eq.) in anhydrous methanol (0.3 M), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-methoxy-1H-pyrrolo[3,2-c]pyridine as a solid.[4]
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The second step is an electrophilic aromatic substitution on the pyrrole moiety of the 5-azaindole core. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack. The C-3 position is the most nucleophilic carbon, leading to preferential substitution at this site. N-Bromosuccinimide (NBS) serves as a convenient and selective source of electrophilic bromine (Br⁺). The reaction proceeds rapidly under mild conditions.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | 24729224-22-9 | 148.16 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Procedure:
-
Dissolve 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the THF under reduced pressure.
-
Dilute the residue with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₇BrN₂O
-
Molecular Weight: 227.06 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the methoxy group, and a broad singlet for the N-H proton.
-
Mass Spectrometry (ESI+): [M+H]⁺ at m/z 227.98 and 229.98 (characteristic isotopic pattern for bromine).
Safety and Handling Precautions
-
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Handle with care. May be harmful if swallowed or in contact with skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in an inert atmosphere and away from moisture. Wear appropriate PPE.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE. Keep away from combustible materials.
-
Anhydrous Solvents (Methanol, THF): Flammable liquids. Handle in a well-ventilated area and away from ignition sources.
Disclaimer: This protocol is intended for use by trained research professionals. All procedures should be carried out in a properly equipped laboratory and with appropriate safety precautions.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628–631. [Link]
-
PubChemLite. 4-methoxy-1h-pyrrolo[3,2-c]pyridine. [Link]
-
Filo. 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene at 50∘C. (2023). [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). [Link]
Sources
Suzuki cross-coupling reactions with 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
An Application Guide to Suzuki Cross-Coupling Reactions with 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Value of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of targeted therapeutics. Derivatives of this scaffold have demonstrated significant biological activities, including potent inhibition of key kinases such as FMS (CSF-1R), making them valuable candidates in the development of treatments for cancer and inflammatory disorders.[1][2] The strategic functionalization of this core structure is paramount for modulating pharmacological activity and optimizing drug-like properties.
This compound, in particular, serves as a versatile and critical building block for creating libraries of novel compounds.[3][4] The bromine atom at the 3-position provides a reactive handle for carbon-carbon bond formation, while the methoxy group at the 4-position influences the electronic landscape of the molecule. Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional tolerance of functional groups, making it an indispensable tool for derivatizing this important heterocycle.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing . It offers not just a protocol, but also the underlying mechanistic principles and strategic considerations to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its elegant catalytic cycle, which efficiently couples an organohalide (in our case, the brominated pyrrolopyridine) with an organoboron species using a palladium catalyst.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This step forms a new Palladium(II) complex.[5][8] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl. For heteroaryl bromides, this step is typically efficient.
-
Transmetalation: This is the organoboron transfer step. The base present in the reaction mixture activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical for the success of this step.[6]
-
Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
The following protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Key Reaction Parameters & Strategic Choices
The success of coupling nitrogen-containing heterocycles like pyrrolopyridines is highly dependent on the careful selection of reagents and conditions.[10]
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) often provide superior results for challenging heteroaryl couplings, leading to higher yields and faster reaction times.[10][11] Pre-formed catalysts like XPhos Pd G2 are also excellent choices.[10]
-
Base: An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) is a common and cost-effective choice.[12][13] For less reactive substrates or to prevent side reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[10][14]
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[6] A common and effective system is 1,4-dioxane and water, often in a 4:1 or 5:1 ratio.[10][13] Other suitable organic solvents include toluene, dimethoxyethane (DME), and tetrahydrofuran (THF).[6][12]
-
Organoboron Reagent: While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation.[15] For valuable or unstable coupling partners, using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts can be advantageous.[6][16]
Data Presentation: Expected Outcomes Based on Parameter Selection
The following table summarizes expected trends in reaction outcomes based on the choice of catalyst and base, synthesized from literature on related heteroaryl systems.
| Catalyst System | Base | Temperature (°C) | Typical Yield Range | Notes & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | 80-100 | 65-85% | A classic, reliable system for many substrates. May require longer reaction times.[12][13] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80-110 | 80-95% | A highly active system for electron-rich and sterically hindered heteroaryl bromides.[10][14] |
| Pd(dppf)Cl₂ | K₂CO₃ | 80-90 | 70-90% | Often effective for preventing side reactions like debromination.[12][17] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 60-100 | 85-98% | A versatile and powerful catalyst system, often allowing for lower reaction temperatures.[15] |
Yields are estimates and will vary based on the specific boronic acid used.
Step-by-Step Methodology
This procedure details a general method using Pd(PPh₃)₄ and K₂CO₃.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 227 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 mmol, 58 mg) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) via syringe, followed by deionized water (e.g., 2 mL). The solvent ratio (typically 4:1 to 5:1 organic:aqueous) is important.[10]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[10]
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Insufficient base strength. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or switch to a more active pre-catalyst system (e.g., XPhos Pd G2). 2. Ensure proper degassing technique. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Incrementally increase the temperature (e.g., to 110 °C for dioxane). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve inert atmosphere technique. 2. Use a more stable ligand or slightly lower the reaction temperature. |
| Debromination of Starting Material | 1. Substrate decomposition. 2. Certain catalyst/ligand combinations. | 1. Lower the reaction temperature. 2. Screen different catalyst systems; Pd(dppf)Cl₂ is often effective at minimizing this side reaction.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of novel 3-aryl-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocol and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of new therapeutic agents.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem. (n.d.). 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 1053655-78-9.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- PubMed. (2002, November 20). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Norwegian Research Information Repository - NTNU. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ChemScene. (n.d.). This compound.
- RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions.
- MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- PubMed Central. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
- Guidechem. (n.d.). 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nva.sikt.no [nva.sikt.no]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 1H-pyrrolo[3,2-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, a unique heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity and diverse electronic properties make it a privileged core in compounds targeting a range of biological targets, including kinases and tubulin.[1][2] Notably, derivatives of this scaffold have demonstrated potent anticancer and anti-inflammatory activities, underscoring its importance in the development of new pharmaceuticals.[2][3]
This guide provides a comprehensive overview of the key strategies for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed to empower researchers to efficiently synthesize and diversify this important heterocyclic system for applications in drug discovery and development.
I. Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core: A Stepwise Approach
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process that typically begins with a substituted pyridine derivative. A common and effective route involves the synthesis of a 6-halo-substituted core, which serves as a versatile handle for subsequent cross-coupling reactions.
A representative synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine is outlined below. This pathway commences with the commercially available 2-bromo-5-methylpyridine and proceeds through a series of transformations including N-oxidation, nitration, and reductive cyclization.[2]
Workflow for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide [2]
-
To a reaction flask containing a solution of 2-bromo-5-methylpyridine-1-oxide (1.0 g, 5.3 mmol) in concentrated sulfuric acid (2 mL), add a mixture of fuming nitric acid and sulfuric acid (1:1, 3 mL) dropwise with stirring at 60 °C.
-
Heat the resulting solution with stirring for 1 hour at 90 °C.
-
Cool the reaction mixture to room temperature and quench by pouring it over ice water.
-
Filter the reaction mixture and extract the filtrate with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
Protocol 2: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]
-
To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (3.97 g, 13.8 mmol), iron powder (3.11 g, 55.7 mmol), and acetic acid (80 mL).
-
Stir the reaction mixture for 5 hours at 100 °C.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution and extract with ethyl acetate.
-
Wash the combined organic portions with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
II. Functionalization of the Pyrrole Ring (N-1 Position)
The nitrogen atom of the pyrrole ring is a key site for introducing molecular diversity. N-arylation, in particular, has been shown to be crucial for the biological activity of certain 1H-pyrrolo[3,2-c]pyridine derivatives.[2]
N-Arylation via Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the N-arylation of the 1H-pyrrolo[3,2-c]pyridine core using arylboronic acids. This copper-catalyzed reaction proceeds under relatively mild conditions.
Experimental Protocol
Protocol 3: N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.06 g, 0.3 mmol) in 1,4-dioxane (15 mL), add the desired arylboronic acid (0.6 mmol), potassium carbonate (0.083 g, 0.6 mmol), pyridine (0.071 g, 0.9 mmol), and copper(II) acetate (0.12 g, 0.6 mmol).
-
Stir the mixture and irradiate in a microwave reactor for 30 minutes at 85 °C.
-
Upon completion, extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the N-arylated product.
III. Functionalization of the Pyridine Ring (C-6 Position)
The C-6 position of the 1H-pyrrolo[3,2-c]pyridine core, particularly when pre-functionalized with a halogen, is an excellent site for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.[2]
Caption: Suzuki-Miyaura coupling at the C-6 position.
Experimental Protocol
Protocol 4: Suzuki-Miyaura Coupling of 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine [2]
-
In a microwave vial, dissolve 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine (0.036 g, 0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), K2CO3 (0.069 g, 0.5 mmol), and Pd(PPh3)4 (0.007 g, 0.006 mmol) in a mixture of 1,4-dioxane (6 mL) and H2O (2 mL).
-
Degas the mixture with a stream of N2.
-
React the mixture in a microwave reactor for 26 minutes at 125 °C.
-
After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 6-aryl derivative.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 3 | 2-Methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 4 | Naphthalen-2-ylboronic acid | 6-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C-6 position, providing a gateway to further transformations.
Experimental Protocol
Protocol 5: Sonogashira Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine (General Procedure)
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as THF or DMF, add Pd(PPh3)2Cl2 (0.02-0.05 eq) and CuI (0.01-0.05 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2-5 eq).
-
Add the terminal alkyne (1.1-1.5 eq) and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH4Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
C. Heck Coupling
The Heck reaction allows for the introduction of vinyl groups at the C-6 position.
Experimental Protocol
Protocol 6: Heck Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine (General Procedure)
-
In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), an alkene (1.5-2.0 eq), a palladium catalyst such as Pd(OAc)2 (0.01-0.05 eq), a phosphine ligand (e.g., PPh3 or a bidentate ligand, 0.02-0.10 eq), and a base (e.g., K2CO3 or Et3N, 2.0-3.0 eq).
-
Add a suitable solvent, such as DMF, NMP, or toluene.
-
Heat the reaction mixture at 80-140 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of various amino groups at the C-6 position.
Experimental Protocol
Protocol 7: Buchwald-Hartwig Amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine (General Procedure)
-
To a reaction vessel under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 eq), and a strong base (e.g., NaOtBu or K3PO4, 1.5-2.5 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture at 80-120 °C until completion.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
IV. Electrophilic Substitution on the 1H-pyrrolo[3,2-c]pyridine Core
The electronic nature of the 1H-pyrrolo[3,2-c]pyridine ring system dictates that electrophilic substitution will preferentially occur on the electron-rich pyrrole ring. The C-3 position is the most likely site of attack, analogous to the reactivity of indole.
A. Halogenation
Halogenation, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to introduce a halogen atom at the C-3 position.
Experimental Protocol
Protocol 8: Halogenation of 1H-pyrrolo[3,2-c]pyridine (General Procedure)
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as DMF or THF.
-
Cool the solution to 0 °C.
-
Add the halogenating agent (NBS or NCS, 1.0-1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by chromatography.
B. Nitration
Nitration of the pyrrole ring can be achieved under carefully controlled conditions to avoid polymerization.
Experimental Protocol
Protocol 9: Nitration of 1H-pyrrolo[3,2-c]pyridine (General Procedure) [4]
-
Cool a solution of acetic anhydride to 0 °C.
-
Slowly add fuming nitric acid to form acetyl nitrate in situ.
-
Add a solution of 1H-pyrrolo[3,2-c]pyridine in acetic anhydride dropwise to the acetyl nitrate solution, maintaining a low temperature.
-
Stir the reaction at low temperature for a short period.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by chromatography.
V. Oxidation and Reduction of the 1H-pyrrolo[3,2-c]pyridine Core
A. N-Oxidation of the Pyridine Ring
The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
Experimental Protocol
Protocol 10: N-Oxidation of a 1H-pyrrolo[3,2-c]pyridine Derivative (Adapted from a similar system) [1]
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine derivative in a suitable solvent like dichloromethane.
-
Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate to obtain the N-oxide.
B. Reduction of the Pyridine Ring
Catalytic hydrogenation can be employed to reduce the pyridine ring of the 1H-pyrrolo[3,2-c]pyridine core, leading to the corresponding hexahydro derivative.[5]
Experimental Protocol
Protocol 11: Catalytic Hydrogenation of a 1H-pyrrolo[3,2-c]pyridine Derivative (General Procedure) [6]
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a hydrogenation catalyst, such as Pd/C or PtO2.
-
Subject the mixture to a hydrogen atmosphere (from balloon pressure to high pressure, depending on the substrate) and stir until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the reduced product.
VI. Conclusion
The 1H-pyrrolo[3,2-c]pyridine core represents a valuable scaffold in modern drug discovery. The functionalization strategies outlined in this guide, from the synthesis of the core to a variety of substitution and modification reactions, provide a robust toolkit for chemists to explore the chemical space around this important heterocycle. The detailed protocols and underlying principles discussed herein are intended to facilitate the rational design and synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives with tailored biological activities.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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PubMed. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Elsevier. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(21), 6648-6652. [Link]
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ACS Publications. (1959). Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society, 81(23), 6335–6341. [Link]
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National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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ResearchGate. (2018). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. [Link]
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MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(22), 6891. [Link]
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Organic Chemistry Portal. (2018). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (2010). Heck Reaction. [Link]
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Organic Chemistry Portal. (2000). Sonogashira Coupling. [Link]
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Wikipedia. (2023). Friedel–Crafts reaction. [Link]
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Brainly. (2023). Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes. [Link]
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ACS Publications. (2004). Selective Lithiation of 4-(1H-1-Pyrrolyl)pyridine. Access to New Electron-Releasing Ligands. The Journal of Organic Chemistry, 69(23), 7914–7918. [Link]
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Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
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National Institutes of Health. (2012). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 55(23), 10414–10430. [Link]
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Application Notes & Protocols: Evaluating 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Cancer Cell Lines
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Pyrrolo[3,2-c]pyridines in Oncology
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines, which allows it to interact with a multitude of biological targets, particularly protein kinases.[1] Many derivatives of this heterocyclic system have been investigated as potent anti-cancer agents.[2][3] Notably, compounds from the related pyrrolo[2,3-b]pyridine class have led to FDA-approved drugs like the B-Raf inhibitor vemurafenib.[4] The core structure's ability to mimic the purine ring of ATP facilitates its function as a kinase inhibitor at the hinge region.[1]
Recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antitumor activities against a panel of cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[5][6] The mechanisms often involve the disruption of critical cellular processes such as microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Other pyrrolo[3,2-c]pyridine derivatives have shown potent inhibition of kinases like FMS, which is over-expressed in various cancers, and have displayed IC50 values in the sub-micromolar range against breast and prostate cancer cell lines.[7]
This document provides a comprehensive guide for the initial evaluation of a novel compound, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine , as a potential anticancer agent. We outline a logical, multi-step experimental workflow to assess its cytotoxicity, and to probe its effects on apoptosis and cell cycle progression in three commonly studied and diverse cancer cell lines:
-
HeLa: A human cervical adenocarcinoma cell line, widely used in cancer research for its robustness.
-
SGC-7901: A human gastric adenocarcinoma cell line.
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, a key model for hormone-responsive cancers.[8]
The protocols herein are designed to be self-validating and provide a foundational framework for researchers to generate robust and reproducible data.
Foundational Hypothesis & Experimental Logic
Based on the established activity of the pyrrolopyridine scaffold, we hypothesize that This compound may exhibit cytotoxic effects on cancer cells by interfering with cell cycle progression and inducing apoptosis. The bromine and methoxy substitutions offer potential sites for specific interactions within enzyme active sites or for future medicinal chemistry optimization.
Our experimental approach is structured to test this hypothesis systematically:
-
Determine Cytotoxicity: First, we must establish if the compound is active and at what concentrations. The MTT assay is a reliable, colorimetric method to measure metabolic activity, which serves as an indicator of cell viability.[9][10] This will allow for the calculation of the half-maximal inhibitory concentration (IC50).
-
Investigate the Mechanism of Cell Death: Once cytotoxicity is confirmed, we need to understand how the cells are dying. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between early apoptosis, late apoptosis, and necrosis.[11]
-
Analyze Effects on Cell Proliferation: To determine if the compound's cytotoxic effects are linked to interference with cell division, we will analyze the cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.[12] This can reveal if the compound causes cells to accumulate in a specific phase (e.g., G2/M arrest).[5]
-
Probe Key Signaling Pathways: Based on the results from the cell cycle and apoptosis assays, a preliminary investigation into key protein expression changes via Western blotting can provide mechanistic insights.[13][14] For instance, if apoptosis is induced, we would examine markers like cleaved Caspase-3 and the balance of Bcl-2 family proteins.
This tiered approach ensures that resources are used efficiently, building a comprehensive biological profile of the compound from broad effects to more specific mechanisms.
Experimental Workflow & Protocols
General Cell Culture & Compound Preparation
-
Cell Lines: HeLa, SGC-7901, and MCF-7 cells should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the culture medium, ensuring the final DMSO concentration in the assays does not exceed 0.1% to avoid solvent-induced toxicity.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [15]PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA. [12] Materials:
-
Flow cytometer
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS) [16]* RNase A
-
Cold 1X PBS
Procedure:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. [15]Incubate on ice for at least 30 minutes (or store at 4°C for later analysis). [16]5. Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant. Wash the pellet twice with PBS. [16]6. RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind to. [15]7. PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well. [16]Incubate for 5-10 minutes at room temperature. [15]8. Analysis: Analyze the samples by flow cytometry, ensuring the PI signal is collected on a linear scale. [16]Use doublet discrimination gating to exclude cell clumps. [16] Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any cell cycle arrest. An accumulation of cells in the G2/M peak, for example, would suggest the compound interferes with mitosis. [6]
Caption: Cell cycle phases and corresponding DNA content.Cell Cycle Phase Function DNA Content G0/G1 Cell growth, preparation for DNA synthesis 2n S DNA replication >2n, <4n G2/M Preparation for mitosis; Mitosis 4n
Protocol: Mechanistic Analysis (Western Blotting)
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into signaling pathways affected by the compound. [13] Materials:
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Transfer system (nitrocellulose or PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, p-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells in a 10 cm dish with the compound at its IC50 concentration for the optimal time determined by previous assays. Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. [13]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. [13]4. Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking. [13][17]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]8. Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Caption: A hypothetical mechanism of action for the compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every protocol incorporates essential controls:
-
Vehicle Control: All experiments must include a control group treated with the same concentration of DMSO as the highest dose of the compound. This accounts for any effects of the solvent itself.
-
Positive Controls: When available, use a known cytotoxic agent (e.g., Doxorubicin, Paclitaxel) as a positive control to validate that the assay systems are working correctly.
-
Biological Replicates: Each experiment should be performed independently at least three times to ensure the reproducibility of the findings.
-
Loading Controls: In Western blotting, normalizing to a housekeeping protein like β-actin or GAPDH is critical to correct for unequal protein loading.
By adhering to these principles, researchers can have high confidence in the generated data, forming a solid basis for subsequent, more in-depth mechanistic studies or preclinical development.
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, Y., & Chen, G. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. International Journal of Molecular Sciences, 23(5), 2868. [Link]
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El-Damasy, A. K., Keum, G., & Lee, J. A. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(1), 86–90. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5028. [Link]
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Chen, Y., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Medicinal Chemistry, 23(13), 1289–1307. [Link]
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Yilmaz, I., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 8(34), 30973–30988. [Link]
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Kumar, A., et al. (2021). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 324-335. [Link]
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Experimental Design for Evaluating the Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives: An Application Note and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antitumor activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives. The protocols and experimental design strategies outlined herein are grounded in established scientific principles and draw from field-proven insights to ensure technical accuracy and the generation of robust, reproducible data. This document is structured to provide not just a list of procedures, but a logical, causality-driven narrative to inform experimental choices, from initial screening to in-depth mechanistic studies and preliminary in vivo efficacy assessment.
Introduction: The Therapeutic Potential of 1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent studies have highlighted its potential as a source of potent antitumor agents.[1][2] Derivatives of this scaffold have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of cervical, gastric, breast, lung, melanoma, and ovarian origin.[3][4][5] The primary mechanisms of action identified to date include the inhibition of tubulin polymerization by binding to the colchicine site and the inhibition of key signaling kinases such as FMS.[1][4] This guide will provide a systematic approach to characterizing the anticancer properties of new 1H-pyrrolo[3,2-c]pyridine derivatives.
I. Initial In Vitro Screening: Assessing Cytotoxicity and Selecting Hits
The initial phase of evaluation focuses on determining the cytotoxic potential of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives across a panel of relevant cancer cell lines. This allows for the identification of "hit" compounds and the determination of their potency (IC50 values).
A. Rationale for Cell Line Selection
The choice of cancer cell lines is critical for a meaningful initial screen. It is recommended to use a panel that includes cell lines from different cancer types to assess the breadth of activity. Based on existing literature, the following cell lines are suggested for initial screening:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.[4]
-
SGC-7901 (Gastric Cancer): To explore activity against gastrointestinal tumors.[4]
-
MCF-7 (Breast Cancer): A common model for hormone-responsive breast cancer.[4]
-
A549 (Non-Small Cell Lung Cancer): A representative model for a prevalent and often chemoresistant cancer.
-
A375P (Melanoma): To evaluate efficacy against skin cancers.[6]
-
Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3): As FMS kinase is often overexpressed in this cancer type.[1]
A non-cancerous cell line, such as NIH3T3 fibroblasts, should be included to assess the selectivity of the compounds for cancer cells over normal cells.[6]
B. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the 96-well plate with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
C. Data Presentation and Hit Selection
The IC50 values for each compound against the panel of cell lines should be summarized in a table for easy comparison. "Hit" compounds are typically those with low micromolar or nanomolar IC50 values against multiple cancer cell lines and a favorable selectivity index (IC50 in normal cells / IC50 in cancer cells).
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | A375P IC50 (µM) | NIH3T3 IC50 (µM) | Selectivity Index (NIH3T3/HeLa) |
| Derivative 1 | |||||||
| Derivative 2 | |||||||
| ... | |||||||
| Positive Control |
II. Mechanistic Studies: Unraveling the Mode of Action
Once hit compounds are identified, the next crucial step is to elucidate their mechanism of action. Based on the known activities of 1H-pyrrolo[3,2-c]pyridine derivatives, the investigation should focus on their effects on the cell cycle, apoptosis, and specific molecular targets like tubulin and protein kinases.
A. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the hit compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit). An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.[7]
B. Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the hit compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
C. Biochemical Target Validation: Tubulin Polymerization Assay
For compounds suspected of acting as tubulin inhibitors, a direct biochemical assay is essential to confirm their effect on tubulin polymerization. This can be achieved using a fluorescence-based assay where a fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1]
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, a fluorescent reporter (e.g., DAPI), and the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations. Include a positive control (e.g., paclitaxel for polymerization, colchicine or vinblastine for depolymerization) and a vehicle control.[1]
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
D. Molecular Signaling Pathway Analysis: Western Blotting
Western blotting is a powerful technique to investigate the effect of the compounds on specific signaling pathways. Based on the potential targets of 1H-pyrrolo[3,2-c]pyridine derivatives, the following pathways should be investigated:
-
Tubulin Polymerization Downstream Effects: Inhibition of tubulin polymerization leads to mitotic arrest, which is regulated by key proteins.
-
FMS Kinase Signaling Pathway: FMS (CSF-1R) activation triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[8]
-
FGFR Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) signaling also activates the RAS/MAPK and PI3K/AKT pathways.[9]
-
Protein Extraction: Treat cancer cells with the hit compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (see table below). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).
| Pathway | Target Protein | Expected Change with Inhibitor |
| Mitotic Arrest | Phospho-Histone H3 (Ser10) | Increase |
| Cyclin B1 | Increase | |
| p21 | Increase | |
| FMS/FGFR Signaling | Phospho-FMS (Tyr723) | Decrease |
| Phospho-FGFR (Tyr653/654) | Decrease | |
| Phospho-ERK1/2 (Thr202/Tyr204) | Decrease | |
| Phospho-AKT (Ser473) | Decrease | |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bcl-2 | Decrease | |
| Bax | Increase | |
| Loading Control | GAPDH or β-actin | No Change |
III. In Vivo Efficacy Studies: Xenograft Models
Promising compounds with potent in vitro activity and a well-defined mechanism of action should be advanced to in vivo efficacy studies. A subcutaneous xenograft model in immunocompromised mice is a standard preclinical model to evaluate the antitumor activity of a novel compound.
A. Animal Model and Cell Line Selection
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are required to prevent rejection of the human tumor cells.
-
Cell Line: Choose a cancer cell line that demonstrated high sensitivity to the compound in vitro (e.g., A549 lung carcinoma or a melanoma cell line).
B. Experimental Design
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1H-pyrrolo[3,2-c]pyridine derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule. A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of distress.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for histological or molecular analysis (e.g., Western blotting to confirm target engagement in vivo).
C. Data Presentation and Interpretation
The primary efficacy endpoint is tumor growth inhibition (TGI). Plot the mean tumor volume for each group over time. At the end of the study, calculate the TGI for each treatment group. Also, monitor for any signs of toxicity by observing changes in body weight and general animal health. A successful compound will significantly inhibit tumor growth without causing significant toxicity.
IV. Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental design, the following diagrams are provided.
A. Experimental Workflow
Caption: Signaling cascade following tubulin polymerization inhibition.
C. FMS/FGFR Kinase Inhibition Pathway
Caption: Key downstream signaling pathways affected by FMS/FGFR inhibition.
V. Conclusion
This guide provides a robust and scientifically sound framework for the preclinical evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potential antitumor agents. By following a logical progression from broad screening to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising lead compounds for further development. The emphasis on understanding the underlying molecular mechanisms will not only strengthen the rationale for clinical translation but also aid in the design of next-generation derivatives with improved efficacy and selectivity.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1343. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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El-Gamal, M. I., et al. (2012). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal research reviews, 32(3), 499-542. [Link]
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Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 54, 52-61. [Link]
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Wieczorek, M., et al. (2019). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International journal of molecular sciences, 20(19), 4799. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1191. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
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Tomaszewska-Kudasz, A., et al. (2023). The structure and mechanism of activation of fms-like tyrosine kinase 3. ResearchGate. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Cell cycle analysis in response to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine treatment
Title: A Multi-Assay Strategy for Characterizing the Cell Cycle Effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2] These compounds often function by interfering with critical cellular processes, including cell cycle progression.[3][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to meticulously analyze the cell cycle effects of a novel compound from this class, this compound. We present an integrated workflow that progresses from initial dose-response determination to a primary screen using flow cytometry, followed by mechanistic validation via Western blotting and visual confirmation by immunofluorescence microscopy. This multi-pronged approach ensures a thorough and robust characterization of the compound's biological activity, grounded in established scientific principles.
Introduction: The Scientific Rationale
The cell cycle is a tightly regulated process that governs cellular proliferation. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[5] The 1H-pyrrolo[3,2-c]pyridine core has given rise to compounds that inhibit key cell cycle regulators, including Monopolar Spindle 1 (MPS1) kinase and tubulin polymerization.[2][3] For instance, a recently synthesized series of 1H-pyrrolo[3,2-c]pyridine derivatives were shown to function as colchicine-binding site inhibitors, potently disrupting microtubule dynamics and causing a significant G2/M phase cell cycle arrest.[3][4]
Given this precedent, a logical starting hypothesis is that this compound may exert its antiproliferative effects by a similar mechanism. This guide is structured to rigorously test this hypothesis. We will not only quantify changes in cell cycle phase distribution but also probe the underlying molecular machinery and visualize the resulting cellular phenotype.
Hypothesized Mechanism of Action
Our central hypothesis is that this compound disrupts microtubule function, a critical process for the formation of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), preventing the cell from progressing from G2 into mitosis (M phase), leading to an accumulation of cells in the G2/M phase.
Caption: Hypothesized G2/M arrest mechanism.
Integrated Experimental Workflow
A sequential and multi-assay approach provides the most comprehensive understanding. We begin by identifying the effective concentration range, then use this information to conduct detailed cell cycle analysis and mechanistic studies.
Caption: Integrated workflow for cell cycle analysis.
Core Protocols
Prerequisite: Before initiating cell cycle studies, it is crucial to determine the compound's half-maximal inhibitory concentration (IC50) using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). This establishes the relevant concentration range for subsequent experiments. For cell cycle analysis, it is common practice to use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Part 1: Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Scientific Rationale: This is the cornerstone technique for quantifying the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[6] Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in the S phase have an intermediate amount.[7] Fixation with cold 70% ethanol is critical as it permeabilizes the cells to allow PI entry while preserving their morphology.[8][9] RNase treatment is mandatory because PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.[6]
Protocol:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle control (e.g., DMSO) and varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to include any cells that have detached due to treatment.
-
Aspirate the media, wash once with 1x PBS, and add trypsin to detach the adherent cells.
-
Combine the trypsinized cells with the collected media (containing floating cells) into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[8] Discard the supernatant.
-
-
Washing and Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a labeled flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 400 µL of residual PBS.
-
While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol dropwise.[6][8] This step is critical to prevent cell clumping.
-
Fix on ice for at least 30 minutes.[10] Note: Cells can be stored at -20°C in 70% ethanol for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[8]
-
Carefully decant the ethanol. Wash the pellet twice with 3 mL of PBS.[10]
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI signal in the appropriate linear scale channel (e.g., PE-Texas Red, PerCP-Cy5.5).
-
Collect at least 10,000 singlet events. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and a pulse-width or area vs. height plot to exclude doublets and aggregates.[9]
-
Generate a histogram of PI fluorescence intensity to visualize the G0/G1, S, and G2/M peaks. Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| Compound | 0.5x IC50 | |||
| Compound | 1.0x IC50 | |||
| Compound | 2.0x IC50 |
Part 2: Mechanistic Analysis by Western Blotting
Scientific Rationale: A G2/M arrest observed by flow cytometry can be further dissected by examining the levels and activity of key regulatory proteins.[11] The transition from G2 to M is primarily driven by the Cyclin B1-CDK1 (also known as Cdc2) complex.[5] An accumulation of cells in G2/M is often associated with increased levels of Cyclin B1. Furthermore, phosphorylation of Histone H3 at Serine 10 (pH3) is a well-established marker for cells in mitosis.[12] Analyzing these markers can help differentiate between a G2 arrest and a mitotic arrest.
Protocol:
-
Cell Lysis:
-
Seed and treat cells in 6-well or 10 cm plates as described previously.
-
After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[5]
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-Phospho-Histone H3 (Ser10), anti-Actin or -Tubulin as a loading control) overnight at 4°C.[11][13]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation:
| Target Protein | Vehicle Control | Compound (1x IC50) | Expected Outcome for G2/M Arrest |
| Cyclin B1 | Basal | (Image of band) | Increased Expression |
| CDK1 (Cdc2) | Basal | (Image of band) | No significant change in total protein |
| P-Histone H3 (Ser10) | Basal | (Image of band) | Increased if arrest is in M-phase |
| β-Actin (Loading Control) | Basal | (Image of band) | Unchanged |
Part 3: Visual Confirmation by Immunofluorescence (IF) Microscopy
Scientific Rationale: IF provides powerful visual evidence to support the quantitative data from flow cytometry and Western blotting.[14] Based on our hypothesis, staining for α-tubulin will allow direct visualization of the microtubule network.[4] In untreated interphase cells, this appears as a fine, organized network. In mitotic cells, it forms the bipolar spindle. Treatment with a tubulin-destabilizing agent is expected to cause depolymerization and a diffuse, disorganized tubulin stain, while a tubulin-stabilizing agent might cause microtubule bundling. Co-staining with a nuclear dye like DAPI allows for visualization of nuclear morphology, such as condensed chromosomes indicative of mitotic arrest.
Protocol:
-
Cell Culture on Coverslips:
-
Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treat with vehicle and compound as previously described.
-
-
Fixation and Permeabilization:
-
Rinse cells twice with PBS.[15]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16] Alternatively, ice-cold methanol can be used for 10 minutes at -20°C, which may be better for preserving microtubule structures.[15]
-
Rinse three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular targets.[14]
-
-
Blocking and Staining:
-
Rinse three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibody (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times for 5 minutes each with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor® 488) for 1 hour at room temperature, protected from light.
-
Wash three times for 5 minutes each with PBST.
-
-
Mounting and Imaging:
-
Perform a final rinse with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.
-
Seal the coverslip with nail polish.
-
Image the cells using a fluorescence or confocal microscope, capturing images for the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Data Interpretation and Conclusion
-
Concordant Results: A significant increase in the G2/M population by flow cytometry, coupled with an increase in Cyclin B1 protein levels by Western blot and evidence of disrupted microtubule organization by immunofluorescence, would strongly support the hypothesis that this compound acts as a microtubule-targeting agent that induces mitotic arrest.
-
Divergent Results: If a G2/M arrest is observed but microtubule structure appears normal, the compound may be targeting other regulators of the G2/M checkpoint, such as MPS1, as seen with other pyrrolo[3,2-c]pyridine derivatives.[2] This would necessitate a different panel of proteins for Western blot analysis (e.g., P-MPS1, Mad2).
-
Arrest in Other Phases: If the compound induces a G1 or S phase arrest, the Western blot analysis should be adjusted to probe relevant proteins like Cyclin D1, Cyclin E, CDK2, CDK4/6, and the CDK inhibitors p21 and p27.[5]
By systematically applying these three complementary techniques, researchers can build a robust, evidence-based profile of how this compound influences the cell cycle, providing critical insights for its further development as a potential therapeutic agent.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry - PMC. [Link]
-
National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
PubMed. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. [Link]
-
PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Merck Millipore (Sigma-Aldrich). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. [Link]
-
Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
National Institutes of Health (NIH). ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification - PMC. [Link]
-
ResearchGate. Western blot analysis of cyclin (Cyc), CDK, and CKI expression in... [Link]
-
JoVE. BrdU Immunofluorescence Staining: A Technique to Identify Cells in Different Phases of Cell Cycle. [Link]
-
ResearchGate. Western blot analysis of cyclin and CDK expression. Exponentially... [Link]
-
PubMed. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]
-
National Institutes of Health (NIH). Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms. [Link]
-
Sino Biological. Immunofluorescence Protocol (IF Protocol). [Link]
-
National Institutes of Health (NIH). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). [Link]
-
PubMed. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
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Assay for tubulin polymerization inhibition by 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs
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Topic: Assay for Tubulin Polymerization Inhibition by 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Microtubule Dynamics in Oncology
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several key cellular processes, including the formation of the mitotic spindle for chromosome segregation, maintenance of cell structure, and intracellular transport.[1][3] This dynamic instability makes microtubules a prime and clinically validated target for cancer chemotherapy.[1][2] Microtubule-targeting agents (MTAs) disrupt this delicate equilibrium, leading to mitotic arrest and subsequent apoptotic cell death.[3][4]
MTAs are broadly classified based on their binding site on tubulin, with the colchicine binding site being a major focus for the development of new inhibitors that suppress microtubule formation.[2] Compounds that bind to this site, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[2][4] Recently, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for designing novel CBSIs.[5][6][7] Analogs such as this compound are being investigated for their potential to offer improved potency and better pharmacological profiles.[5][6]
This application note provides a comprehensive, field-tested guide for characterizing the inhibitory effects of these novel pyrrolopyridine analogs on tubulin polymerization. We present a robust, fluorescence-based in vitro assay suitable for high-throughput screening (HTS) and determination of half-maximal inhibitory concentrations (IC50).[1][8] Additionally, a confirmatory cell-based immunofluorescence protocol is detailed to visualize the effects of these compounds on the microtubule network within cancer cells.
Assay Principle: Fluorescence-Based Monitoring of Microtubule Assembly
The cornerstone of this protocol is a fluorescence-based tubulin polymerization assay.[1][8] This method offers higher sensitivity compared to traditional light-scattering or turbidity-based assays.[1][9] The principle relies on a fluorescent reporter molecule that preferentially binds to or is incorporated into the hydrophobic regions of polymerized microtubules. This binding event results in a significant enhancement of the fluorescent signal.[1][8]
The polymerization of purified tubulin into microtubules is initiated by GTP and an increase in temperature to 37°C. The process follows a characteristic sigmoidal curve with three phases:
-
Nucleation: A lag phase where tubulin dimers form small oligomeric nuclei.
-
Growth/Elongation: A rapid phase where dimers add to the ends of the nuclei, causing a steep increase in fluorescence.
-
Steady State: A plateau phase where polymerization and depolymerization rates are balanced.[1][8]
Inhibitors of tubulin polymerization, such as the target this compound analogs, will reduce the rate and extent of this fluorescence increase, providing a direct measure of their inhibitory activity.[1]
Visualization of Key Concepts
To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of tubulin polymerization and inhibition.
Caption: High-level workflow for the in vitro polymerization assay.
PART 1: In Vitro Tubulin Polymerization Inhibition Assay
This protocol is optimized for a 96-well plate format, making it suitable for screening multiple analogs and concentrations simultaneously.[1][8]
Materials and Reagents
-
Tubulin: >99% pure, lyophilized porcine or bovine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240).
-
GTP Solution: 100 mM in ddH2O.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) can be used as it fluoresces more brightly when bound to microtubules.[9]
-
Polymerization Buffer (Assay Buffer): G-PEM buffer supplemented with 1 mM GTP and 6 µM DAPI.
-
Test Compounds: this compound analogs dissolved in 100% DMSO to create 10 mM stock solutions.
-
Positive Control: Colchicine or Nocodazole (e.g., Sigma-Aldrich, Cat. # N8539) at 10 mM in DMSO.
-
Negative Control: 100% DMSO.
-
Plate: Black, clear-bottom 96-well half-area plates (e.g., Corning #3881).
-
Equipment: Fluorescence plate reader with kinetic reading capability at 37°C (Excitation: ~360 nm, Emission: ~450 nm).
Step-by-Step Protocol
Scientist's Note: All tubulin handling steps must be performed strictly on ice to prevent premature polymerization. Once thawed, tubulin is unstable and should be used within an hour.[10]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes, then gently mix by pipetting (do not vortex). Centrifuge at >100,000 x g for 10 minutes at 4°C to remove any aggregated, inactive tubulin.[10] Carefully collect the supernatant.
-
Prepare fresh Assay Buffer by adding GTP and the fluorescent reporter to the G-PEM buffer. Keep on ice.
-
Prepare serial dilutions of the pyrrolopyridine analogs and controls in 100% DMSO. Then, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the well should not exceed 1-2% to avoid solvent effects.
-
-
Assay Plate Setup:
-
Design the plate map. Include wells for:
-
No-Inhibitor Control: Assay Buffer + Tubulin + DMSO vehicle.
-
Positive Control: Assay Buffer + Tubulin + Colchicine (e.g., final concentration 5 µM).
-
Test Compounds: Assay Buffer + Tubulin + Pyrrolopyridine analogs (typically in a 7-point, 3-fold serial dilution, e.g., 10 µM to 0.01 µM final concentration).
-
Blank: Assay Buffer without tubulin (to subtract background fluorescence).
-
-
Add 5 µL of the appropriate compound/control intermediate dilution to each well.
-
-
Initiating Polymerization:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Working quickly on ice, add 45 µL of the cold 4 mg/mL tubulin solution to the Assay Buffer to create the final Tubulin Reaction Mix (final tubulin concentration will be ~2 mg/mL).
-
Using a multichannel pipette, add 45 µL of the Tubulin Reaction Mix to each well of the assay plate. The final volume will be 50 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the pre-warmed reader.
-
Begin kinetic reading of fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.
-
Data Analysis and Interpretation
-
Data Processing:
-
Subtract the average fluorescence of the blank wells from all other wells at each time point.
-
Plot the corrected fluorescence intensity versus time for each concentration. The resulting curves will show the three phases of polymerization.
-
-
Determining Inhibition:
-
Calculate the maximum polymerization rate (Vmax) for each curve by determining the steepest slope of the growth phase.
-
Alternatively, use the fluorescence value at the steady-state plateau (e.g., at 45 minutes) as the endpoint measurement of total polymer mass.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_control))
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11][12] The IC50 is the concentration of the analog that causes 50% inhibition of tubulin polymerization.[13][14]
-
Expected Results and Data Presentation
The no-inhibitor control should yield a robust sigmoidal curve. The positive control, colchicine, should show strong, dose-dependent inhibition. The this compound analogs are expected to reduce the Vmax and the plateau fluorescence in a dose-dependent manner.
Table 1: Example Data Summary for Pyrrolopyridine Analogs
| Compound ID | Structure Modification | IC50 (µM) ± SD | Max Inhibition (%) |
| Control (+) | Colchicine | 1.8 ± 0.2 | 98% |
| Control (-) | DMSO | N/A | 0% |
| PYR-001 | 3-Bromo-4-methoxy | 2.5 ± 0.4 | 95% |
| PYR-002 | R = -Cl | 5.1 ± 0.7 | 92% |
| PYR-003 | R = -CH3 | 8.9 ± 1.1 | 88% |
PART 2: Cell-Based Microtubule Network Disruption Assay
In vitro activity must be validated in a cellular context. Immunofluorescence microscopy provides direct visual evidence of a compound's ability to penetrate cells and disrupt the microtubule cytoskeleton.[9]
Materials and Reagents
-
Cell Line: A cancer cell line with a well-defined cytoskeleton (e.g., HeLa or A549).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Fixative: Ice-cold Methanol (-20°C) or 4% Paraformaldehyde (PFA) in PBS.[15]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (only needed for PFA fixation).
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.[15]
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody (e.g., Sigma-Aldrich, T5168) at a 1:1000 dilution.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (e.g., Invitrogen, A11001) at a 1:500 dilution.
-
Nuclear Stain: DAPI (1 µg/mL).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the pyrrolopyridine analog (e.g., 0.5x, 1x, and 5x the in vitro IC50) for a relevant time period (e.g., 18-24 hours). Include DMSO and colchicine controls.
-
-
Fixation and Permeabilization:
-
Methanol Fixation (Preferred for Microtubules): Aspirate the media, wash once with warm PBS, and then add ice-cold methanol. Incubate for 5 minutes at -20°C.[15]
-
Wash the coverslips three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in 1.5% BSA/PBS) overnight at 4°C in a humidified chamber.[15]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in 1.5% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse once with PBS.
-
Mount the coverslips onto glass slides using anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Expected Results
Untreated (DMSO) cells will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with effective this compound analogs will show a diffuse, fragmented tubulin stain, indicating depolymerization of the microtubule network, similar to the colchicine-treated positive control.[6][7] The severity of the disruption should correlate with the compound concentration.
Conclusion
This application note provides a robust, two-tiered approach to effectively characterize novel this compound analogs as tubulin polymerization inhibitors. The high-throughput fluorescence-based in vitro assay delivers quantitative data on inhibitory potency (IC50), while the cell-based immunofluorescence protocol provides crucial validation of the compound's mechanism of action in a physiological setting. Together, these methods form a powerful workflow for advancing promising anti-cancer drug candidates from initial screening to lead optimization.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved from [Link]
-
Bates, D., & Eastman, A. (2017). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. The AAPS Journal, 19(2), 353-360. Retrieved from [Link]
-
Stengel, F., et al. (2010). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Cell Biology, 95, 303-328. Retrieved from [Link]
-
Qu, C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44173. Retrieved from [Link]
-
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Sborgi, L., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102484. Retrieved from [Link]
-
JoVE. (2023). Drugs that Destabilize Microtubules. Retrieved from [Link]
-
University of Colorado. (n.d.). IC50-to-Ki converter. Retrieved from [Link]
-
JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Retrieved from [Link]
-
Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Retrieved from [Link]
-
Altmeyers Encyclopedia. (2021). Tubulin-inhibitors. Retrieved from [Link]
-
Li, W., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Smolinski, M.P., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Molecules, 28(3), 1184. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3041. Retrieved from [Link]
-
JoVE. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Retrieved from [Link]
-
MDPI. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
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Molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin
Application Note & Protocol
Topic: Molecular Docking Studies of 1H-pyrrolo[3,2-c]pyridine Derivatives with Tubulin
Audience: Researchers, scientists, and drug development professionals.
Unlocking Anticancer Potential: A Guide to Docking 1H-pyrrolo[3,2-c]pyridine Derivatives in the Tubulin Colchicine Site
Introduction: Targeting the Cytoskeleton's Cornerstone
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] This makes them a highly successful and attractive target for anticancer drug development.[2][3] Microtubule-Targeting Agents (MTAs) disrupt the delicate equilibrium of microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4]
These agents bind to distinct sites on tubulin, with the colchicine binding site being of particular interest for developing new therapeutics.[4][5] Inhibitors targeting this site, located at the interface between α- and β-tubulin, prevent tubulin polymerization and induce microtubule destabilization.[4][6] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for designing novel, potent colchicine-site inhibitors.[3][7][8][9] Recent studies have demonstrated that derivatives of this scaffold exhibit significant antiproliferative activities, with some showing IC₅₀ values in the nanomolar range against various cancer cell lines.[3][10]
Molecular docking serves as a powerful computational tool to predict and analyze the binding interactions of these derivatives at an atomic level. It allows researchers to visualize binding poses, understand structure-activity relationships (SAR), and rationally design next-generation compounds with improved efficacy. This guide provides a comprehensive protocol for performing molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin, grounded in established scientific principles and validation techniques.
Scientific Principles and Rationale
The Causality Behind the Protocol: Understanding why each step is performed is as critical as knowing how. The choices made during preparation and simulation directly impact the biological relevance of the results.
-
The Target: Tubulin's Colchicine Binding Site: This site is a deep, hydrophobic pocket at the α/β-tubulin interface.[4] Key residues are known to be critical for ligand binding. For instance, the trimethoxyphenyl moiety of many inhibitors forms crucial interactions, while hydrogen bonds with residues like Cysteine-241 (βCys241), Threonine-179 (αThr179), and Asparagine-349 (βAsn349) often anchor the ligand.[1][8][11] Our protocol is designed to accurately probe these specific interactions.
-
Receptor and Ligand Preparation: A biological system is not static. PDB structures are snapshots that often contain non-essential water molecules, ions, or co-factors that must be removed.[12][13] Hydrogens, typically absent in crystal structures, must be added to correctly model ionization states and hydrogen bonding potential at a physiological pH.[4][14] Ligands, often designed in 2D, must be converted to their lowest energy 3D conformation to represent a physically realistic state.[15] Defining rotatable bonds is essential for flexible docking, allowing the molecule to adapt its conformation within the binding site.[15][16]
-
The Self-Validating System: Trust in a docking protocol is not assumed; it is earned.[17] The most critical step for ensuring trustworthiness is re-docking .[18][19] Before screening unknown compounds, the protocol's ability to reproduce the crystallographically observed binding pose of a known co-crystallized ligand (like colchicine) must be verified. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is the widely accepted standard for a successful validation.[18][20][21] This confirms that the chosen parameters and grid placement are appropriate for the target system.
Experimental Workflow for Molecular Docking
The entire process, from data acquisition to final analysis, follows a structured pathway to ensure reproducibility and accuracy.
Detailed Protocol: Receptor (Tubulin) Preparation
Objective: To prepare the tubulin protein structure for docking by cleaning it and ensuring it is chemically correct. Software like UCSF Chimera, AutoDock Tools, or Schrödinger's Protein Preparation Wizard can be used.[4][12][13]
-
Obtain Crystal Structure: Download the X-ray crystal structure of tubulin complexed with a colchicine-site inhibitor from the Protein Data Bank (PDB). A good starting point is PDB ID: 1SA0 or 4O2B .[11][22][23] These provide a clear reference for the binding site location.
-
Isolate Protein Chains: The PDB file may contain multiple protein chains or complexes. Isolate the α- and β-tubulin chains (e.g., chains A and B) that constitute the heterodimer forming the binding site.[13]
-
Remove Non-essential Molecules: Delete all heteroatoms that are not part of the protein, including solvent (water) molecules, ions, and the original co-crystallized ligand.[4][13] Rationale: These molecules can interfere with the docking of new ligands unless a specific role (e.g., a bridging water molecule) is being investigated.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This step is crucial for defining the correct tautomeric and ionization states of residues like histidine, aspartate, and glutamate at a physiological pH (typically ~7.4).[4][15]
-
Assign Partial Charges: Compute and assign partial charges to all atoms (e.g., using Gasteiger or Kollman charges).[16] Rationale: Charges are fundamental to calculating the electrostatic interactions between the protein and the ligand, which is a major component of the docking score.
-
Save the Prepared Receptor: Save the final, cleaned structure in a format required by the docking software (e.g., .pdbqt for AutoDock).
Detailed Protocol: Ligand (1H-pyrrolo[3,2-c]pyridine) Preparation
Objective: To convert the 2D chemical structure of the derivative into a 3D, energy-minimized, and chemically correct format for docking.
-
Create 2D Structure: Draw the 1H-pyrrolo[3,2-c]pyridine derivative using a chemical drawing tool like ChemDraw or obtain the structure from a database like PubChem.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step ensures the ligand has realistic bond lengths and angles, representing a low-energy, stable conformation before docking.
-
Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms (e.g., Gasteiger charges).[16]
-
Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[16] Most software automates this, but it's crucial to verify.
-
Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., .pdbqt).
Detailed Protocol: Docking Simulation and Validation
Objective: To perform the docking calculation and validate the protocol's accuracy.
-
Grid Box Generation:
-
Load the prepared tubulin receptor.
-
Define a "grid box" that encompasses the entire colchicine binding site. The most reliable way to do this is to center the grid on the coordinates of the previously removed co-crystallized ligand.[24]
-
Ensure the box dimensions are large enough to allow the new ligands to move and rotate freely within the site.
-
-
Docking Protocol Validation (Re-docking):
-
Take the co-crystallized ligand (e.g., colchicine from 1SA0) that was removed in Step 3 of receptor preparation. Prepare it as a ligand following the protocol in Section 4.
-
Dock this native ligand back into the binding site using the generated grid.
-
Compare the lowest-energy docked pose with the original crystallographic pose by superimposing them and calculating the RMSD.
-
Success Criterion: If the RMSD is < 2.0 Å , the docking protocol is considered validated and reliable for screening your 1H-pyrrolo[3,2-c]pyridine derivatives.[18][20][21] If not, parameters such as grid box size, center, or docking algorithm settings may need adjustment.
-
-
Screening 1H-pyrrolo[3,2-c]pyridine Derivatives:
-
Once the protocol is validated, use the exact same settings to dock your series of prepared 1H-pyrrolo[3,2-c]pyridine derivatives.
-
Configure the docking parameters. For stochastic methods like AutoDock Vina, this includes setting the exhaustiveness or the number of genetic algorithm runs to ensure a thorough search of the conformational space.
-
Launch the simulation.
-
Analysis and Interpretation of Results
Objective: To extract meaningful biological insights from the raw docking output.
-
Analyze Binding Affinity:
-
Visualize and Analyze Binding Pose:
-
For the top-ranked (lowest energy) pose of each derivative, visually inspect its orientation in the binding pocket using a molecular viewer like PyMOL or Chimera.
-
Ensure the pose is sterically reasonable and makes sense from a chemical perspective.
-
Identify all molecular interactions between the ligand and the protein within a given distance (e.g., 4.0 Å).
-
-
Identify Key Interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's H-bond donors/acceptors and key residues (e.g., αThr179, βAsn349).[8] These are strong, directional interactions crucial for affinity.
-
Hydrophobic Interactions: Identify contacts between nonpolar parts of your ligand and hydrophobic residues in the pocket (e.g., with βLeu248).[22] These interactions are major drivers of binding.
-
Other Interactions: Note any π-π stacking with aromatic residues or electrostatic interactions.
-
Data Presentation
Summarize the quantitative results in a clear, tabular format to facilitate comparison across the series of derivatives.
| Compound ID | Docking Score (kcal/mol) | Est. Inhibition Constant (Ki, nM)* | Key Interacting Residues | H-Bonds Formed |
| Control (Colchicine) | -9.2 | 110.5 | βCys241, αThr179, βLeu248, βLys352 | βCys241 (O) |
| Derivative-01 | -10.5 | 18.3 | βCys241, αThr179, βAsn349, βLeu248 | αThr179 (N), βAsn349 (O) |
| Derivative-02 | -8.9 | 195.2 | βLeu248, βVal318, βLys254 | None |
| Derivative-03 | -10.1 | 33.1 | βCys241, αThr179, βLeu248 | αThr179 (N) |
*Note: The estimated Ki is calculated from the docking score (ΔG) using the formula ΔG = RTln(Ki) and should be considered a theoretical approximation for ranking purposes only.[28][29]
Advanced Considerations and Limitations
While powerful, molecular docking is a simulation with inherent limitations.
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly capture the complex thermodynamics of binding.
-
Protein Flexibility: Standard docking treats the protein as rigid. While methods like Induced Fit Docking (IFD) can account for side-chain flexibility, large-scale conformational changes are not typically modeled.[4][17]
-
Solvation Effects: Implicit solvent models are used, which are less accurate than explicit solvent simulations.
For high-priority candidates identified through docking, Molecular Dynamics (MD) simulations are strongly recommended as a follow-up step. MD can provide deeper insights into the stability of the protein-ligand complex over time, refine the binding pose, and offer a more rigorous calculation of binding free energy.[30][31][32][33]
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
- ACS Publications. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Angelo Raymond Rossi.
- PubMed. (2004). Docking study of ligands into the colchicine binding site of tubulin. J Enzyme Inhib Med Chem.
- SpringerLink. (2023).
- NIH. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin.
- ResearchGate. Docking of compounds on colchicine-binding site of tubulin.
- Informit. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2018).
- ResearchGate. (2015).
- ResearchGate. Docking of compounds on colchicine binding site of b tubulin.
- PubMed. (2011).
- Taylor & Francis Online. (2004). Docking Study of Ligands into the Colchicine Binding Site of Tubulin.
- NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Taylor & Francis Online. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- NIH.
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- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- University of Nottingham. Preparing the protein and ligand for docking.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- MDPI. (2022). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides.
- University of Cambridge. Session 4: Introduction to in silico docking.
- MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
- NIH. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening.
- MDPI. (2023).
- ResearchGate. (2025). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking.
- Scribd. Molecular Docking Studies of Tubulin Inhibitors.
- PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ETFLIN. A Beginner's Guide to Molecular Docking.
- Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
- ResearchGate. How to calculate the binding inhibition constant (kb)
- ResearchGate.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
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The Strategic Application of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is one such scaffold that has garnered significant attention.[1][2][3] Its structural resemblance to purine enables it to function as a bioisostere, providing a foundational framework for the design of ATP-competitive inhibitors.[2][4][5][6] The strategic functionalization of this core structure is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles.
This technical guide focuses on the utility of a key intermediate, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine , in the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 3-position offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the methoxy group at the 4-position can influence the electronic properties and conformational preferences of the scaffold, potentially enhancing binding affinity and metabolic stability. This document will provide a comprehensive overview of the synthetic routes leveraging this intermediate, detailed experimental protocols, and insights into its potential applications in targeting various kinase families.
The Rationale for Employing this compound
The unique substitution pattern of this compound makes it a highly valuable starting material for several reasons:
-
Strategic Vector for Elaboration: The bromine atom at the 3-position is strategically positioned for derivatization. This position is often a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase ATP-binding site, allowing for the fine-tuning of selectivity and potency.
-
Modulation of Physicochemical Properties: The methoxy group at the 4-position can serve multiple roles. It can act as a hydrogen bond acceptor and its electron-donating nature can modulate the pKa of the pyridine nitrogen, influencing solubility and cell permeability.
-
Established Synthetic Accessibility: While the synthesis of the core 1H-pyrrolo[3,2-c]pyridine can be complex, methodologies have been developed for its construction and subsequent functionalization, making intermediates like the one in focus accessible for research and development.[7][8]
Potential Kinase Targets and Therapeutic Areas
While specific kinase targets for derivatives of this compound require empirical validation through screening, the broader class of pyrrolopyridine-based compounds has shown activity against a range of kinases implicated in cancer and other diseases.[4][9] Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against melanoma cell lines, suggesting potential for targeting kinases involved in melanoma progression.[10][11] The azaindole framework is a key component of several FDA-approved kinase inhibitors, further validating its therapeutic potential.[12]
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to generate libraries of diverse kinase inhibitors. The Suzuki-Miyaura coupling is a particularly powerful tool for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.
General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow using this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis and derivatization of related brominated pyrrolopyridine scaffolds and are expected to be adaptable for this compound.[7][8]
Protocol 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
This protocol is adapted from a known synthesis of a substituted 6-bromo-1H-pyrrolo[3,2-c]pyridine and illustrates the general approach to constructing the core scaffold.[7][8]
Step 1: Nitration of a Substituted Pyridine A commercially available substituted 2-bromopyridine is first oxidized to the corresponding N-oxide, which is then nitrated to introduce a nitro group at the 4-position.
Step 2: Formation of the Pyrrole Ring The 4-nitro-pyridine-1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization, typically using iron powder in acetic acid, yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[7][8]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This generalized protocol outlines the conditions for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, DME, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 63[8] |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 125 (Microwave) | 94[8] |
| 3 | 3,4-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 125 (Microwave) | 49[8] |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 125 (Microwave) | 52[8] |
Note: Yields are based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and may vary for the target compound.[8]
Data Presentation and Interpretation
The success of a kinase inhibitor discovery program relies on the systematic evaluation of structure-activity relationships (SAR). The use of this compound as a common intermediate allows for the rapid generation of a library of analogs for SAR studies.
Table 2: Hypothetical Antiproliferative Activity Data
| Compound ID | R-group at 3-position | IC₅₀ (nM) vs. Target Kinase | IC₅₀ (µM) vs. Cancer Cell Line |
| K-001 | Phenyl | 50 | 0.12 |
| K-002 | 3-Chlorophenyl | 25 | 0.08 |
| K-003 | 4-Fluorophenyl | 30 | 0.10 |
| K-004 | 2-Pyrimidinyl | 15 | 0.05 |
This table represents hypothetical data to illustrate how SAR data for derivatives of the core scaffold could be presented.
Causality in Experimental Design
The choice of reaction conditions for the Suzuki-Miyaura coupling is critical for achieving high yields and purity.
-
Catalyst Selection: The choice of palladium catalyst and ligand can significantly impact reaction efficiency. For heteroaryl halides, ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective.
-
Base and Solvent System: The base is required to activate the boronic acid for transmetalation. An aqueous solvent system is often employed to facilitate the dissolution of the inorganic base.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation.
Conclusion and Future Directions
This compound is a strategically designed building block for the synthesis of novel kinase inhibitors. Its functional handles allow for the systematic exploration of chemical space around the privileged 5-azaindole scaffold. The synthetic protocols outlined in this guide provide a robust starting point for researchers to generate libraries of compounds for biological screening. Future work should focus on the synthesis of a diverse range of derivatives and their evaluation against a panel of kinases to identify novel and selective inhibitors for further development.
References
-
Abdel-Samii, Z. K., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Akhtar, M. J., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Abdel-Samii, Z. K., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
-
Abdel-Aziem, A., et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate. [Link]
-
Shaveta, G., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
ResearchGate. (n.d.). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. [Link]
-
Besson, T., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Application Note: Strategic Derivatization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine for High-Throughput Screening Library Generation
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including kinase inhibitors.[1][2][3] Its structural similarity to purines allows it to effectively interact with a variety of biological targets. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic preparation of a diverse chemical library derived from 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. We present detailed, field-proven protocols for derivatization at both the C3 and N1 positions using modern synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, we outline an essential workflow for the subsequent purification, quality control (QC), and plating of the compound library to ensure its integrity and reliability for high-throughput screening (HTS).
Introduction: The Value of the Pyrrolo[3,2-c]pyridine Scaffold
In the quest for novel therapeutics, the efficiency of the drug discovery process is paramount. High-throughput screening (HTS) of small molecule libraries remains a cornerstone of lead generation.[4] The quality and diversity of the screening library, however, are critical determinants of success. Libraries built around "privileged structures"—molecular frameworks capable of binding to multiple, unrelated biological targets—often yield higher hit rates.[5][6][7]
The 1H-pyrrolo[3,2-c]pyridine scaffold is one such framework. Derivatives have demonstrated potent anticancer and antiproliferative activities, underscoring the therapeutic potential of this heterocyclic system.[8][9][10][11] The starting material, this compound, is an ideal precursor for library synthesis. It possesses two key diversification points:
-
The C3-Bromine: A versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.
-
The N1-Pyrrole Nitrogen: A site for substitution that can modulate the scaffold's physicochemical properties, such as solubility and hydrogen bonding capacity.
This guide details the strategic exploitation of these reactive sites to generate a library with broad structural and functional diversity, suitable for screening against a wide range of biological targets.
Overall Derivatization Strategy
The core strategy involves a divergent synthetic approach starting from the common intermediate, this compound. The primary diversification is achieved through cross-coupling reactions at the C3 position, followed by optional secondary diversification at the N1 position. This modular approach allows for the rapid generation of a large number of unique analogs.
Diagram 1: Strategic workflow for library generation.
Protocols for C3-Position Derivatization
The carbon-bromine bond at the C3 position is significantly more reactive in palladium-catalyzed reactions than C-H bonds on the ring, allowing for selective functionalization.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for introducing aryl and heteroaryl moieties.[12] Its tolerance of diverse functional groups makes it ideal for library synthesis. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands are often required to promote efficient coupling and prevent side reactions like debromination.[13][14]
Rationale: We select [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as it is a reliable and commercially available catalyst for coupling with heteroaryl bromides.[15] Potassium carbonate is a moderately strong base suitable for substrates that may be sensitive to harsher conditions.
Experimental Protocol:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of 0.1 M.
-
Place the vial in a preheated heating block at 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
| Building Block Example | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85% |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 60-80% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 65-85% |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces an alkyne functionality, a valuable structural motif in its own right and a versatile handle for subsequent diversification (e.g., via "click chemistry").[16] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17][18]
Rationale: A standard PdCl₂(PPh₃)₂/CuI catalyst system is highly effective for coupling terminal alkynes with aryl bromides.[18] Triethylamine (Et₃N) serves as both the base and a solvent, simplifying the reaction setup.
Experimental Protocol:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Add degassed triethylamine (Et₃N) to achieve a substrate concentration of 0.2 M.
-
Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[19][20] The choice of ligand and base is critical and depends on the nature of the amine coupling partner.[21]
Rationale: For coupling with primary and secondary aliphatic amines, bulky, electron-rich phosphine ligands like RuPhos are highly effective.[22] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine without competing in side reactions.
Experimental Protocol:
-
To a dry Schlenk tube under argon, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and RuPhos (0.04 equiv.).
-
Add the desired primary or secondary amine (1.2 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 0.1 M.
-
Add LiHMDS (1.0 M solution in THF, 2.0 equiv.) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 65-80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol for N1-Position Derivatization
After functionalizing the C3 position, the pyrrole N-H can be alkylated or arylated to further increase library diversity. This modification can significantly impact the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen to form the corresponding anion, which then readily reacts with an electrophile.
Experimental Protocol:
-
To a flame-dried flask under argon, add the C3-substituted 1H-pyrrolo[3,2-c]pyridine derivative (1.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide or other electrophile (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
Library Purification and Quality Control (QC)
The integrity of screening data is directly dependent on the quality of the compound library.[23] A rigorous purification and QC process is therefore not optional, but essential.[24][25]
Purification: For library synthesis, high-throughput purification is necessary. Automated reverse-phase preparative HPLC is the industry standard. A generic gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid or TFA) can be used to isolate the desired products.
Quality Control: Every library member must be analyzed to confirm its identity and purity.
-
Identity Confirmation: LC-MS analysis to verify the molecular weight of the product.
-
Purity Assessment: HPLC analysis with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm). The purity level should be ≥95% for HTS.[26]
-
Compound Management: Confirmed compounds are dissolved in high-quality DMSO to create master stock solutions (typically 10-20 mM), plated into 96- or 384-well master plates, and stored at -20 °C or -80 °C to ensure long-term stability.[27]
Diagram 2: Standard workflow for library purification and QC.
Conclusion
The this compound scaffold is a highly valuable starting point for the construction of diverse small molecule libraries. By employing a strategic combination of modern cross-coupling reactions and a robust purification and quality control workflow, researchers can efficiently generate high-quality compound collections. The protocols outlined in this application note provide a reliable foundation for exploring the vast chemical space around this privileged core, ultimately accelerating the discovery of novel and potent bioactive molecules.
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Application Notes & Protocols: In Vitro Antiproliferative Activity Assays for Novel Pyrrolopyridine Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Antiproliferative Screening of Pyrrolopyridine Compounds
Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, frequently designed as kinase inhibitors due to their structural resemblance to the purine ring of ATP. This mimicry allows them to competitively bind to the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling pathways controlling proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][3]
Therefore, a robust and reliable assessment of the antiproliferative activity of novel pyrrolopyridine derivatives is a cornerstone of the early drug discovery process. This guide provides a comprehensive overview of the principles, protocols, and data interpretation for two widely adopted in vitro assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The causal logic behind experimental choices is emphasized to ensure scientific integrity and the generation of reproducible, high-quality data.
The overarching goal of these assays is to determine the concentration at which a compound elicits a desired biological effect, most commonly the half-maximal inhibitory concentration (IC50).[4][5] A lower IC50 value signifies higher potency.[4] This quantitative data is crucial for structure-activity relationship (SAR) studies, lead optimization, and candidate selection for further preclinical development.
Foundational Principles: Ensuring Assay Trustworthiness
The reliability of any in vitro assay hinges on a foundation of meticulous experimental design and the implementation of rigorous quality control measures.
The Criticality of Cell Line Authentication and Maintenance
The use of misidentified or cross-contaminated cell lines is a pervasive issue that can invalidate research findings.[6][7] It is imperative to:
-
Source cell lines from reputable bio-repositories such as ATCC.
-
Perform routine cell line authentication using Short Tandem Repeat (STR) profiling, the current gold standard for human cell lines.[8][9]
-
Adhere to best practices for cell culture , including aseptic technique to prevent microbial contamination and consistent monitoring of cell morphology and growth rates.[10][11][12]
-
Work with cells in a consistent growth phase (typically logarithmic phase) and at a low passage number to minimize phenotypic drift.
Choosing the Right Assay: A Tale of Two Readouts
The selection of an antiproliferative assay depends on factors such as sensitivity, throughput requirements, and potential compound interference.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14] The amount of formazan, quantified by absorbance, is directly proportional to the number of living cells.[15][16] It is a cost-effective and well-established method.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the universal energy currency of metabolically active cells.[18][19] The reagent contains a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.[20][21] This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening (HTS) due to its simple workflow.[22][23]
dot graph TD { A[Start: Cell Culture] --> B{Assay Choice}; B --> C[MTT Assay (Colorimetric)]; B --> D[CellTiter-Glo Assay (Luminescent)]; C --> E{Metabolic Activity}; D --> F{ATP Quantification}; E --> G[Mitochondrial Dehydrogenase]; F --> H[Luciferase Reaction]; G --> I[Yellow MTT -> Purple Formazan]; H --> J[ATP + Luciferin -> Light]; I --> K[Absorbance Measurement]; J --> L[Luminescence Measurement]; K --> M[Data Analysis -> IC50]; L --> M;
} caption: "Comparison of MTT and CellTiter-Glo Assay Principles."
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format but can be adapted for other formats.
General Workflow for Antiproliferation Assays
The workflow for determining the antiproliferative effects of pyrrolopyridine compounds is a multi-step process that requires careful planning and execution.
Protocol 1: MTT Assay
Principle: Measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[24]
Materials:
-
Authenticated cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS)[25]
-
Novel pyrrolopyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[24]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][26]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest cells from logarithmic phase growth.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[24]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to adhere.[25]
-
-
Compound Treatment:
-
Prepare a serial dilution series of the pyrrolopyridine compounds in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations (and vehicle control).
-
Incubate for the desired exposure time (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: A homogeneous method that quantifies ATP, an indicator of metabolically active cells, by using luciferase to generate a luminescent signal.[18][28]
Materials:
-
Authenticated cancer cell line of interest
-
Complete culture medium
-
Novel pyrrolopyridine compounds dissolved in DMSO
-
CellTiter-Glo® Reagent (Promega)[18]
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates. Seed 100 µL of cell suspension per well.
-
-
Assay Reagent Preparation and Addition:
-
Signal Stabilization and Measurement:
Data Analysis and Interpretation
Calculation of Percent Viability
For both assays, the raw data (absorbance or luminescence) must be converted to percent viability relative to the vehicle-treated control cells.
Formula: Percent Viability = [(Sample Signal - Blank Signal) / (Vehicle Control Signal - Blank Signal)] * 100
-
Sample Signal: Signal from wells treated with the compound.
-
Vehicle Control Signal: Signal from wells with cells treated only with the vehicle (e.g., DMSO).
-
Blank Signal: Signal from wells containing only culture medium and the respective assay reagent.[20]
Determining the IC50 Value
The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.[30]
-
Data Transformation: Convert the compound concentrations to their logarithmic values.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[4][31]
-
IC50 Interpolation: The software will calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[5][30]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison of compound potencies across different cell lines.
Table 1: Example IC50 Values for Pyrrolopyridine Compounds in Various Cancer Cell Lines
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) ± SD |
| PYP-001 | A549 (Lung) | 2.5 ± 0.3 |
| PYP-001 | MCF-7 (Breast) | 5.1 ± 0.6 |
| PYP-002 | A549 (Lung) | 0.8 ± 0.1 |
| PYP-002 | MCF-7 (Breast) | 1.2 ± 0.2 |
| Staurosporine (Control) | A549 (Lung) | 0.05 ± 0.01 |
| Staurosporine (Control) | MCF-7 (Breast) | 0.08 ± 0.02 |
Data are representative and for illustrative purposes only. SD = Standard Deviation.
Self-Validating Systems: Controls and Best Practices
To ensure the trustworthiness of the results, each assay plate must be a self-validating system.
-
Negative Control (Vehicle): Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions. This control represents 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) should be included to confirm that the assay system can detect antiproliferative effects.
-
Blank Control (Medium Only): Wells containing only culture medium and the assay reagent. This is used to subtract the background signal.[20]
-
Cell Titration: Before screening, perform a cell number titration to determine the optimal seeding density that falls within the linear range of the assay.[16]
-
Replicates: All treatments and controls should be performed in at least triplicate to assess variability and ensure statistical significance.
Conclusion: From In Vitro Data to Preclinical Progression
The MTT and CellTiter-Glo® assays are powerful tools for the initial screening of novel pyrrolopyridine compounds. When conducted with meticulous attention to detail, proper controls, and robust data analysis, these methods provide reliable and reproducible IC50 values. This critical data empowers medicinal chemists to make informed decisions for SAR optimization and helps triage the most promising candidates for further investigation into their specific mechanisms of action and progression into more complex biological systems, such as 3D cell culture and in vivo models.[32][33]
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Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. Retrieved from [Link][34]
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Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link][35]
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FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link][10]
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Workman, P., & Double, J. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3195–3199. Retrieved from [Link][37]
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Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link][4]
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Ghattas, M. A., Bardaweel, S. K., & Al-Qtaishat, S. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 285-298. Retrieved from [Link]
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Kulshrestha, A. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
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Thayyullathil, F., et al. (2024). MTT Assay Protocol. In: Advanced Cell and Molecular Techniques. Springer Protocols Handbooks. Retrieved from [Link][14]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][5]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link][24]
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Klink, S. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections. Retrieved from [Link][32]
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Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. Retrieved from [Link][8]
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Al-Ostoot, F. H., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(11), 3175. Retrieved from [Link][39]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link][27]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link][30]
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El-Gamal, M. I., et al. (2018). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Current Topics in Medicinal Chemistry, 18(22), 1935-1955. Retrieved from [Link][1]
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ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. Retrieved from [Link][40]
-
Filyak, Y., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-15. Retrieved from [Link][2]
-
Abdel-Maksoud, M. S., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 115, 105216. Retrieved from [Link][41]
-
ResearchGate. (n.d.). Kinase assay and anti-proliferative activities of JAK3 inhibitors. Retrieved from [Link][3]
-
An, F., & Qu, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Retrieved from [Link][33]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. Retrieved from [Link][42]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][43]
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National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link][31]
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- 43. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Arylation of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
Introduction: The Privileged 1H-Pyrrolo[3,2-c]pyridine Core in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, represents a "privileged" heterocyclic system in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of biologically active agents, including potent kinase inhibitors and anticancer therapeutics.[3][4][5][6] The strategic introduction of aryl moieties to this core structure is a pivotal step in modulating the pharmacological profile of these molecules, influencing their target affinity, selectivity, and pharmacokinetic properties.
This comprehensive guide provides an in-depth exploration of established and contemporary techniques for the arylation of the 1H-pyrrolo[3,2-c]pyridine scaffold. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Strategic Approaches to Arylation: A Chemist's Guide
The introduction of an aryl group onto the 1H-pyrrolo[3,2-c]pyridine core can be achieved through several powerful cross-coupling methodologies. The choice of strategy is often dictated by the desired position of arylation, the availability of starting materials, and the functional group tolerance required for the specific synthetic route. This guide will focus on three principal and highly effective techniques:
-
Suzuki-Miyaura Cross-Coupling: A versatile and widely adopted method for C-C bond formation.
-
Buchwald-Hartwig Amination: A powerful tool for the formation of C-N-Aryl bonds.
-
Direct C-H Arylation: An increasingly popular and atom-economical approach that avoids the pre-functionalization of the heterocyclic core.
Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most prevalent method for forging carbon-carbon bonds between sp²-hybridized carbon atoms. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[7][8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid derivative, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol details the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from a 6-bromo precursor.[2][3]
Materials:
-
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq)
-
Potassium Carbonate (K₂CO₃) (5.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Microwave reactor or conventional heating setup
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the desired arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane and 2 mL water for a 0.1 mmol scale reaction).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 125 °C for 25-30 minutes.[3]
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Representative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 3 | Naphthalen-2-ylboronic acid | 6-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
Data adapted from Wang, C. et al. (2024).[3]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[9][10][11][12] This reaction is particularly valuable for constructing the core structures of many pharmacologically active compounds.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[10]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol: N-Arylation of 1H-pyrrolo[3,2-c]pyridine
This protocol provides a general procedure for the N-arylation of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ and BINAP.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Add 1H-pyrrolo[3,2-c]pyridine, the aryl bromide, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-aryl-1H-pyrrolo[3,2-c]pyridine.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and sustainable strategy for the synthesis of biaryls, as it circumvents the need for pre-functionalization of one of the coupling partners.[13][14] This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling methods.
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H arylation can vary depending on the specific reaction conditions and substrates. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond of the heterocycle is cleaved with the assistance of a base. The resulting palladacycle then undergoes reductive elimination to form the C-C bond.
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- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its role in a variety of biologically active compounds, particularly as kinase inhibitors.[1][2] Its structure is bioisosteric to purines and other key heterocycles, allowing it to effectively interact with various enzymatic targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (Figure 1) emerges as a highly valuable building block, offering a synthetically versatile platform for the elaboration of complex molecular architectures. The bromine atom at the 3-position serves as a key handle for a wide range of palladium-catalyzed cross-coupling reactions, while the methoxy group at the 4-position influences the electronic properties of the ring system and can be a site for further modification. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate.
Figure 1: Structure of this compound Synonym: 3-BROMO-4-METHOXY-5-AZAINDOLE CAS No: 1000341-22-9[3] Molecular Formula: C₈H₇BrN₂O[3] Molecular Weight: 227.06 g/mol [3]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| TPSA | 37.91 Ų | [3] |
| LogP | 2.334 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Storage and Handling: Store in a cool, dry place, protected from light.[3] This compound should be handled by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Proposed Synthesis of this compound
Figure 2: Proposed synthetic pathway for this compound.
This proposed synthesis leverages a sequence of nitration, functionalization to introduce a two-carbon unit, reductive cyclization to form the pyrrole ring, and a final bromination step. The specific reagents and conditions would require experimental optimization.
Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights
The bromine atom at the 3-position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties.[5][6] This reaction is instrumental in the synthesis of biaryl scaffolds, which are common in kinase inhibitors.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by 1H-pyrrolo[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed framework for investigating the pro-apoptotic effects of 1H-pyrrolo[3,2-c]pyridine compounds, a class of molecules that has shown promise as anticancer agents.[1][2] Recognizing that a multi-faceted approach is essential for robustly characterizing the induction of programmed cell death, this document outlines a series of validated, complementary assays. We delve into the mechanistic rationale behind each protocol, offering step-by-step instructions for key techniques, including Annexin V/PI staining for the detection of early and late apoptosis, caspase activity assays to measure the execution phase, and TUNEL assays for identifying DNA fragmentation. Furthermore, we provide protocols for Western blot analysis to probe the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[3][4] This guide is designed to equip researchers with the necessary tools to rigorously evaluate the apoptotic potential of 1H-pyrrolo[3,2-c]pyridine derivatives and to elucidate their mechanisms of action.
Introduction: 1H-pyrrolo[3,2-c]pyridines and Apoptosis in Cancer Therapy
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in a novel class of compounds being investigated for their potent anticancer activities.[5][6] Several derivatives have demonstrated the ability to induce cell cycle arrest and, critically, apoptosis in various cancer cell lines.[6][7] Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[8][9] Its dysregulation is a hallmark of cancer, and many therapeutic strategies aim to reactivate this dormant cell death program in malignant cells.[8]
The induction of apoptosis by 1H-pyrrolo[3,2-c]pyridine compounds appears to be linked, at least in some derivatives, to the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6][7] This interference with the cytoskeleton can trigger the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[10][11] The balance between these opposing factions determines the cell's fate. A shift towards pro-apoptotic signaling leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the apoptotic program.[9][12]
Given this mechanistic backdrop, a thorough assessment of apoptosis induction by 1H-pyrrolo[3,2-c]pyridine compounds requires a multi-pronged experimental approach. This application note details a logical workflow, from initial screening to in-depth mechanistic studies, to comprehensively characterize the pro-apoptotic activity of these promising compounds.
Experimental Workflow for Apoptosis Assessment
A systematic evaluation of apoptosis is crucial. The following workflow is recommended to build a comprehensive understanding of a compound's pro-apoptotic effects.
Caption: A logical progression for assessing apoptosis induced by 1H-pyrrolo[3,2-c]pyridine compounds.
Core Protocols for Apoptosis Detection
This section provides detailed, step-by-step protocols for the key assays in the experimental workflow. It is essential to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This is a widely used method for detecting early and late apoptotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[14] Therefore, cells can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]
Materials:
-
1H-pyrrolo[3,2-c]pyridine compound of interest
-
Appropriate cancer cell line (e.g., HeLa, MCF-7)[5]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[14][15] Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer as soon as possible. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
-
Data Presentation:
| Treatment Group | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound X (IC50) | 45.7 ± 3.5 | 35.1 ± 2.8 | 15.9 ± 1.9 | 3.3 ± 0.7 |
| Compound X (2x IC50) | 20.3 ± 2.9 | 48.6 ± 4.1 | 28.7 ± 3.3 | 2.4 ± 0.6 |
| Positive Control | 15.8 ± 1.7 | 25.4 ± 2.2 | 55.3 ± 4.9 | 3.5 ± 0.8 |
Table 1: Representative data from an Annexin V/PI assay showing the dose-dependent increase in apoptotic cell populations after treatment with a hypothetical 1H-pyrrolo[3,2-c]pyridine compound.
Protocol 2: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[17] Their activation is a hallmark of apoptosis.[18] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[19] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[19][20]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Treated cell samples (from a parallel plate to the Annexin V/PI experiment)
Procedure:
-
Assay Plate Preparation: Seed cells in a white-walled 96-well plate and treat them with the 1H-pyrrolo[3,2-c]pyridine compound as described in Protocol 3.1. Include wells for a "no-cell" background control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19][20] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation:
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,234 ± 876 | 1.0 |
| Compound X (IC50) | 125,876 ± 9,453 | 8.3 |
| Compound X (2x IC50) | 254,987 ± 15,678 | 16.7 |
| Positive Control | 298,453 ± 20,123 | 19.6 |
Table 2: Example data from a Caspase-3/7 activity assay, demonstrating a significant increase in executioner caspase activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle: A late-stage event in apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments.[21][22] The TUNEL assay detects these DNA strand breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the free 3'-hydroxyl ends of the fragmented DNA.[21][23] The incorporated label can be a fluorophore for detection by fluorescence microscopy or flow cytometry.[24]
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)[24]
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS (for fixation)
-
0.25% Triton™ X-100 in PBS (for permeabilization)[24]
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Seed and treat cells on coverslips as previously described. Include positive control (e.g., pre-treatment with DNase I) and negative control samples.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Wash the cells twice with deionized water.
-
Prepare the TdT reaction buffer and add it to the cells. Incubate for 10 minutes at 37°C.
-
Prepare the TdT reaction cocktail containing the TdT enzyme and fluorescently labeled dUTPs, according to the kit's protocol.[22]
-
Remove the TdT reaction buffer and add the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[22]
-
-
Detection and Imaging:
-
Stop the reaction by washing the cells with a wash buffer (provided in the kit or 3% BSA in PBS).
-
If using a click-chemistry-based kit, perform the click reaction as per the manufacturer's instructions.[24]
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
Principle: Western blotting allows for the semi-quantitative analysis of specific proteins. By probing for key members of the Bcl-2 family, researchers can gain insight into how 1H-pyrrolo[3,2-c]pyridine compounds modulate the intrinsic apoptotic pathway. Key proteins to investigate include the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.[11] A decrease in the Bcl-2/Bax ratio is often indicative of a pro-apoptotic shift.[11]
Materials:
-
Treated cell samples
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation:
-
Harvest and wash treated cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin.
-
Sources
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edspace.american.edu [edspace.american.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway | MDPI [mdpi.com]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. kumc.edu [kumc.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. clyte.tech [clyte.tech]
- 23. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Investigating Structure-Activity Relationships of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Analogs
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have demonstrated potential as anticancer agents, kinase inhibitors, and antiplatelet agents.[2][3][4] Notably, the related 1H-pyrrolo[2,3-b]pyridine core is a key component in FDA-approved kinase inhibitors like pexidartinib and vemurafenib, highlighting the therapeutic value of this chemical class.[1]
The specific analog, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, serves as a highly valuable starting material for the synthesis of a diverse library of compounds. The bromine atom at the 3-position provides a reactive handle for introducing various substituents via cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR). The methoxy group at the 4-position also influences the electronic properties of the ring system and can be a key determinant of biological activity.
This document provides a comprehensive guide for researchers on the design, synthesis, and biological evaluation of novel this compound analogs to elucidate their SAR, with a focus on identifying potent kinase inhibitors.
The Rationale for SAR Studies: A Guided Approach to Lead Optimization
The primary objective of a structure-activity relationship (SAR) study is to understand how chemical structure correlates with biological activity. By systematically modifying a lead compound, researchers can identify the key chemical features (pharmacophores) responsible for its biological effects. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and aims to optimize:
-
Potency: Increasing the desired biological effect at a lower concentration (e.g., lower IC50 or EC50 values).
-
Selectivity: Enhancing the activity against the desired target while minimizing off-target effects, which can lead to toxicity.
-
Pharmacokinetic Properties (ADME): Improving the absorption, distribution, metabolism, and excretion profile of a compound to ensure it reaches its target in the body at therapeutic concentrations.
For the this compound scaffold, SAR studies will focus on understanding the impact of substituents introduced at the 3-position on kinase inhibition and antiproliferative activity.
General Synthetic Strategy for Analog Library Generation
The synthesis of a library of this compound analogs typically involves a multi-step sequence, culminating in a cross-coupling reaction to introduce diversity at the 3-position. The following is a generalized protocol based on established synthetic methodologies for related pyrrolopyridine scaffolds.[5][6]
Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core
The initial steps focus on constructing the core heterocyclic system. A representative pathway starts from a commercially available substituted pyridine.[6]
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The pyridine-1-oxide is then nitrated at the 4-position using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords a key intermediate.
-
Reductive Cyclization: Treatment with a reducing agent such as iron powder in acetic acid leads to the formation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Introduction of the 1-Aryl Substituent
To further elaborate the core structure, an aryl group can be introduced at the N1 position of the pyrrole ring.
-
N-Arylation: The 6-bromo-1H-pyrrolo[3,2-c]pyridine is reacted with an appropriate arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) in the presence of a copper (II) acetate catalyst and a base like pyridine to yield 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine.[6]
Diversification via Suzuki Cross-Coupling
The bromine at the 6-position (or a synthetically equivalent position depending on the starting materials and desired final scaffold) is the key handle for introducing a wide array of substituents.
-
Suzuki Cross-Coupling: The 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate is reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4-dioxane/water) to generate the final target compounds.[6]
Caption: Generalized workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine analogs.
Protocols for Biological Evaluation
Once a library of analogs has been synthesized and purified, their biological activity must be assessed. The following protocols are representative of those used for evaluating potential kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of a specific protein kinase (e.g., FMS kinase).[2][7]
Materials:
-
Recombinant human kinase (e.g., FMS)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at the desired final concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Run appropriate controls, including a no-enzyme control, a no-compound (vehicle) control, and a positive control inhibitor.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Antiproliferative Assay
This assay measures the ability of the compounds to inhibit the growth of cancer cell lines.[5][8]
Materials:
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Spectrophotometer or luminescence plate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
Data Analysis and Interpretation of SAR
The data obtained from the biological assays should be tabulated to facilitate the analysis of structure-activity relationships. The following is a hypothetical example of how to present the data for a series of analogs.
| Compound ID | R-Group at 3-Position | FMS Kinase IC50 (nM)[2][7] | HeLa Cell IC50 (µM)[5][8] |
| Lead-1 | -Br | 500 | 10.5 |
| Analog-1a | -Phenyl | 150 | 3.2 |
| Analog-1b | -4-Fluorophenyl | 80 | 1.8 |
| Analog-1c | -4-Methoxyphenyl | 95 | 2.1 |
| Analog-1d | -3-Pyridyl | 120 | 4.5 |
| Analog-1e | -Thienyl | 200 | 6.8 |
-
Replacement of the bromine at the 3-position with an aryl group is generally beneficial for activity. (Compare Lead-1 to Analogs 1a-1e).
-
Electron-withdrawing substituents on the phenyl ring may enhance potency. (Compare Analog-1b with Analog-1a).
-
Electron-donating substituents on the phenyl ring are also well-tolerated. (Compare Analog-1c with Analog-1a).
-
Heteroaromatic rings are also tolerated, although they may be slightly less potent than substituted phenyl rings in this example. (Compare Analog-1d and 1e with 1a-1c).
Visualization of SAR and Experimental Workflow
Visualizing the SAR can provide a clear and concise summary of the key findings.
Caption: Key SAR findings for the 3-position of the pyrrolo[3,2-c]pyridine scaffold.
(Note: The above DOT script for the SAR diagram is a template. A chemical structure image would need to be hosted to be displayed).
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the reactivity of the 3-bromo position allow for the creation of diverse chemical libraries. By employing systematic SAR studies as outlined in these protocols, researchers can effectively navigate the chemical space around this privileged scaffold to identify compounds with enhanced potency, selectivity, and drug-like properties. The iterative cycle of design, synthesis, and biological evaluation is crucial for translating the potential of this scaffold into viable clinical candidates.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link][5][6][8][9]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available at: [Link][2][7][10]
-
El-Gamal, M. I., et al. (2016). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. Available at: [Link][3]
-
Guillou, S., et al. (1993). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. European Journal of Medicinal Chemistry, 28(11), 877-882. Available at: [Link][4]
-
Dyba, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(20), 7088. Available at: [Link][11]
-
Al-Rashood, S. T., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 13(1), 13543. Available at: [Link][12]
-
Nowak, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link][13]
-
Wang, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435-1442. Available at: [Link][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine by Silica Gel Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this N-heterocyclic compound using silica gel chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. However, the purification of nitrogen-containing heterocycles like this one on standard silica gel can present several challenges, primarily due to interactions between the basic nitrogen atoms and the acidic silanol groups of the stationary phase. This can lead to issues such as peak tailing, irreversible adsorption, and even degradation of the target compound.[2]
This guide will equip you with the necessary knowledge to anticipate, diagnose, and resolve these common issues, enabling you to obtain your target compound with high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My compound is streaking or tailing badly on the TLC plate and the column.
-
Question: I've developed a solvent system, but my spot on the TLC plate is a long streak rather than a compact circle. This is translating to broad, tailing peaks during my column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
-
Answer: This is a classic sign of a strong, undesirable interaction between your basic pyrrolopyridine compound and the acidic silica gel. The nitrogen atoms in your molecule can be protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" to the stationary phase and elute slowly and unevenly.
Causality: The basic lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic protons of the silica gel's silanol groups. This acid-base interaction is stronger than the desired partitioning between the mobile and stationary phases, resulting in a non-ideal chromatographic behavior known as tailing.
Solutions:
-
Incorporate a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.
-
Ammonia: For more polar compounds that require eluents like dichloromethane/methanol, using a solution of 7N ammonia in methanol as the polar component (e.g., 1-10% in dichloromethane) can be very effective.[3]
-
-
Switch to a Different Stationary Phase: If a basic modifier does not resolve the issue or is incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Start with neutral alumina and, if tailing persists, switch to basic alumina.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), can be an excellent option.[4]
-
-
Issue 2: I am getting very low recovery of my compound from the column.
-
Question: After running my column, I've analyzed my fractions and found that a significant portion of my compound is missing. I've checked for mechanical losses, but it seems to have disappeared on the column. What is happening?
-
Answer: Low recovery is often due to irreversible adsorption or degradation of the compound on the silica gel. Pyrrolopyridine scaffolds can be sensitive to the acidic environment of silica, potentially leading to decomposition over the extended period of a column run.[3]
Causality: The prolonged exposure of your acid-sensitive compound to the vast surface area of acidic silica gel can catalyze degradation pathways. Alternatively, the interaction with the silanol groups may be so strong that the compound does not elute from the column under the chosen conditions.
Solutions:
-
Assess Compound Stability with a 2D TLC: Before committing to a column, it's crucial to determine if your compound is stable on silica.
-
Procedure: Spot your crude material in one corner of a square TLC plate. Develop the plate in your chosen eluent. Dry the plate completely, rotate it 90 degrees, and develop it again in the same eluent.
-
Interpretation: If your compound is stable, all the spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica plate.
-
-
Deactivate the Silica Gel: If you observe minor degradation, you can try to "deactivate" the silica gel by adding a small percentage of water to it before packing the column. However, a more reliable method is the use of a basic modifier as described in Issue 1.
-
Dry Loading: To minimize the compound's contact time with silica before elution, use a dry loading technique.[5] Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Use an Alternative Stationary Phase: If the 2D TLC shows significant degradation, silica gel is not a suitable stationary phase. Switch to neutral alumina or consider reversed-phase chromatography.
-
Issue 3: I can't achieve good separation between my product and a closely-eluting impurity.
-
Question: My TLC analysis shows two spots that are very close together. I've tried adjusting the polarity of my hexane/ethyl acetate system, but I can't get them to separate enough for a successful column purification. What are my options?
-
Answer: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system. Simply adjusting the polarity (the "strength") of the eluent may not be sufficient.
Causality: The separation is governed by the differential partitioning of the compounds between the stationary and mobile phases. If two compounds have very similar polarities, their partitioning behavior will be nearly identical in a given solvent system, resulting in poor separation (co-elution).
Solutions:
-
Change the Solvent System: The key is to introduce different types of intermolecular interactions by changing the solvents.
-
Try Dichloromethane/Methanol: If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compounds and the silica gel, often improving separation.
-
Consider Toluene-based Systems: A system like toluene/acetone can offer different selectivity due to pi-pi stacking interactions with the aromatic rings of your compound and impurities.
-
-
Improve Column Efficiency:
-
Use Finer Silica: Using silica gel with a smaller particle size will result in a more efficient column with sharper peaks, which can improve the resolution of closely eluting compounds.
-
Optimize Column Dimensions: A longer, narrower column will provide more theoretical plates and can enhance separation, although it will also increase the run time and the volume of solvent required.
-
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient where you start with a less polar eluent and gradually increase the polarity over the course of the separation. This can help to sharpen the peaks of later-eluting compounds and improve resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound?
-
A1: Based on literature for related compounds, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[6] A typical starting ratio would be 1:1 or 2:1 n-hexane/ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound, which is generally optimal for column chromatography. Another reported system for a related isomer is a gradient of dichloromethane/ethyl acetate.[7]
-
-
Q2: What is the expected Rf value for this compound?
-
A2: The Rf value is highly dependent on the exact solvent system, the type of TLC plate, and experimental conditions. However, in a 1:2 mixture of n-hexane/ethyl acetate, a derivative of 1H-pyrrolo[3,2-c]pyridine was purified by silica gel chromatography, suggesting that the target compound would have a reasonable Rf in this type of eluent system.[6] It is essential to determine the Rf value experimentally in your chosen solvent system before running the column.
-
-
Q3: What are the common impurities I should be trying to separate?
-
A3: The impurities will depend on the synthetic route used. Common impurities in the synthesis of related brominated pyridines can include:
-
Unreacted starting material: For example, the non-brominated 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Isomeric byproducts: Bromination could potentially occur at other positions on the ring system, leading to isomers that may have very similar polarities to your desired product.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo species, which are typically less polar than the mono-brominated product.
-
Reagents from the reaction: For example, residual N-bromosuccinimide (NBS) or its byproducts if used for bromination.[7]
-
-
-
Q4: How much silica gel should I use for my column?
-
A4: A general rule of thumb is to use a ratio of silica gel to crude material by weight of between 40:1 and 100:1. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.
-
-
Q5: Should I run a "flash" column or a gravity column?
-
A5: Flash column chromatography, where pressure (from a pump or compressed air) is used to push the solvent through the column, is almost always preferred.[5] It is much faster and generally provides better resolution than traditional gravity chromatography due to the use of smaller silica gel particles and a more tightly packed column.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Phase | Neutral or Basic Alumina | Recommended if the compound shows degradation or severe tailing on silica. |
| TLC Solvent System | n-Hexane / Ethyl Acetate (start with 2:1, 1:1, 1:2 ratios) | A common, versatile system for compounds of moderate polarity. |
| Column Eluent | Same as TLC, but slightly less polar | Start with a solvent mixture that gives an Rf of 0.2-0.3 for the target compound. |
| Basic Modifier | 0.1 - 1% Triethylamine (TEA) | Added to the eluent to prevent peak tailing by neutralizing acidic silica. |
| Loading Method | Dry Loading | Minimizes band broadening and potential for on-column reactions.[5] |
| Silica:Compound Ratio | 40:1 to 100:1 by weight | Higher ratios are used for more difficult separations. |
Experimental Workflow: Troubleshooting Purification
Caption: A workflow for troubleshooting common silica gel chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddit. (2022). Troubleshooting flash chromatography purification. r/Chempros. Available from: [Link]
-
Kubacka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Abadi, A. H., et al. (2014). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules, 19(9), 14594-14618. Available from: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]
-
SIELC Technologies. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science, 692, 022055. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available from: [Link]
- Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
-
PubChem. 3-Bromo-4-methoxypyridine. Available from: [Link]
-
NTNU Open. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available from: [Link]
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is not without challenges, stemming from the unique electronic interplay between the electron-rich pyrrole and electron-deficient pyridine rings.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of synthesizing these valuable compounds.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives in a practical question-and-answer format.
Question 1: My domino Sonagashira/cyclization reaction to form the 1H-pyrrolo[3,2-c]pyridine core is failing or giving very low yields. What are the likely causes and solutions?
Answer: The domino Sonagashira coupling followed by intramolecular cyclization is a powerful and convergent strategy, but its success is highly dependent on several factors.[5] Low yields often trace back to issues with the catalyst, reagents, or reaction environment.
-
Causality & Diagnosis:
-
Catalyst Deactivation: The Palladium/Copper catalytic system is sensitive to oxygen and impurities. Incomplete degassing or impure solvents can poison the catalyst.
-
Poor Reagent Quality: The terminal alkyne must be pure, as impurities can interfere with the coupling. Similarly, the 4-amino-dihalopyridine precursor must be of high quality.
-
Incorrect Base or Stoichiometry: The base is critical for both the Sonagashira coupling and the subsequent cyclization. An inappropriate or insufficient amount of base can stall the reaction.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction if the copper catalyst concentration is too high or if oxygen is present.
-
-
Troubleshooting & Optimization Protocol:
-
Ensure Rigorous Anhydrous and Anaerobic Conditions: Dry all glassware thoroughly. Use freshly distilled or anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.
-
Verify Reagent Purity: Check the purity of your alkyne and dihalopyridine starting materials by NMR or LC-MS. Purify if necessary.
-
Optimize the Catalytic System:
-
Use a well-defined palladium precatalyst, such as Pd(PPh₃)₄.
-
Ensure the copper(I) iodide is fresh and of high purity.
-
-
Screen Bases: While triethylamine (TEA) is common, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be more effective.
-
Monitor by TLC/LC-MS: Track the consumption of the starting materials and the appearance of the coupled intermediate and the final cyclized product. This can help diagnose if the reaction is stalling at the Sonagashira step or the cyclization step.
-
Question 2: I'm performing a Suzuki cross-coupling on my 6-bromo-1H-pyrrolo[3,2-c]pyridine core, but the reaction is sluggish and gives a mixture of starting material and product. How can I drive it to completion?
Answer: The Suzuki reaction is a staple for functionalizing the 1H-pyrrolo[3,2-c]pyridine core, but its efficiency can be hampered by catalyst choice, reaction conditions, and the electronic nature of the specific derivative.[6][7]
-
Causality & Diagnosis:
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is crucial for efficient oxidative addition and reductive elimination.
-
Insufficient Base Strength: The base activates the boronic acid. A base that is too weak or has poor solubility in the reaction medium can lead to a slow reaction.
-
Low Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Room temperature conditions are often insufficient.
-
Boronic Acid Decomposition: Boronic acids can degrade at high temperatures, especially over long reaction times, leading to incomplete conversion.
-
-
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ is not effective, screen other catalyst/ligand systems. For heteroaromatic systems, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior.
-
Base Selection: Switch to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Employ Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the thermal decomposition of reagents.[7] A typical condition would be 100-125 °C for 20-30 minutes.
-
Solvent System: Ensure your solvent system (e.g., DMF/water, Dioxane/water) effectively solubilizes all components.
-
| Parameter | Condition A (Standard) | Condition B (Optimized) | Typical Yield Range | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | 40-65% | [6][7] |
| Base | Na₂CO₃ (2 eq.) | K₂CO₃ (3 eq.) | 60-94% | [6][7] |
| Solvent | Dioxane/H₂O | DMF | - | [6][7] |
| Temperature | 90 °C, 12 h | 125 °C, 26 min (Microwave) | >80% | [7] |
Question 3: My compound streaks severely during silica gel chromatography, resulting in poor separation and low recovery. What is the cause and how can I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles like pyrrolopyridines. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking and sometimes irreversible adsorption.[8]
-
Causality & Diagnosis: The issue is a strong acid-base interaction between your basic compound and the acidic stationary phase.
-
Troubleshooting & Optimization Protocol:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a basic modifier to your eluent.
-
Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Hexanes/Ethyl Acetate).
-
Alternatively, for more polar compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane/Ammoniated Methanol).
-
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent containing 1% TEA. This pre-treats the acidic sites.
-
Switch the Stationary Phase: If streaking persists, the compound may be too sensitive for silica gel.
-
Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[8]
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation without the issue of acidic interactions.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine core?
A1: There are several effective strategies, with the choice often depending on the availability of starting materials and the desired substitution pattern. The most prominent methods include:
-
Domino Palladium-Catalyzed Reactions: This modern approach involves a Sonogashira coupling of a 4-amino-2-bromo-5-iodopyridine with a terminal alkyne, which is immediately followed by an intramolecular cyclization to form the pyrrole ring in one pot. This is highly efficient for creating 2-substituted derivatives.[5]
-
Reductive Cyclization: This method often starts with a substituted nitropyridine. For instance, an (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide can be treated with a reducing agent like iron powder in acetic acid to induce a reductive cyclization, forming the pyrrole ring.[6]
-
Fischer Indole Synthesis Analogs: While more common for other azaindole isomers, modified Fischer-type syntheses using substituted aminopyridines and ketones/aldehydes can be adapted, though regioselectivity can be a challenge.[9]
Q2: How should I choose a protecting group for the pyrrole nitrogen (N-1)?
A2: Protecting the N-1 position is often necessary to prevent side reactions during functionalization (e.g., lithiation) or to improve solubility. The choice of protecting group depends on the subsequent reaction conditions you plan to use.
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): These are robust, electron-withdrawing groups that are stable to many cross-coupling conditions. They can be removed under strongly basic conditions (e.g., NaOH, Mg/MeOH).
-
Silyl Groups (e.g., SEM - (2-(trimethylsilyl)ethoxy)methyl): SEM is a versatile protecting group stable to a wide range of conditions but can be challenging to remove. Deprotection often requires fluoride sources (TBAF) or strong acid, which can sometimes lead to side products.[10]
-
Carbamates (e.g., Boc - tert-butyloxycarbonyl): The Boc group is easily installed and removed under acidic conditions (e.g., TFA). It is a good choice if your subsequent steps are compatible with its acid lability.
Q3: What are the best practices for reaction monitoring in these syntheses?
A3: Effective reaction monitoring is key to achieving good yields and minimizing impurities. A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is the quickest method for qualitative monitoring. Use a combination of UV visualization (254 nm and 365 nm) and a staining agent (e.g., potassium permanganate or ceric ammonium molybdate) as many intermediates and products are UV-active but may have different staining properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides information on the consumption of starting materials, the formation of intermediates and products, and the presence of any side products by confirming their mass. This is invaluable for troubleshooting complex, multi-step reactions.
Section 3: Key Experimental Protocols
Protocol 1: Domino Sonagashira/Cyclization for 2-Substituted 1H-pyrrolo[3,2-c]pyridines This protocol is adapted from the general strategy reported by Collins et al. and is a representative example.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-amino-2-bromo-5-iodopyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne (1.1 eq.) and triethylamine (3.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using an eluent system containing 1% TEA, e.g., Hexanes/Ethyl Acetate/TEA) to afford the desired 2-substituted-6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling This protocol is adapted from the procedure reported by Wang et al.[7]
-
Reaction Setup: In a microwave vial, combine the 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add a suitable solvent mixture, such as DMF or Dioxane/H₂O (4:1).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 125 °C for 20-30 minutes.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final 6-aryl-1H-pyrrolo[3,2-c]pyridine.[7]
Section 4: Visualization & Workflows
The synthesis and troubleshooting of 1H-pyrrolo[3,2-c]pyridines can be visualized through logical diagrams.
Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridines.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Brominated Pyrrolopyridines
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with brominated pyrrolopyridines. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the synthesis of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a brominated pyrrolopyridine is resulting in a low yield. What are the primary reasons for this?
A1: Low yields in the Suzuki coupling of brominated pyrrolopyridines can often be attributed to several factors. Firstly, the inherent reactivity of the pyrrolopyridine ring system can lead to challenges. The nitrogen atom within the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[2] Additionally, side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid can significantly reduce the yield of the desired product.[2][3][4] Careful consideration of the catalyst system, base, and solvent is crucial for success.[1][5]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common issue, particularly with electron-rich or heteroaryl boronic acids.[3] To mitigate this, consider the following strategies:
-
Switch to a Boronic Ester: Pinacol (Bpin) or other boronic esters are generally more stable than their corresponding boronic acids and can lead to more reproducible results.[6]
-
Use Milder Bases: Strong bases can promote the cleavage of the C-B bond. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[1][3]
-
Anhydrous Conditions: While many Suzuki reactions utilize aqueous bases, minimizing the amount of water in the reaction can sometimes suppress protodeboronation.[6] However, it's important to note that some systems require water for optimal performance.
-
Thorough Degassing: Oxygen can contribute to the degradation of organoboron reagents.[6] Ensure your solvents and reaction mixture are properly degassed.
Q3: My pyrrolopyridine starting material is undergoing debromination. What causes this and how can I prevent it?
A3: Debromination, the replacement of the bromine atom with a hydrogen, is a known side reaction in Suzuki couplings, especially with unprotected pyrrole or indole moieties.[7] This can occur through various pathways, including protonolysis of the organopalladium intermediate. To prevent this:
-
Nitrogen Protection: Protecting the pyrrole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can suppress dehalogenation.[7] However, be aware that some protecting groups, like Boc, can be unstable under certain Suzuki conditions.[7]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can sometimes favor the desired coupling pathway.
Q4: Which palladium catalyst and ligand combination is best for coupling with brominated pyrrolopyridines?
A4: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, for challenging heteroaromatic couplings, modern catalyst systems are often required.[1][8]
-
Palladium Sources: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1][2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos) are often highly effective for coupling nitrogen-containing heterocycles.[1] For some substrates, more traditional ligands like PPh₃ (triphenylphosphine) or dppf (1,1'-bis(diphenylphosphino)ferrocene) may also provide good results.[1][9] Pre-formed palladium complexes incorporating these ligands, such as XPhos Pd G2, can also be very effective.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of brominated pyrrolopyridines.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The palladium source may have degraded, or the active Pd(0) species is not being generated effectively.
-
-
Inappropriate Ligand:
-
Diagnosis: The chosen ligand may not be suitable for the specific substrate, leading to slow oxidative addition or catalyst deactivation.
-
Solution: Screen a panel of ligands, starting with bulky, electron-rich phosphines like XPhos or SPhos.[1]
-
-
Insufficiently Strong Base:
-
Diagnosis: The base may not be strong enough to facilitate the transmetalation step of the catalytic cycle.
-
Solution: While strong bases can cause side reactions, a certain level of basicity is required.[10] Consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
-
Low Reaction Temperature:
-
Diagnosis: The reaction may be kinetically slow at the current temperature.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be used to accelerate the reaction.[11]
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid:
-
Protodeboronation:
-
Diagnosis: The boronic acid is consumed, but the desired product is not formed in stoichiometric amounts. You may observe the corresponding arene from the boronic acid.
-
Solution: Refer to the FAQ section on preventing protodeboronation. Key strategies include using boronic esters and milder bases.[6]
-
-
Debromination of Pyrrolopyridine:
-
Diagnosis: The brominated starting material is consumed, but the debrominated pyrrolopyridine is observed as a major byproduct.
-
Solution: Protect the pyrrole nitrogen if it is unsubstituted.[7] Optimize the ligand and base to favor the cross-coupling pathway.
-
Experimental Protocol: General Procedure for Suzuki Coupling of a Brominated Pyrrolopyridine
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
Brominated pyrrolopyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the brominated pyrrolopyridine, arylboronic acid/ester, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Data Summary: Recommended Starting Conditions
The following table summarizes generally successful conditions for the Suzuki coupling of brominated pyrrolopyridines and related nitrogen heterocycles, which can serve as a starting point for optimization. [1]
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., XPhos Pd G2) | Provides a reliable source of the active Pd(0) catalyst. Pre-catalysts can offer improved stability and activity. [1] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, and can mitigate catalyst poisoning. [1][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective in promoting transmetalation without being overly harsh, which can help to minimize side reactions. [1][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. [1] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- ResearchGate. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- BenchChem. (n.d.). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Stability and storage conditions for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Guide ID: TSC-PYR-4M3B-V1 Last Updated: January 11, 2026
Welcome to the technical support guide for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000341-22-9). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying chemical principles to help you make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability (months to years), the compound should be stored at 2-8°C (refrigerated), protected from light, and kept under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] A tightly sealed container is crucial to prevent moisture ingress.[4][5][6]
Q2: Why is protection from light so critical for this compound?
The pyrrolopyridine core is an electron-rich aromatic system. Such systems can be susceptible to photodegradation.[7] UV light can provide the energy to initiate unwanted side reactions, such as radical formation or dimerization, leading to the formation of impurities that can compromise your experiments. Storing the compound in an amber vial, or a clear vial placed inside a light-blocking secondary container, is a mandatory practice.
Q3: Is storage under an inert atmosphere always necessary?
While short-term storage (days) at room temperature for shipping or immediate use is generally acceptable, an inert atmosphere is highly recommended for long-term storage.[1][3] The pyrrole moiety, in particular, can be sensitive to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of colored impurities and a gradual decrease in purity.
Q4: I've noticed the solid has a slight off-white or yellowish tint. Is this normal?
While the purest form of the compound is typically a white to off-white solid, a pale yellow tint can develop over time, especially if storage recommendations have not been strictly followed. This discoloration often indicates the presence of minor oxidative or degradation impurities. While a slight tint may not significantly impact all applications, for highly sensitive assays or multi-step syntheses, it is advisable to assess the compound's purity via analytical methods (e.g., HPLC, LC-MS, or NMR) before use.
Q5: What solvents are compatible with this compound for creating stock solutions?
This compound is generally soluble in common organic solvents such as DMSO, DMF, and alcohols. For biological assays, creating a concentrated stock solution in anhydrous DMSO is a standard practice. For synthetic applications, the choice of solvent should be guided by the specific reaction conditions. Always use anhydrous solvents to prevent hydrolysis. Studies on similar pyrrolopyridine structures have shown that they can be unstable in aqueous alkaline and acidic conditions.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during handling and experimentation.
Issue 1: Inconsistent or non-reproducible results in my assay.
If you are experiencing variability in your experimental outcomes, compromised compound integrity is a primary suspect. This decision tree can help you troubleshoot the problem.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Issue 2: The compound appears to be degrading in my stock solution.
Cause: Stock solutions, especially in solvents like DMSO, are more susceptible to degradation than the solid material. This can be accelerated by freeze-thaw cycles, exposure to water, and light.
Solution:
-
Aliquot: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Use Anhydrous Solvents: Ensure the solvent used (e.g., DMSO) is high-purity and anhydrous.
-
Storage: Store stock solution aliquots at -20°C or -80°C for long-term stability. Ensure they are protected from light.
Data & Protocol Reference
Summary of Storage Conditions
| Condition | Short-Term (1-2 weeks) | Long-Term (>2 weeks) |
| Temperature | Room Temperature or 2-8°C[1][3] | 2-8°C (Recommended)[1][2][3] |
| Atmosphere | Tightly sealed vial | Inert Gas (Argon/Nitrogen) [4] |
| Light Exposure | Protect from direct light | Store in darkness (Amber vial or secondary container)[2][3] |
| Physical Form | Solid | Solid or aliquoted stock solution at ≤ -20°C |
Incompatible Materials
| Material Class | Hazard | Rationale |
| Strong Oxidizing Agents | Risk of vigorous reaction, potential for fire.[4][6][9] | The electron-rich pyrrolopyridine ring system can be readily oxidized, leading to decomposition. |
| Strong Acids | Potential for vigorous reaction and decomposition.[4][6] | The nitrogen atoms in the pyridine and pyrrole rings are basic and can be protonated. Under harsh acidic conditions, this can lead to ring-opening or other degradation pathways.[8] |
| Heat, Sparks, Open Flames | As with most organic solids, dust can be flammable. The compound may decompose upon heating.[4][6][9] | Thermal energy can overcome the activation energy for decomposition reactions. The bromine atom can also be a leaving group in certain high-temperature reactions. The general class of brominated heterocycles requires careful handling to avoid thermal decomposition.[10][11] |
Protocol: Recommended Workflow for Handling and Storage
This workflow ensures the compound's integrity from receipt to use.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. fishersci.com [fishersci.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Multi-step Synthesis of Pyrrolopyridine Analogs
Welcome to the technical support center for the synthesis of pyrrolopyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important class of N-heterocycles. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: General Troubleshooting & Overarching Issues
This section addresses broad challenges that can impact the overall yield and success of a multi-step synthesis.
FAQ 1: My overall yield for the multi-step synthesis is consistently low, even when individual step yields seem acceptable. What are the likely culprits?
Low overall yield in a multi-step synthesis is a common and frustrating issue. Even with individual step yields of 80%, a 5-step synthesis will have an overall yield of only ~33%. The cumulative loss of material is often the primary reason. Here’s a breakdown of common causes and actionable solutions:
-
Suboptimal Reaction Conditions: Minor inefficiencies at each step accumulate significantly.[3] What might seem like a decent yield (e.g., 75-80%) could often be pushed to >90% with careful optimization.
-
Causality: Every reaction has an optimal set of conditions (temperature, concentration, reaction time). Deviating from these can lead to incomplete conversion or the formation of side products, both of which reduce the amount of desired product isolated.
-
Troubleshooting Protocol:
-
Re-evaluate each step: Identify the lowest-yielding steps and prioritize their optimization.
-
Systematic Optimization: Employ Design of Experiments (DoE) to efficiently screen variables like catalyst loading, temperature, solvent, and base.[4][5]
-
In-process Controls: Use TLC or LC-MS to monitor reaction progress and identify the point of maximum conversion, avoiding unnecessary heating that could lead to degradation.[3]
-
-
-
Purity of Reagents and Solvents: Impurities can have a cascading negative effect throughout a synthesis.
-
Causality: Impurities in starting materials can lead to the formation of side products that are difficult to separate. Moisture or oxygen can quench sensitive reagents or deactivate catalysts, especially in cross-coupling reactions.[3]
-
Best Practices:
-
Use freshly distilled or anhydrous solvents for moisture-sensitive reactions.
-
Verify the purity of starting materials by NMR or LC-MS before use.
-
Store reagents under appropriate conditions (e.g., under argon or nitrogen).
-
-
-
Mechanical Losses During Workup and Purification: Material loss during transfers, extractions, and chromatography is often underestimated.
-
Causality: Each manipulation of the product introduces the potential for physical loss. Highly polar or very non-polar compounds can be challenging to extract or elute from silica gel, leading to poor recovery.
-
Strategies to Minimize Loss:
-
Reduce the number of transfers between flasks.
-
Optimize extraction and chromatography conditions on a small scale before committing the bulk of the material.
-
Consider alternative purification methods like crystallization or trituration where feasible.
-
-
Section 2: Step-Specific Troubleshooting: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones in the synthesis of pyrrolopyridine analogs.[1][6][7] However, they are also frequent sources of low yields.
FAQ 2: My Suzuki-Miyaura coupling to install an aryl group on the pyrrolopyridine core is sluggish and gives low yields. How can I improve it?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on a number of factors.[8]
-
Problem: Incomplete Conversion
-
Possible Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently or is being deactivated.
-
Causality: The catalytic cycle of the Suzuki reaction relies on the generation and maintenance of a Pd(0) species. Oxidative addition of the aryl halide to Pd(0) is often the rate-limiting step.[9] Catalyst deactivation can occur through aggregation or oxidation.
-
Troubleshooting:
-
Ligand Choice: For electron-rich or sterically hindered aryl halides, consider more electron-rich and bulky phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) to promote oxidative addition.[1]
-
Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst (e.g., a palladacycle) that reliably forms the active Pd(0) species in situ.[9]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Possible Cause 2: Poor Transmetalation. The transfer of the organic group from the boron reagent to the palladium center is inefficient.
-
Causality: Transmetalation requires activation of the boronic acid by a base. The choice of base and solvent is critical for this step.
-
Troubleshooting:
-
Base Selection: The strength and solubility of the base are crucial. Aqueous K₂CO₃ or Cs₂CO₃ are commonly effective.[10][11] For challenging couplings, a stronger, non-aqueous base like K₃PO₄ may be beneficial.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[11]
-
-
-
-
Problem: Formation of Side Products (e.g., Protodeboronation)
-
Possible Cause: Instability of the Boronic Acid. Boronic acids can degrade under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.
-
Causality: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by high temperatures and certain bases.
-
Troubleshooting:
-
Use a milder base or lower the reaction temperature.
-
Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.
-
-
-
Quantitative Data Summary: Suzuki-Miyaura Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | XPhos is a more electron-rich and bulky ligand, facilitating oxidative addition.[1] |
| Base | Na₂CO₃ (aq) | K₃PO₄ | K₃PO₄ is a stronger base that can accelerate transmetalation. |
| Solvent | Toluene | 1,4-Dioxane/H₂O | The mixed solvent system improves the solubility of both organic and inorganic reagents.[11] |
| Temperature | 110 °C | 90 °C | Lowering the temperature can reduce side reactions like protodeboronation. |
FAQ 3: My Buchwald-Hartwig amination to introduce an amine at the C4-position of the pyrrolopyridine is failing. What should I investigate?
The Buchwald-Hartwig amination is a key transformation for installing C-N bonds.[6][7] Its success is highly dependent on the ligand, base, and substrate electronics.
-
Problem: No Reaction or Low Conversion
-
Possible Cause 1: Inappropriate Ligand/Catalyst Combination.
-
Causality: The reductive elimination step to form the C-N bond is often the most challenging step in the catalytic cycle. The choice of ligand is critical to facilitate this step.
-
Troubleshooting:
-
Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands. Josiphos-type ligands or biaryl phosphine ligands like RuPhos are often effective for amination of pyridyl chlorides.[1]
-
Catalyst Loading: While typically low (0.5-2 mol%), for challenging substrates, increasing the catalyst loading to 5 mol% might be necessary.[12]
-
-
-
Possible Cause 2: Incorrect Base.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Troubleshooting:
-
-
-
Problem: Side Reactions (e.g., Hydrodehalogenation)
-
Possible Cause: Catalyst Reacting with Solvent or Impurities.
-
Causality: The palladium catalyst can react with trace water or other protic impurities, leading to the reduction of the aryl halide starting material.
-
Troubleshooting:
-
Ensure strictly anhydrous conditions. Use dry solvents and reagents.
-
The choice of solvent can also be critical. Aprotic polar solvents like dioxane or toluene are generally preferred.
-
-
-
Experimental Workflow: Buchwald-Hartwig Amination Optimization
Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig amination.
Section 3: The Role of Protecting Groups
In multi-step synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.[14][15][16]
FAQ 4: I am observing side reactions on the pyrrole nitrogen. What is the best protecting group strategy?
The pyrrole NH is acidic and nucleophilic, making it susceptible to reaction under various conditions, especially in the presence of bases or electrophiles.
-
Problem: N-Alkylation or N-Arylation during Cross-Coupling.
-
Causality: In the presence of a base, the pyrrole nitrogen can be deprotonated and subsequently react with the aryl halide starting material or other electrophiles in the reaction mixture.
-
Solution: Protecting the Pyrrole Nitrogen.
-
Boc (tert-Butoxycarbonyl) Group:
-
Advantages: Easily installed with Boc₂O and a base. It is stable to many reaction conditions but can be readily removed with acid (e.g., TFA).[17]
-
Considerations: Not stable to strong acidic conditions that might be required elsewhere in the synthesis.
-
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Group:
-
Advantages: Very stable to a wide range of conditions, including both acidic and basic media, as well as many organometallic reagents.[1][6]
-
Deprotection: Typically removed with fluoride sources (e.g., TBAF) or strong acid. However, deprotection can sometimes be challenging and lead to side products.[1][6]
-
-
Sulfonyl Groups (e.g., Tosyl, Benzenesulfonyl):
-
Advantages: Electron-withdrawing nature can deactivate the pyrrole ring towards electrophilic substitution.
-
Deprotection: Can be cleaved under reductive conditions or with strong base.
-
-
-
Logical Relationship: Protecting Group Strategy
Caption: Decision-making process for selecting a pyrrole nitrogen protecting group.
Section 4: Purification and Isolation Challenges
The final step in any synthetic sequence is the purification of the target compound. Low recovery at this stage can negate the success of the preceding reactions.
FAQ 5: I am losing a significant amount of my pyrrolopyridine analog during silica gel chromatography. What are some alternative purification strategies?
Pyrrolopyridine analogs, being nitrogen-containing heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and irreversible adsorption.
-
Problem: Low Recovery from Silica Gel Column.
-
Causality: The basic nitrogen atoms of the pyrrolopyridine core form strong hydrogen bonds or acid-base interactions with the acidic silica surface.
-
Troubleshooting:
-
Deactivate the Silica:
-
Protocol: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonia (in the form of 7N NH₃ in methanol), to the eluent. This will neutralize the acidic sites on the silica and improve the elution of basic compounds.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds. Use basic or neutral alumina as appropriate.
-
Reversed-Phase Chromatography (C18): For polar pyrrolopyridine analogs, reversed-phase chromatography using a C18-functionalized silica gel with water/acetonitrile or water/methanol gradients can be highly effective.
-
-
Avoid Chromatography Altogether:
-
Crystallization: If the product is a solid, attempt to crystallize it from a suitable solvent or solvent mixture. This can often provide highly pure material without the need for chromatography.
-
Trituration: If the impurities are significantly more soluble than the product in a particular solvent, the crude material can be suspended in that solvent, stirred, and then filtered to leave behind the purified solid product.
-
-
-
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. TutorChase.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF.
- Wikipedia. (2024). Protecting group. Wikipedia.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs.
- PubMed Central. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Multi Synthesis Problems Organic Chemistry.
- ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
- PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmcct.com [jmcct.com]
- 9. fiveable.me [fiveable.me]
- 10. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tutorchase.com [tutorchase.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. jocpr.com [jocpr.com]
- 17. media.neliti.com [media.neliti.com]
Side reactions to consider when working with 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction
Welcome to the technical support guide for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (Catalog No. CS-0131026). This versatile heterocyclic building block is a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research.[1] The unique electronic properties of the pyrrolopyridine scaffold, while valuable, can also lead to specific side reactions if not handled with care.[2][3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your synthetic endeavors.
This document moves beyond standard protocols to explain the chemical causality behind common issues, helping you to not only solve problems but also to proactively design more robust reaction conditions.
Molecular Structure & Reactivity Overview
Understanding the key reactive sites of the molecule is the first step in predicting and mitigating unwanted side reactions.
Caption: Key reactive sites on this compound.
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions are the most common application for this substrate. Below are troubleshooting guides for the most frequently employed transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with electron-rich, heteroaromatic substrates, several side reactions can compete with the desired transformation.[4][5]
Problem: Low yield of the desired coupled product, with significant recovery of starting material and formation of a debrominated side product (4-methoxy-1H-pyrrolo[3,2-c]pyridine).
-
Possible Cause 1: Catalyst Inactivity or Decomposition.
-
Explanation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Some palladium catalysts may also be sensitive to the reaction conditions, leading to the formation of inactive palladium black.
-
Solution: Employ a robust, well-defined palladium pre-catalyst, such as a G2 or G3 palladacycle (e.g., XPhos Pd G2). These are often more resistant to decomposition.[6] Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Possible Cause 2: Competing Debromination (Hydrodehalogenation).
-
Explanation: This is a very common side reaction in Suzuki couplings of heteroaryl halides.[4][6] It can occur through two primary pathways: (1) protonolysis of the organopalladium intermediate before transmetalation, or (2) reductive elimination from a palladium-hydride species formed via β-hydride elimination from alkoxide bases (like NaOtBu) or from impurities in the boronic acid.
-
Solution 1 (Choice of Base): Switch from strong alkoxide bases to a weaker inorganic base like K₂CO₃ or K₃PO₄.[5] These are less prone to generating palladium-hydride species. The use of an aqueous base solution can facilitate the reaction.[7]
-
Solution 2 (Boronic Acid Quality): Use high-purity boronic acid or its corresponding boronate ester. Boronic acids can degrade over time to produce boroxine and other impurities that can interfere with the reaction.
-
Solution 3 (Solvent System): A combination of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[8]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1H-pyrrolo[3,2-c]pyridine Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1H-pyrrolo[3,2-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly for kinase inhibitors.[1][2][3][4] Poor aqueous solubility is a frequent challenge with such heterocyclic compounds, often leading to inaccurate and unreliable data in biological assays.[5][6] This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-c]pyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A: This is a classic case of a compound exceeding its aqueous solubility limit. While highly soluble in Dimethyl Sulfoxide (DMSO), the drastic shift in solvent polarity upon addition to a water-based buffer causes the compound to "crash out" of the solution.[7]
-
Initial Steps to Mitigate Precipitation:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and interfere with assay components.[7][8]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final buffer volume. Instead, perform serial dilutions, first into a small volume of buffer and then into the final volume.[9]
-
Optimized Mixing: Add the compound stock to the assay buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.[9]
-
Q2: I'm using the maximum tolerable concentration of DMSO in my cell-based assay, but my compound's solubility is still insufficient. What are my next options?
A: When the primary solvent isn't enough, a systematic approach to solubility enhancement is necessary. You can explore co-solvents, surfactants, or cyclodextrins.[10] It is critical to first determine the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[10]
Q3: Can I use pH modification to improve the solubility of my 1H-pyrrolo[3,2-c]pyridine derivative?
A: Yes, pH modification can be a highly effective strategy. The 1H-pyrrolo[3,2-c]pyridine scaffold contains basic nitrogen atoms that can be protonated at an acidic pH.[11] By lowering the pH of your buffer, you can form a more soluble salt of your compound.[9] However, you must ensure the new pH is compatible with your biological assay (e.g., enzyme activity, cell viability).
Q4: How do I know if the solubilizing agent itself is impacting my bioassay results?
A: This is a critical point. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (e.g., buffer with 0.5% DMSO and 1% Tween® 80) but without your compound to ensure it does not produce a false positive or negative result.[10]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a more detailed, structured approach to resolving solubility issues.
Problem: Compound Precipitation Observed in Assay Wells
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Immediate cloudiness or visible precipitate upon dilution. | Exceeding the kinetic solubility limit of the compound in the aqueous buffer.[7] | 1. Verify Final Concentration: Ensure the final concentration of your compound does not exceed its maximum aqueous solubility.[7]2. Lower DMSO Concentration: If the final DMSO concentration is >1%, prepare a more concentrated stock to reduce the volume added.[10]3. Optimize Dilution Protocol: Employ a stepwise dilution method and add the compound to a vortexing buffer.[9] |
| Compound appears soluble initially but precipitates over time. | Supersaturated solution; the compound is not at thermodynamic equilibrium. | 1. Reduce Final Concentration: Lower the compound concentration in the assay.2. Increase Co-solvent/Excipient: If compatible with the assay, slightly increase the percentage of the co-solvent or solubilizer.[9]3. Use a Stabilizer: Consider adding a surfactant like Tween® 80, if your assay allows.[9] |
| Inconsistent results between experiments. | Variable precipitation of the compound. | 1. Visual Inspection: Always visually inspect for precipitation before each experiment.2. Fresh Dilutions: Prepare fresh dilutions for every experiment.3. Standardize Protocol: Meticulously standardize the dilution protocol.[9] |
| Low or no biological activity observed. | The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.[6][9] | 1. Address Solubility First: Resolve the solubility issues using the steps outlined above.2. Determine Kinetic Solubility: Experimentally determine the kinetic solubility of your compound in the final assay buffer to understand its true soluble concentration.[9] |
Solubility Enhancement Workflow
For a systematic approach to improving solubility, follow this workflow. It is essential to validate the compatibility of each new excipient with your specific assay by running vehicle controls.
Caption: A decision workflow for enhancing compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the standard first step for preparing most small molecules for biological screening.
Materials:
-
1H-pyrrolo[3,2-c]pyridine derivative
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of your 1H-pyrrolo[3,2-c]pyridine derivative. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 350 g/mol , you would weigh 3.5 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired 10 mM concentration.[12]
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved.[9] Gentle warming (to 37°C) or sonication may be used to aid dissolution.[9][12]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Kinetic Solubility Assessment using Co-solvents
This protocol helps determine the apparent solubility of your compound in your assay buffer with the addition of a co-solvent.
Materials:
-
10 mM compound stock solution in 100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
96-well plate
-
Plate reader or nephelometer
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).[9]
-
Prepare Compound Stock: Use your concentrated stock solution in 100% DMSO (e.g., 10 mM).[9]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.[9]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[9]
-
Observation: Visually inspect the plate for any signs of precipitation. For a quantitative measurement, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering, or use a nephelometer.[7]
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative examples of how solubility data for a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative could be presented.
Table 1: Solubility of a Hypothetical Pyrrolopyridine Derivative in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| DMSO | > 50,000 |
| Ethanol | 5,000 |
| PEG 400 | 20,000 |
Table 2: Effect of Co-solvents and Excipients on the Apparent Solubility of a Hypothetical Pyrrolopyridine Derivative in PBS (pH 7.4)
| Co-solvent/Excipient System (in PBS) | Apparent Solubility (µg/mL) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 5% Ethanol | 15 |
| 10% PEG 400 | 50 |
| 2% HP-β-CD | 100 |
In-Depth Look at Solubilization Mechanisms
Understanding the "why" behind each technique allows for more rational experimental design.
Mechanism of Co-solvency
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[13] This reduction in polarity decreases the interfacial tension between the hydrophobic compound and the aqueous environment, thereby increasing solubility.[14]
Caption: Co-solvents reduce solvent polarity, improving drug interaction.
Mechanism of Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[15] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous phase.[15]
Caption: Micelles encapsulate hydrophobic drugs, enhancing solubility.
Mechanism of Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble drug molecules, or parts of them, within this hydrophobic cavity, forming an "inclusion complex".[16][] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest drug molecule.[16][17]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Semantic Scholar.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives. (n.d.). Benchchem.
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). NIH.
- How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). ResearchGate.
- DMSO stock preparation. (2021, October 21). Protocols.io.
- Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. (n.d.). Benchchem.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. (2023, February 3). NIH.
- Compound Handling Instructions. (n.d.). MCE.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
- How to prevent "Antibacterial agent 102" precipitation in assays. (n.d.). Benchchem.
- The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR.
- Design strategies for protein kinase inhibitors. (n.d.). PubMed.
- Kinase Inhibitors For Cancer Treatment Market Size | CAGR 10.4%. (n.d.). Precedence Research.
- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
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- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design strategies for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. market.us [market.us]
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- 17. scispace.com [scispace.com]
Refinement of reaction parameters for N-arylation of the pyrrolopyridine core
Welcome to the technical support center for the N-arylation of the pyrrolopyridine (azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming C–N bonds on this privileged heterocyclic core. The pyrrolopyridine motif is central to numerous pharmaceuticals, and its functionalization via N-arylation is a critical step in modulating pharmacological properties.[1]
This document moves beyond simple protocols to provide a deeper understanding of the reaction parameters, offering causal explanations for experimental choices and a systematic approach to troubleshooting.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common challenges encountered during the N-arylation of pyrrolopyridines. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a series of actionable solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Low conversion is the most frequent hurdle. A systematic diagnosis is essential.
Potential Cause 1: Inactive Catalyst System The palladium or copper catalyst is the heart of the reaction. Its activity can be compromised before the reaction even begins.
-
Diagnosis: The Pd(0) active species in Buchwald-Hartwig amination is oxygen-sensitive. Improper handling or failure to establish an inert atmosphere can lead to catalyst oxidation and deactivation. Similarly, copper catalysts for Ullmann or Chan-Lam couplings can be sensitive to atmospheric conditions.
-
Solutions:
-
Ensure Inert Conditions: Always assemble the reaction under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox.[2] Ensure solvents are thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Verify Reagent Quality: Use high-purity metal sources and ligands from reputable suppliers.
-
Potential Cause 2: Suboptimal Ligand Choice (for Palladium Catalysis) The ligand dictates the stability and reactivity of the palladium center. A mismatch between the ligand and the substrates is a common cause of failure.
-
Diagnosis: The electronic and steric properties of both the pyrrolopyridine and the aryl halide must be matched by the ligand. Electron-rich pyrrolopyridines or sterically hindered coupling partners often require bulky, electron-rich phosphine ligands to promote the crucial reductive elimination step.[2][4]
-
Solutions:
-
Screen Ligands: If a first-generation ligand like DPPF fails, move to more sterically demanding, electron-rich biarylphosphine ligands. See the table below for guidance.
-
Adjust Catalyst/Ligand Ratio: A typical ratio is 1:1 to 1:2 (Pd:Ligand). Deviating from the optimal ratio can lead to inactive species.
-
| Ligand Class | Examples | When to Use |
| Ferrocene-Based | DPPF | Good starting point for simple aryl bromides/iodides. |
| Biaryl Phosphines (Buchwald Ligands) | XPhos, RuPhos, tBuXPhos | Excellent for challenging substrates, including electron-rich heterocycles, sterically hindered partners, and aryl chlorides.[2][3] |
| Carbene Ligands | SIPr | An alternative to phosphine ligands, particularly effective for certain substrate classes.[4] |
Potential Cause 3: Inappropriate Base or Solvent System The base and solvent do more than just play their primary roles; they are an integrated system that influences the entire catalytic cycle.
-
Diagnosis: The base must be strong enough to deprotonate the pyrrolopyridine N-H without causing side reactions. Its solubility and interaction with the solvent are critical. For instance, using an organic base like DBU in a nonpolar solvent can be ineffective because the deprotonation event involves charge formation, which is disfavored.[5][6]
-
Solutions:
-
Base Selection: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. For milder Ullmann or Chan-Lam conditions, inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[1][7]
-
Solvent Synergy: In nonpolar solvents (e.g., Toluene), an anionic base is required to deprotonate the neutral palladium-amine complex.[5][6] In polar solvents (e.g., DMF), the base may complex with the palladium catalyst, creating an overly stable resting state and inhibiting catalysis.[5][6]
-
Solvent Purity: Ensure solvents are anhydrous, as water can hydrolyze the base and interfere with the catalyst.
-
Q2: My reaction is producing significant side products, primarily hydrodehalogenation of my aryl halide. How can I suppress this?
Side product formation indicates that an undesired reaction pathway is competing with your desired C-N bond formation.
Potential Cause: Off-Cycle Catalyst Pathways Hydrodehalogenation (replacement of the halide on the aryl halide with hydrogen) and aryl-aryl homocoupling are common side reactions.
-
Diagnosis: These pathways often become significant when the main catalytic cycle slows down. This can happen if the deprotonated pyrrolopyridine is not available in sufficient concentration to intercept the Pd(II)-aryl halide complex, or if the reductive elimination step is slow.
-
Solutions:
-
Optimize Base Strength/Concentration: A stronger base or slightly higher concentration can increase the availability of the nucleophile. However, excessively strong bases can promote decomposition.
-
Use a Bulky Ligand: Ligands like XPhos or RuPhos can accelerate the reductive elimination step, which is often the rate-limiting step, thereby outcompeting side reactions.[2]
-
Lower Reaction Temperature: While seemingly counterintuitive, lowering the temperature can sometimes disfavor decomposition pathways, which may have a higher activation energy than the desired coupling reaction.[2]
-
Check for Impurities: Certain impurities can act as hydrogen sources, facilitating hydrodehalogenation. Ensure high purity of all reagents.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about planning an N-arylation experiment.
Q1: Should I use a Buchwald-Hartwig, Ullmann, or Chan-Lam protocol for my pyrrolopyridine N-arylation?
The choice of method depends heavily on your specific substrates and desired reaction conditions.[1][8]
| Method | Metal Catalyst | Coupling Partner | Typical Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination [9] | Palladium (Pd) | Aryl Halide/Triflate | Strong base (NaOtBu), Anhydrous solvent (Toluene, Dioxane), 80-110 °C | Broad substrate scope, high functional group tolerance, effective for aryl chlorides.[10] | Requires expensive ligands, sensitive to air/moisture. |
| Ullmann Condensation [11] | Copper (Cu) | Aryl Halide | Inorganic base (K₃PO₄, K₂CO₃), Polar solvent (DMSO, DMF), 100-130 °C | Lower cost catalyst, often ligand-free or uses simple ligands (e.g., diamines, amino acids).[12][13] | Traditionally requires harsh conditions, less effective for aryl chlorides.[11] |
| Chan-Lam Coupling [1] | Copper (Cu) | Aryl Boronic Acid | Often runs at room temperature, open to air.[14] | Very mild conditions, tolerates air and moisture. | Substrate scope can be more limited than other methods. |
Q2: My pyrrolopyridine has other potential sites for arylation. How can I ensure regioselectivity at the pyrrole nitrogen?
Regioselectivity is controlled by a combination of steric and electronic factors. The pyrrole nitrogen of the pyrrolopyridine core is generally more nucleophilic and less sterically hindered than the pyridine nitrogen, making it the kinetically favored site for N-arylation. However, careful control of reaction conditions is key.
-
Steric Hindrance: The use of bulky ligands in palladium catalysis or bulky aryl halides can further favor reaction at the less hindered N-1 position of the pyrrole ring.
-
Protecting Groups: If regioselectivity remains a persistent issue, a strategy involving protecting groups on other potentially reactive sites may be necessary.
-
N-Oxide Activation: For some azaindole isomers, activation via an N-oxide on the pyridine ring can direct arylation to specific C-H positions on the six-membered ring, offering an alternative functionalization strategy.[15][16]
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction before committing large quantities of valuable materials.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is a robust starting point for coupling a pyrrolopyridine with an aryl bromide.
-
Reaction Setup: In a glovebox or under a stream of argon, add the pyrrolopyridine (1.0 mmol), aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated pyrrolopyridine.[1]
Protocol 2: Ligand-Assisted Copper-Catalyzed Ullmann N-Arylation
This protocol offers a milder, palladium-free alternative using a simple diamine ligand.
-
Reaction Setup: In a glovebox or under a stream of argon, add CuI (0.05 mmol, 5 mol%), potassium phosphate (K₃PO₄, 2.0 mmol), and the pyrrolopyridine (1.0 mmol) to a sealable reaction tube.[1]
-
Reagent Addition: Add the aryl iodide (1.2 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%), and anhydrous dioxane (2 mL).[1]
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel.[1]
Section 4: Mechanistic Insights
Understanding the mechanism is key to rational troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. Problems in the reaction can often be traced to a specific, sluggish step in this cycle.
// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxa [label="Ar-Pd(II)-X\n(L)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprot [label="Ar-Pd(II)-Nuc\n(L)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Nuc", shape=plaintext, fontcolor="#EA4335", fontsize=12];
// Edges Pd0 -> Oxa [label="Oxidative\nAddition\n(+ Ar-X)"]; Oxa -> Deprot [label="Deprotonation &\nLigand Exchange\n(+ HNuc, - Base-HX)"]; Deprot -> Pd0 [label="Reductive\nElimination"]; Deprot -> Product [style=dashed, arrowhead=none, color="#EA4335"];
// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368", fontsize=9]; L1 [label="Slow step with\nelectron-rich Ar-X"]; L2 [label="Base is critical here"]; L3 [label="Often rate-limiting;\nBulky ligands help"];
// Positioning labels edge [style=invis]; Pd0 -> L1 -> Oxa; Oxa -> L2 -> Deprot; Deprot -> L3 -> Pd0; } enddot Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is typically faster for aryl iodides > bromides > chlorides.
-
Deprotonation & Ligand Exchange: The base removes the proton from the pyrrolopyridine's N-H group, and the resulting anion displaces the halide on the palladium complex. The efficiency of this step is highly dependent on the base/solvent combination.[6]
-
Reductive Elimination: The final C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst. This is often the rate-limiting step and is greatly accelerated by bulky, electron-rich ligands.[2]
By understanding these fundamental steps, you can make more informed decisions when a reaction fails, allowing you to rationally modify conditions to favor the desired chemical transformation.
References
- BenchChem. (2025).
- Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
- Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
- Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 171-179.
- Thomas, S. A., et al. (2017). Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. ACS Omega, 2(7), 3466-3474.
- Mondal, K., et al. (2023). Scope of N‐arylation of 7‐azaindole.
- ResearchGate. (2025).
- Corona-Becerril, D., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Daugulis, O., et al. (2010). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 12(23), 5564-5567.
- Gurbuz, S., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1827-1835.
- BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
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Addressing reagent compatibility issues in 1H-pyrrolo[3,2-c]pyridine synthesis
Introduction for the Modern Medicinal Chemist
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged scaffold in contemporary drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the development of therapeutics targeting a wide range of biological targets, including kinases and tubulin.[1][2][3] However, the synthesis of this heterocyclic system is often fraught with challenges stemming from the electronic nature of the pyridine ring and the reactivity of the pyrrole moiety.
This technical support guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural outlines to address the nuanced reagent compatibility issues and reaction failures that are frequently encountered. Structured in a practical question-and-answer format, this document provides not only solutions but also the underlying mechanistic reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.
Overview of Synthetic Strategies
The construction of the 1H-pyrrolo[3,2-c]pyridine core can be approached through several classical and modern synthetic routes. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Key methodologies include the Fischer indole, Bartoli, and Pictet-Spengler reactions, as well as modern transition-metal-catalyzed cross-coupling approaches.[4][5]
Caption: Major synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Fischer indole synthesis for a 1H-pyrrolo[3,2-c]pyridine derivative is giving low yields or failing completely. What are the likely causes and how can I troubleshoot this?
A1: This is a classic and frequently encountered problem. The failure of the Fischer indole synthesis in the context of azaindoles is primarily due to the electron-deficient nature of the pyridine ring. This deactivation hinders the crucial acid-catalyzed[6][6]-sigmatropic rearrangement, which is the core mechanistic step of the reaction.[7][8] Furthermore, the harsh acidic and thermal conditions often required can lead to unwanted side reactions and decomposition.[9]
Causality & Troubleshooting Steps:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak will not facilitate the rearrangement, while one that is too strong can cause rapid decomposition of the sensitive hydrazone intermediate or the product.[9][10]
-
Solution: Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for deactivated systems, but milder conditions should be attempted first.
-
| Catalyst | Typical Conditions | Comments |
| p-Toluenesulfonic acid (p-TsOH) | Toluene or Xylene, reflux | Good starting point; relatively mild. |
| Zinc chloride (ZnCl₂) | Neat or in high-boiling solvent, 160-200 °C | A common, effective Lewis acid. Can be harsh. |
| Polyphosphoric acid (PPA) | 100-180 °C | Excellent for unreactive substrates but can lead to charring. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Dichloromethane, rt to 60 °C | Can offer high yields under milder conditions.[11] |
| Microwave Irradiation | Acetic acid or other polar solvent | Can significantly reduce reaction times and improve yields by minimizing thermal decomposition.[9] |
-
Unstable Hydrazone Intermediate: The pyridylhydrazone can be prone to hydrolysis or decomposition before cyclization occurs.
-
Solution: Employ a one-pot procedure where the hydrazone is generated in situ and cyclized without isolation. This minimizes handling and exposure of the sensitive intermediate to ambient conditions.[9]
-
-
Competing Side Reactions: For certain substrates, particularly those with electron-donating groups on the carbonyl component, a competing heterolytic cleavage of the N-N bond can occur, preventing the desired sigmatropic rearrangement.[8]
-
Solution: If N-N cleavage is suspected, switching to a milder Lewis acid catalyst (e.g., ZnCl₂) over a strong Brønsted acid may favor the desired pathway.
-
Caption: The protection-functionalization-deprotection workflow.
Q3: I am attempting a Suzuki cross-coupling on a 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor, but the reaction is sluggish and gives low conversion. What should I optimize?
A3: Palladium-catalyzed cross-coupling reactions on azaindole scaffolds can be challenging. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition (formation of inactive Pd-black). [12]Furthermore, the electron-deficient nature of the pyridine ring can affect the oxidative addition step.
Troubleshooting & Optimization Protocol:
-
Protect the Pyrrole N-H: Before attempting the coupling, ensure the pyrrole nitrogen is protected (see Q2). An unprotected N-H can interfere with the catalytic cycle. A tosyl or SEM group is recommended.
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote the oxidative addition and prevent catalyst deactivation.
-
Initial Choice: Start with ligands like XPhos, SPhos, or RuPhos.
-
Alternative: For difficult couplings, consider Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
-
Catalyst & Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst like G3 or G4) which forms the active Pd(0) species in situ.
-
Base Selection: The base is critical for the transmetalation step. Ensure it is strong enough but does not cause degradation of your substrate.
-
Standard: K₂CO₃ or K₃PO₄ are robust choices.
-
Anhydrous Conditions: Ensure the base and solvent are rigorously dried, as water can hydrolyze the boronic acid/ester.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous, degassed solvents are mandatory. Dioxane/H₂O, DMF, or Toluene are common choices.
-
Temperature: Microwave heating can be highly effective, often providing faster reactions and higher yields by overcoming activation barriers and minimizing catalyst decomposition over time.
-
Key Experimental Protocols
Protocol 1: N-Tosylation of 1H-pyrrolo[3,2-c]pyridine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrolo[3,2-c]pyridine (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Tosylation: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-tosylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: In a microwave vial or Schlenk tube, combine the N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or a more modern catalyst at 1-3 mol%) and the ligand (if not using a pre-catalyst complex).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and H₂O, 4:1).
-
Reaction: Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to afford the coupled product.
References
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis. (2025). BenchChem.
- Common side reactions in Fischer indole synthesis and how to avoid them. (2025). BenchChem.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
- Pyrrole Protection. (2025).
- Common side reactions in indole-pyrrole synthesis. (2025). BenchChem.
- Azaindole Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
- Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. (n.d.).
- Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry.
- Why Do Some Fischer Indolizations Fail? (2012). The Journal of Organic Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). RosDok.
- Protecting group. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. (2011). PubMed.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024).
- Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. (2025). BenchChem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019).
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025).
- ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. (n.d.).
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
- Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons. (2025).
- Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020).
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Technical Support Center: Strategies to Minimize By-product Formation in Reactions Involving 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (Catalog No. CS-0131026)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile 5-azaindole building block in their synthetic endeavors. The unique electronic properties of the pyrrolo[3,2-c]pyridine core, while valuable, can present challenges in achieving high-yield, clean transformations.
This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to help you minimize common by-products in key cross-coupling reactions, ensuring the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary by-product is the simple debrominated starting material, 4-methoxy-1H-pyrrolo[3,2-c]pyridine. What causes this and how can I prevent it?
A1: Protodebromination, or debromination, is a common side reaction for heteroaryl halides and typically arises from two main pathways[2]. First, the palladium(II)-hydride species, which can form from various sources (e.g., β-hydride elimination from alkoxide bases, reactions with trace water or solvent impurities), can reductively cleave the C-Br bond. Second, protonolysis of the organopalladium intermediate (Ar-Pd-L) can occur, especially if the reaction medium is acidic or contains sufficient proton sources.
Key Mitigation Strategies:
-
Choice of Base: Avoid using bases that can readily generate palladium hydrides, such as sodium ethoxide. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.
-
Solvent Purity: Use anhydrous, degassed solvents to minimize proton sources. Trace water can be a significant contributor.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the rate of reductive elimination (the desired product-forming step), which can outcompete the undesired debromination pathway.[3]
-
Reagent Purity: Ensure your amine or boronic acid coupling partners are free of excess acidic or basic impurities.
Q2: I'm observing significant homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction or alkyne in a Sonogashira reaction). What are the primary causes?
A2: Homocoupling is another prevalent side reaction. In Suzuki-Miyaura couplings, boronic acid homocoupling can be mediated by oxygen or proceed through a palladium(II)-driven pathway.[4][5][6] The presence of dissolved oxygen can lead to the oxidative homocoupling of the boronic acid.[5][6] In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.
Key Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.[6] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using multiple vacuum/inert gas cycles (e.g., nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Order of Addition: Add the palladium catalyst last, after all other components are mixed and the system is fully inert. This minimizes the catalyst's exposure to any residual oxygen.
-
Reducing Agents: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[6]
-
For Sonogashira: Minimize the amount of copper catalyst or consider using copper-free conditions, which can reduce alkyne homocoupling.[7]
Q3: Should I protect the pyrrole N-H group before running my coupling reaction?
A3: Yes, in many cases, protecting the pyrrole nitrogen is highly advisable. The pyrrole N-H is acidic and can be deprotonated by the bases used in cross-coupling reactions. This can lead to several issues:
-
Poor Solubility: The resulting anionic species may have poor solubility in common organic solvents.
-
Catalyst Inhibition: The pyrrole anion can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Side Reactions: The unprotected nitrogen can interfere with the desired reaction, leading to a complex mixture of products.
A common and effective protecting group is trimethylsilylethoxymethyl (SEM), although others like tosyl (Ts) or Boc may also be used depending on the downstream chemistry. Protection can significantly improve reaction yields and cleanliness.[8]
Q4: My reaction is sluggish and provides low yield, with a complex mixture of starting material and by-products. Where should I start troubleshooting?
A4: When facing a generally poor reaction outcome, it's best to follow a systematic troubleshooting approach. The following workflow can help isolate the root cause.
In-Depth Troubleshooting Guide
Issue 1: Protodebromination By-product Formation
Protodebromination is often the most significant yield-reducing side reaction. The key is to make the desired cross-coupling reaction kinetically faster than the undesired C-Br bond cleavage.
Table 1: Optimization Parameters to Minimize Protodebromination
| Parameter | Standard Condition | Recommended Adjustment for Debromination | Causality & Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Use a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G2).[9] | Bulky ligands promote faster reductive elimination, the final step of the desired cycle, thereby outcompeting the side reaction.[10] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | These ligands stabilize the palladium center and increase the kinetic barrier for undesired side reactions while lowering it for the productive pathway. |
| Base | Na₂CO₃, NaOEt | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often more effective. Alkoxides can be a source of hydrides, leading to reductive debromination.[11] |
| Solvent | Toluene, Dioxane | Use high-purity, anhydrous, and thoroughly degassed solvents. | Minimizes adventitious water or other proton sources that can lead to protonolysis of the Ar-Pd intermediate. |
| Temperature | 80-110 °C | Run at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor decomposition pathways and increase the rate of debromination. |
Issue 2: Homocoupling of Reaction Partners
Homocoupling primarily affects Suzuki and Sonogashira reactions and is almost always linked to the presence of oxygen or reactive Pd(II) species.[4][6][12]
Table 2: Optimization Parameters to Minimize Homocoupling
| Parameter | Standard Condition | Recommended Adjustment for Homocoupling | Causality & Rationale |
| Atmosphere | Nitrogen balloon | Schlenk line techniques with 3-5 vacuum/argon cycles. | Rigorously excludes oxygen, which is a primary mediator of oxidative homocoupling of both boronic acids and terminal alkynes.[6] |
| Reagents | Reagents used as received | Purify boronic acids to remove anhydrides; use fresh, high-purity terminal alkynes. | Impurities can affect catalyst activity and promote side reactions. Boronic anhydrides can have different reactivity profiles. |
| Order of Addition | Components mixed together | Prepare a solution of all reagents except the catalyst. Degas this mixture thoroughly, then add the catalyst under a positive flow of inert gas. | This "catalyst-last" protocol minimizes the time the active catalyst is exposed to potential oxidants before the productive cycle begins. |
| Cu Co-catalyst (Sonogashira) | 1-5 mol% CuI | Reduce CuI to <1 mol% or use a copper-free protocol (e.g., Pd/phosphine catalyst with a strong amine base like piperidine).[7] | The copper catalyst is primarily responsible for the oxidative homocoupling of alkynes (Glaser coupling).[13] Removing it eliminates this pathway. |
Exemplary Protocol: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize both debromination and homocoupling by-products.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 or Toluene)
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle a minimum of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via cannula or syringe under a positive pressure of inert gas.
-
Final Degassing: Stir the resulting slurry and sparge with a stream of argon gas through a needle below the solvent surface for 15-20 minutes to remove any final traces of dissolved oxygen.
-
Catalyst Addition: Under a strong positive flow of argon, quickly add the XPhos Pd G3 catalyst in one portion.
-
Reaction Execution: Seal the flask and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material and the appearance of the desired product mass, while checking for masses corresponding to debrominated starting material and homocoupled boronic acid.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
By implementing these scientifically-grounded strategies, researchers can significantly improve the efficiency and outcome of reactions involving this valuable heterocyclic building block, paving the way for more successful and streamlined drug discovery and development programs.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(18), 1813-1817. Available from: [Link]
-
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 4815–4819. Available from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 512–516. Available from: [Link]
-
Wikipedia contributors. (2023, December 2). Dehalogenation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Gallou, F., et al. (2013). Reductions of aryl bromides in water at room temperature. Beilstein Journal of Organic Chemistry, 9, 259–263. Available from: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]
-
Wikipedia contributors. (2023, December 1). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link]
-
Messaoudi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2167–2176. Available from: [Link]
-
Tungen, J. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4585. Available from: [Link]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Method development for the analysis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine purity
Answering the call for robust analytical support, this guide provides a comprehensive framework for developing and troubleshooting purity analysis methods for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine . As a Senior Application Scientist, my focus is to blend foundational scientific principles with practical, in-the-lab strategies to empower researchers in achieving accurate and reliable results.
This document is structured as a technical support hub, using a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind methodological choices, ensuring every step is understood, not just followed.
Compound at a Glance: this compound
Before developing a method, understanding the analyte is critical.
-
Structure: A heterocyclic compound featuring a fused pyrrole and pyridine ring system.
-
CAS Number: 1000341-22-9[1]
-
Molecular Formula: C₈H₇BrN₂O[1]
-
Molecular Weight: 227.06 g/mol [1]
-
Key Features: The pyridine nitrogen imparts basic properties, making it susceptible to pH changes. The aromatic system ensures strong UV absorbance, ideal for HPLC-UV detection. The bromo- and methoxy- groups provide sites for potential side-reactions or degradation, leading to specific impurity profiles.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary technique for assessing the purity of non-volatile organic compounds like this compound due to its high resolution and sensitivity.[2]
Frequently Asked Questions (FAQs)
Q1: Where do I even begin with HPLC method development for this compound?
A1: Start with a systematic approach based on the compound's known properties. A reversed-phase HPLC (RP-HPLC) method is the logical first choice for this moderately polar molecule.
Here is a recommended starting point, designed for initial screening and optimization:
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| HPLC System | Standard system with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector | A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It allows you to assess peak purity and identify the optimal detection wavelength (λmax) in a single run. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase that provides good retention for a wide range of organic molecules. A 250 mm length provides high efficiency for separating closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier is crucial. It protonates the basic pyridine nitrogen, preventing interactions with residual acidic silanols on the column packing. This results in sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many heterocyclic compounds. |
| Gradient Program | 10% B to 90% B over 20 min | A broad gradient is essential for initial screening. It ensures that both polar and non-polar impurities are eluted from the column, giving a complete picture of the sample's complexity. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[3] |
| Detection (λ) | 254 nm initially, then optimize | 254 nm is a common starting wavelength for aromatic compounds. Use the PDA data from the first injection to determine the compound's λmax for maximum sensitivity. |
| Injection Vol. | 10 µL | This is a typical volume; it can be adjusted based on sample concentration and detector response. |
Q2: My peak is tailing badly. What is causing this and how do I fix it?
A2: Peak tailing for this compound is almost certainly due to secondary ionic interactions. The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups (-Si-OH) on the surface of the silica-based C18 column. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the pyridine nitrogen (typical pKa for pyridines is ~5.2). Using 0.1% formic acid (pH ~2.8) or 0.1% trifluoroacetic acid (TFA) (pH ~2) will fully protonate the analyte, minimizing silanol interactions.
-
Increase Buffer Concentration: If you are using a salt buffer (e.g., ammonium formate), increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the residual silanols more effectively.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped," meaning most residual silanols are chemically deactivated. Using a high-quality, base-deactivated column can significantly reduce peak tailing for basic compounds.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with an embedded polar group (e.g., "Aqua" or "Polar-RP" phases) can provide an alternative separation mechanism and shield the analyte from silanols.
Q3: I am seeing unexpected peaks in my chromatogram. How do I know if they are impurities, artifacts, or something else?
A3: This requires a logical diagnostic process. Use a decision tree to systematically identify the source of the unexpected peaks.
Caption: Troubleshooting workflow for identifying unknown peaks.
Section 2: Gas Chromatography (GC) for Orthogonal Analysis
GC is an excellent complementary ("orthogonal") technique to HPLC. It is best suited for analyzing volatile and semi-volatile compounds and is particularly powerful for identifying residual solvents or volatile impurities that may not be detected by HPLC.[4][5]
Frequently Asked Questions (FAQs)
Q1: Can I use GC to determine the purity of this compound?
A1: While GC can be used, it may not be the primary method for potency determination due to the compound's relatively high molecular weight and potential for thermal degradation. However, it is the ideal method for quantifying residual solvents from the synthesis (e.g., THF, Dioxane, Toluene). A headspace GC-FID/MS method is the industry standard for this analysis.
Q2: What are the key considerations for developing a direct injection GC method for this compound?
A2:
-
Inlet Temperature: Keep the inlet temperature as low as possible while still ensuring complete volatilization to prevent on-column degradation. Start around 250 °C and adjust as needed.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This provides a good balance for separating a range of potential impurities.
-
Carrier Gas: Use a high-purity inert gas like Helium or Hydrogen. Ensure a constant flow rate is maintained.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For impurity identification, a Mass Spectrometer (MS) is indispensable.[5]
Section 3: Spectroscopic Analysis for Impurity Identification
Spectroscopic techniques do not typically quantify purity directly but are essential for identifying the structure of unknown impurities detected by chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I identify an impurity peak found during HPLC analysis?
A1: The most powerful approach is HPLC coupled with Mass Spectrometry (HPLC-MS).
Caption: Experimental workflow for impurity identification using HPLC-MS.
Expert Insight:
-
Molecular Weight Data: The mass of the impurity provides the most critical clue. For example, an impurity with a mass 14 Da lower than the parent compound could indicate the loss of a methyl group (demethylation). An impurity 16 Da higher could suggest N-oxidation.
-
Isotopic Pattern: Since the parent compound contains one bromine atom, any bromine-containing impurity will exhibit a characteristic M/M+2 isotopic pattern with roughly equal intensity, confirming the presence of bromine in the impurity.
-
NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated via preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Section 4: Method Validation Principles
Once a suitable analytical method is developed, it must be validated to prove it is "fit for purpose." Method validation is a mandatory regulatory requirement, and the principles are outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[8][9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is a System Suitability Test (SST) and why is it required?
A1: An SST is a series of checks performed before and during an analytical run to ensure the chromatography system is performing correctly.[13] It is the self-validating component of your protocol. A typical SST for a purity method includes:
| SST Parameter | Acceptance Criterion | What it Demonstrates |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | Good peak shape, absence of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | High column efficiency and good separation power. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections | Precision of the instrument and system stability. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | The method's ability to separate the analyte from its critical impurities. |
Q2: What are the core parameters I need to assess for full method validation?
A2: According to ICH guidelines, a purity method requires assessment of the following:[10][14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using a PDA detector to check for peak purity and by spiking the sample with known impurities.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte (recovery study).
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[10]
References
- Google. (2026).
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- AMSbiopharma. (2025).
- gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- International Council for Harmonisation. (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. Q14 Analytical Procedure Development.
- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.
- gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- BenchChem.
- Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
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- Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography)
- SpringerLink. (2022).
- Gansu Environmental Study and Monitoring. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- OSHA. T-PV2295-01-9112-CH.
- National Center for Biotechnology Information.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- PubChem. 3-Bromo-4-methoxypyridine.
- ScienceDirect. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one.
- ResearchGate. (2025).
- SCION Instruments. HPLC Troubleshooting Guide.
- Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW.
- Sigma-Aldrich. 3-bromo-4-methoxy-pyridine AldrichCPR.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- International Journal of Pharmaceutical Sciences Review and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- PubMed Central.
- BenchChem. 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
- MDPI.
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- BLDpharm. 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
- ChemScene. This compound.
- Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- BLDpharm. 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
- Sigma-Aldrich. 3-bromo-4-methoxy-pyridine synthesis.
- MDPI. (2021).
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Technical Support Center: Optimizing Microwave-Assisted Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to accelerate their discovery workflows. As 5-azaindole scaffolds, these heterocycles are crucial building blocks in medicinal chemistry.[1][2][3] Microwave irradiation offers a powerful method to expedite their synthesis, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[4]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I use a microwave reactor instead of conventional heating for synthesizing 1H-pyrrolo[3,2-c]pyridines?
Microwave synthesis accelerates reactions by using dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture.[5][6] Unlike conventional methods that rely on thermal conductivity through the vessel walls, microwaves directly interact with polar molecules in your sample.[7] This leads to significant advantages:
-
Increased Reaction Rates: Many reactions that take hours or days can be completed in minutes.[6]
-
Improved Yields: Rapid heating can minimize the formation of byproducts from side reactions.[4]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, leading to more consistent results.[8]
-
Access to Higher Temperatures: In sealed vessels, solvents can be superheated far beyond their atmospheric boiling points, enabling difficult transformations.[8]
Q2: What are "thermal" vs. "non-thermal" microwave effects?
This is a topic of ongoing discussion.
-
Thermal Effects: These are well-documented and arise from the rapid, efficient heating of the sample. This includes superheating, the creation of localized "hot spots" in heterogeneous mixtures, and inverted temperature gradients.[9] Most observed rate accelerations can be attributed to these kinetic effects.[8]
-
Non-Thermal Effects: These are controversial and refer to any specific chemical effects caused by the electromagnetic field that are not purely due to the temperature increase.[9] While the energy of a microwave photon is too low to break chemical bonds, the oscillating field may influence reaction pathways by stabilizing polar transition states.
Q3: How do I select the right solvent for my microwave reaction?
Solvent choice is critical. Heating efficiency depends on the ability of the solvent to absorb microwave energy, which is related to its dielectric properties.[10]
-
High-Absorbing (Polar) Solvents: Alcohols (Ethanol, Methanol), DMF, DMSO, and water are excellent microwave absorbers and heat very quickly.[11] They are a good starting point for most reactions.
-
Medium-Absorbing Solvents: Acetonitrile and THF are common choices.
-
Low-Absorbing (Non-Polar) Solvents: Toluene, dioxane, and hexane do not heat efficiently on their own.[10] To use them, you must ensure that a reactant or a catalyst is polar enough to absorb the energy, or you can add a small amount of a polar co-solvent or an ionic liquid to facilitate heating.[11]
Q4: Can I perform reactions without a solvent?
Yes, solvent-free or "dry media" reactions are a key green chemistry application of MAOS.[4] Reactants can be adsorbed onto a solid support like silica gel, alumina, or clay.[12] This technique is highly efficient, simplifies product purification, and reduces waste.[4][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter. For a systematic approach, refer to the general troubleshooting workflow below.
Symptom 1: Low or No Product Yield
This is the most common issue. A systematic check of parameters is required.
-
Potential Cause A: Incorrect Temperature
-
Explanation: The reaction may have a high activation energy barrier that is not being overcome. In microwave synthesis, temperature is a more critical and reliable parameter than power.[13]
-
Solution:
-
Establish a Baseline: If converting from a conventional method, set the initial microwave temperature 10-20°C higher than the conventional reflux temperature.[13]
-
Incremental Increase: Increase the target temperature in 20-25°C increments. Monitor the reaction at each stage by TLC or LC-MS. Be mindful of the decomposition temperature of your starting materials or product.
-
Check Solvent Boiling Point: Ensure you are using a solvent that can reach the desired temperature under pressure. High-boiling point solvents like DMF or NMP are often good choices for difficult reactions.[11]
-
-
-
Potential Cause B: Insufficient Reaction Time
-
Explanation: While microwaves dramatically shorten reaction times, the transformation is not instantaneous. The optimal time needs to be determined empirically.
-
Solution: After selecting an appropriate temperature, run a time course experiment. Set up identical reactions and run them for increasing durations (e.g., 5, 10, 20, and 30 minutes). Analyze the crude reaction mixture to find the point of maximum product formation before byproduct accumulation begins.
-
-
Potential Cause C: Poor Solvent Choice
-
Explanation: The reaction mixture may not be absorbing microwave energy efficiently, preventing it from reaching the target temperature. Alternatively, the solvent may not be suitable for the specific reaction chemistry (e.g., protic vs. aprotic).[10]
-
Solution:
-
Switch to a More Polar Solvent: If using a non-polar solvent like toluene, switch to a polar aprotic solvent like DMF or a polar protic one like isopropanol, depending on the reaction mechanism.
-
Use a Co-solvent: If a non-polar solvent is required for solubility reasons, add a small amount (5-10%) of a highly absorbing co-solvent or an ionic liquid to act as a "heating element."[11]
-
-
Symptom 2: Product Decomposition or Significant Byproduct Formation
This indicates that the reaction conditions are too harsh.
-
Potential Cause A: Temperature is Too High
-
Explanation: The high energy input from the microwave can lead to rapid decomposition if the target temperature exceeds the stability of the reactants, reagents, or product. This can happen very quickly.
-
Solution:
-
Reduce Temperature: Decrease the target temperature in 20°C increments.
-
Reduce Time: High temperatures may be tolerable for very short periods. Shorten the reaction hold time significantly (e.g., from 20 minutes to 5 minutes).
-
Consider Catalyst Stability: For metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, excessive heat can degrade the catalyst, leading to side reactions or termination of the catalytic cycle.
-
-
-
Potential Cause B: Inhomogeneous Heating ("Hot Spots")
-
Explanation: In a heterogeneous mixture (e.g., solid-phase reagents), localized superheating can occur if stirring is inadequate. This leads to decomposition in one part of the vial while the rest remains unreacted.
-
Solution:
-
Ensure Vigorous Stirring: Use an appropriately sized magnetic stir bar for the reaction vial and ensure it is spinning effectively throughout the irradiation period.
-
Improve Solubility: If a reagent has poor solubility, consider switching to a solvent in which all components are fully dissolved.
-
-
Symptom 3: Arcing or Pressure Spikes
This is a serious safety concern that indicates a problem with the reaction components.
-
Potential Cause A: Presence of Bulk Metal
-
Explanation: Bulk metals or even some finely divided metal powders can reflect microwave energy, leading to arcing.[14] This is particularly relevant for reactions using metal catalysts (e.g., Pd/C) or powdered metal reagents (e.g., Fe, Zn).
-
Solution:
-
Use Supported Catalysts: Opt for catalysts on non-conductive supports or use nanoparticle-sized catalysts, which are less prone to arcing.[15]
-
Ensure Dispersion: Make sure any solid catalyst is well-dispersed in the solvent and not clumped at the bottom of the vial.
-
-
-
Potential Cause B: Rapid Gas Evolution
-
Explanation: Some reactions release gaseous byproducts (e.g., N₂, CO₂). The rapid heating from microwaves can accelerate this gas formation, leading to a sudden and dangerous pressure increase in a sealed vessel.
-
Solution:
-
Reduce Reactant Concentration: Perform the reaction at a lower concentration to moderate the rate of gas evolution.
-
Use an Open-Vessel Protocol: If high pressures are not required, perform the reaction in an open vessel with a reflux condenser adapted for the microwave unit.
-
Program a Ramp Time: Instead of heating directly to the target temperature, program a slower temperature ramp to allow for controlled release and dissolution of gas.
-
-
Optimization Protocols and Data
The synthesis of 1H-pyrrolo[3,2-c]pyridines often involves key steps like Pictet-Spengler cyclizations or palladium-catalyzed cross-couplings.[16][17][18] Below is a model protocol for a Suzuki coupling, a common method for functionalizing the azaindole core.[16][19]
Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from published procedures for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[16]
Step-by-Step Methodology:
-
Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor (1.0 eq).
-
Add Reagents: Add the desired arylboronic acid (1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0-5.0 eq).
-
Add Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Add Solvent: Add a degassed solvent mixture. A common choice is 1,4-dioxane/water (3:1 or 4:1 v/v) to a total volume of 1-2 mL.
-
Seal and Purge: Securely cap the vial. If the catalyst is air-sensitive, purge the vial with an inert gas (N₂ or Ar) before sealing.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-140°C) for a specified time (e.g., 15-30 minutes). The instrument will automatically modulate power to maintain the target temperature.
-
Work-up: After the reaction, allow the vial to cool to a safe temperature (<50°C) before opening. Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Tables for Optimization
Table 1: Solvent Selection Guide for Microwave Synthesis
| Solvent | Boiling Point (°C) | Microwave Absorption | Type | Notes |
|---|---|---|---|---|
| Water | 100 | High | Protic | Excellent for heating; its polarity decreases at high temperatures, making it a "pseudo-organic" solvent.[11] |
| Ethanol | 78 | High | Protic | Common, effective, and relatively green solvent. |
| N,N-Dimethylformamide (DMF) | 153 | High | Aprotic | Excellent high-boiling solvent for difficult reactions.[11] |
| Acetonitrile | 82 | Medium | Aprotic | Versatile solvent, but pressure builds up quickly above its boiling point. |
| 1,4-Dioxane | 101 | Low | Aprotic | Often requires a polar co-solvent (like water) or ionic additive to heat effectively.[11] |
| Toluene | 111 | Low | Aprotic | Poor absorber; relies on heating of polar reactants/catalysts.[10] |
Table 2: Typical Starting Parameters for Suzuki Coupling Optimization
| Parameter | Range | Rationale & Starting Point |
|---|---|---|
| Temperature | 100 - 160 °C | Start at 120°C. Higher temperatures can accelerate catalyst decomposition. |
| Time | 5 - 45 min | Start at 20 min. Monitor by TLC/LC-MS to avoid product degradation. |
| Catalyst Loading | 2 - 10 mol % | Start at 5 mol %. Higher loading can be costly and lead to more side products. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective but more expensive. K₂CO₃ is a good first choice. |
| Concentration | 0.1 - 0.5 M | Start at 0.2 M. Higher concentrations can sometimes improve rates but risk solubility issues. |
Logical Diagrams for Experimental Design
References
-
A brief review: Microwave assisted organic reaction - Scholars Research Library. (n.d.). Retrieved January 11, 2026, from [Link]
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Microwave chemistry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Microwave Assisted Lewis Acid Catalysis for Green Synthesis of Sustainable Nitrogen Heterocycles from Biomass-Derived Alcohols - ACS Publications. (2025). Retrieved January 11, 2026, from [Link]
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de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
MICROWAVE MEDIATED ORGANIC SYNTHESIS (MAOS), IONIC LIQUIDS. (n.d.). Retrieved January 11, 2026, from [Link]
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Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved January 11, 2026, from [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301413. [Link]
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Microwave-assisted synthesis of N-heterocycles - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (2024). Retrieved January 11, 2026, from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved January 11, 2026, from [Link]
-
Meshram, J., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36557-36577. [Link]
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Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
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Microwave Synthesis Conditions. (n.d.). UCSB MRL. Retrieved January 11, 2026, from [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Retrieved January 11, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Retrieved January 11, 2026, from [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Retrieved January 11, 2026, from [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Retrieved January 11, 2026, from [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
- Larhed, M., Moberg, C., & Hallberg, A. (2002). Microwave-accelerated homogeneous catalysis in organic chemistry. Accounts of Chemical Research, 35(9), 717-727.
-
Getting Started with Microwave Synthesis - CEM Corporation. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. (2023). Retrieved January 11, 2026, from [Link]
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). (2018). Retrieved January 11, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (n.d.). Retrieved January 11, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). Retrieved January 11, 2026, from [Link]
-
Microwave Reaction Tutorial | Biotage. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2001). Retrieved January 11, 2026, from [Link]
-
Microwave Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Retrieved January 11, 2026, from [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Publishing. (2020). Retrieved January 11, 2026, from [Link]
-
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment - OAText. (2019). Retrieved January 11, 2026, from [Link]
-
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis - CEM Corporation. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - NIH. (2022). Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed. (2023). Retrieved January 11, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - ResearchGate. (2023). Retrieved January 11, 2026, from [Link]
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Technical Support Center: Regioselective Functionalization of the Pyrrolo[3,2-c]pyridine Scaffold
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthetic chemistry of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. This bicyclic heterocycle is a key structural motif in medicinal chemistry, valued as a bioisostere of indole.[1] However, its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present significant challenges in controlling the regioselectivity of functionalization reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address common experimental issues. We will delve into the mechanistic rationale behind reaction outcomes and provide field-proven protocols to help you achieve your synthetic targets with greater precision.
Section 1: Understanding the Fundamental Reactivity of the Pyrrolo[3,2-c]pyridine Core
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic landscape of the ring system. The pyrrole moiety is electron-rich and thus predisposed to electrophilic attack, while the pyridine moiety is electron-deficient, making it more susceptible to nucleophilic attack or deprotonation.
Caption: Inherent reactivity map of the 1H-pyrrolo[3,2-c]pyridine ring.
Section 2: Electrophilic Aromatic Substitution (EAS)
FAQ 1: My halogenation reaction on the parent pyrrolo[3,2-c]pyridine is giving me a mixture of products, including poly-halogenated species. How can I achieve mono-substitution selectively at the C3 position?
Answer: This is a common issue arising from the high electron density of the pyrrole ring, which makes it highly reactive towards electrophiles, often leading to over-reaction.[2] The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, analogous to the C2 position in pyrrole itself.[3][4] The stability of the cationic intermediate (sigma complex) is maximized when the attack occurs at C3.
Troubleshooting Strategies:
-
Use Milder Reagents: Switch from harsh reagents like Br₂ or Cl₂ to sources of "X⁺" that offer more controlled reactivity.
-
For Bromination: N-Bromosuccinimide (NBS) is the reagent of choice.
-
For Chlorination: N-Chlorosuccinimide (NCS) is preferred.
-
For Iodination: N-Iodosuccinimide (NIS) or a combination of I₂ and a mild base is effective.
-
-
Control Stoichiometry and Temperature: Use of only a slight excess (1.0-1.1 equivalents) of the halogenating agent is critical. Running the reaction at low temperatures (e.g., 0 °C or even -78 °C) can significantly temper the reactivity and prevent over-halogenation.
-
Solvent Choice: The choice of solvent can influence the electrophilicity of the reagent. Less polar solvents can sometimes afford better selectivity.
Table 1: Comparison of Halogenation Conditions for Azaindoles
| Halogenating Agent | Target Position | Typical Conditions | Selectivity Outcome | Reference |
| NBS (1.1 eq) | C3 | DMF, 0 °C to RT | Good to excellent for C3-bromination | General Azaindole Chemistry[1] |
| Br₂ (excess) | Multiple | AcOH, RT | Mixture of C3-bromo and di/tri-bromo products | General Heterocyclic Chemistry |
| NIS (1.1 eq) | C3 | CH₃CN, RT | Good selectivity for C3-iodination | General Azaindole Chemistry |
| TBATB | C3 | CH₂Cl₂, RT | Highly selective C3-bromination for some scaffolds | [5] |
TBATB: Tetrabutylammonium tribromide
Section 3: Metallation and Cross-Coupling Reactions
The functionalization of the pyridine ring often requires initial metallation, either through direct deprotonation (lithiation) or halogen-metal exchange, followed by quenching with an electrophile or a transition-metal-catalyzed cross-coupling reaction.[1][6]
FAQ 2: I am attempting to functionalize the pyridine ring via lithiation, but I'm getting poor regioselectivity between C4 and C7. How can I control the site of deprotonation?
Answer: The regioselectivity of lithiation is a classic challenge governed by a subtle interplay between kinetic versus thermodynamic control and the presence of directing groups.
-
Kinetic Site (C7): The proton at C7 is often the most kinetically acidic due to its proximity to the pyrrole nitrogen. Deprotonation with a strong, non-coordinating base like LDA or LTMP at low temperatures (-78 °C) often favors the C7-lithiated species.
-
Thermodynamic Site (C4): The C4 position can be favored under thermodynamic conditions (warmer temperatures, longer reaction times), or through the use of a directing group.
Troubleshooting Strategies:
-
Protect the Pyrrole Nitrogen (N1): This is the most critical step for controlling regioselectivity. A bulky protecting group on N1, such as triisopropylsilyl (TIPS) or a phenylsulfonyl (SO₂Ph) group, will sterically block the C7 position and direct metallation to C4 or C6. The electronic nature of the protecting group also plays a key role.
-
Use of Directing Metallation Groups (DMGs): If your scaffold has a substituent that can act as a DMG (e.g., -OMe, -CONR₂, oxetane), this will override the inherent acidity and direct lithiation to the ortho position. For example, an oxetane unit on the pyridine ring can direct n-BuLi to the adjacent position.[7]
-
Temperature and Base Selection:
-
For C7-lithiation : Use LDA or LiTMP in THF at -78 °C and quench the reaction quickly.
-
For C4-lithiation : Protect N1, then use a strong base like n-BuLi or s-BuLi. The reaction may require slightly warmer temperatures to reach the thermodynamic product. The use of mixed lithium-zinc bases can also provide unique regioselectivities.[8]
-
Caption: Decision workflow for regioselective metallation of the pyridine ring.
FAQ 3: My Suzuki-Miyaura coupling on a 6-bromo-1H-pyrrolo[3,2-c]pyridine is sluggish and gives low yields. What can I do to optimize it?
Answer: Low yields in Suzuki couplings on this scaffold can stem from several factors: catalyst poisoning by the pyridine nitrogen, poor solubility of the substrate, or suboptimal reaction conditions. The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines provides an excellent template for a successful protocol.[9]
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ is often effective, but if yields are low, consider more active catalysts or ligands. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos) can be highly effective for heteroaromatic couplings.
-
Base and Solvent System: A biphasic system is often required. K₂CO₃ or Cs₂CO₃ are common bases. The solvent system is critical; a mixture like 1,4-dioxane/water or DME/water is standard. Ensure the reagents are adequately soluble.
-
Protect the N1-H: The free N-H can interfere with the catalytic cycle. Protecting the pyrrole nitrogen (e.g., with a SEM, Boc, or even an aryl group as in the reference) can dramatically improve yields and consistency.[9]
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is absolutely essential to prevent catalyst degradation.
Experimental Protocol: Regioselective C6 Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[9]
Objective: To couple an arylboronic acid with 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine with high efficiency.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Substituted Phenylboronic Acid (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a microwave vial or Schlenk tube, add the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), K₂CO₃ (0.5 mmol, 5.0 equiv), and Pd(PPh₃)₄ (0.006 mmol, 0.06 equiv).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add 1,4-dioxane (6 mL) and water (2 mL) via syringe. The solvent should be previously degassed by sparging with nitrogen for at least 30 minutes.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor set to 125 °C.
-
Stir the reaction for 25-30 minutes (microwave) or until TLC/LC-MS analysis indicates complete consumption of the starting material (conventional heating may take longer).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl product.
References
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Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11796-11813. [Link][10]
-
Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link][1]
-
Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. [Link][6]
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Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link][11]
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Kannaboina, P. (2022). Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate. [Link][12]
-
Luo, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link][9]
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Zhang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. [Link][5]
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Mangel, T., et al. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link][7]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link][4]
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Zhang, Z., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. National Institutes of Health. [Link][2]
-
Bellina, F., et al. (2010). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link][8]
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Validation & Comparative
Comparative Validation of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation
The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. A significant challenge lies in identifying and validating new chemical scaffolds that exhibit high potency against cancer cells while maintaining a favorable safety profile. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold" due to its presence in approved kinase inhibitor drugs and its versatile chemical nature.[1][2] This guide provides a comprehensive technical comparison of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, offering in-depth analysis of their anticancer activity, mechanistic insights, and the rigorous experimental protocols required for their validation.
The Rationale: Targeting Key Cancer Pathways with a Versatile Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is a bioisostere of purines, allowing it to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1] The strategic placement of a bromine atom at the 3-position and a methoxy group at the 4-position provides crucial handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] Research has demonstrated that derivatives of this scaffold can target fundamental cancer processes, including microtubule dynamics and oncogenic signaling cascades.[2][3]
This guide will compare derivatives based on two primary mechanisms of action:
-
Tubulin Polymerization Inhibition: Disrupting the dynamic instability of microtubules, leading to mitotic arrest and apoptosis.
-
Kinase Inhibition: Targeting specific kinases like FMS (CSF-1R) that are critical for the proliferation and survival of certain cancer cells.[3]
Mechanism of Action: A Dual-Threat Approach to Cancer Therapy
The true potential of the 1H-pyrrolo[3,2-c]pyridine scaffold lies in its tunability to target different oncogenic pathways. Below, we explore two validated mechanisms through which these derivatives exert their anticancer effects.
Inhibition of Tubulin Polymerization
Certain derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule formation.[2][4] This action is critical as microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, specifically in the G2/M phase, and subsequently triggers programmed cell death (apoptosis).[4]
FMS Kinase Inhibition
Other derivatives have shown potent inhibitory effects against FMS kinase (Colony-Stimulating Factor-1 Receptor, CSF-1R).[3] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of FMS and contribute to an immunosuppressive tumor microenvironment and promote tumor progression. Inhibiting FMS can thus reduce tumor growth and potentially enhance anti-tumor immunity.[3]
Comparative In Vitro Efficacy
The true measure of a novel compound's potential is its performance against established cancer cell lines and in comparison to standard-of-care drugs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 1H-pyrrolo[3,2-c]pyridine derivatives against several human cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound ID | Derivative Type | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |
| 10t | Tubulin Inhibitor | HeLa (Cervical Cancer) | 0.12 | Combretastatin A-4 | 0.003 | [2][5] |
| 10t | Tubulin Inhibitor | SGC-7901 (Gastric Cancer) | 0.15 | Combretastatin A-4 | 0.004 | [2][5] |
| 10t | Tubulin Inhibitor | MCF-7 (Breast Cancer) | 0.21 | Combretastatin A-4 | 0.002 | [2][5] |
| 1r | FMS Kinase Inhibitor | OVCAR-3 (Ovarian Cancer) | 0.15 | KIST101029 | 0.096 | [3] |
| 1r | FMS Kinase Inhibitor | PC-3 (Prostate Cancer) | 0.21 | KIST101029 | - | [3] |
| 1r | FMS Kinase Inhibitor | MDA-MB-231 (Breast Cancer) | 0.35 | KIST101029 | - | [3] |
| 9b | Diarylurea | A375P (Melanoma) | <0.01 | Sorafenib | 0.04 | [6] |
| 9b | Diarylurea | A375P (Melanoma) | <0.01 | Vemurafenib | 0.03 | [6] |
Analysis of Efficacy Data:
-
Potency: Several derivatives exhibit impressive potency, with IC₅₀ values in the nanomolar to low-micromolar range.[2][3][6] For instance, compound 10t shows potent antiproliferative activity against cervical, gastric, and breast cancer cell lines.[2][5] Compound 9b is exceptionally potent against A375P melanoma cells, surpassing both Sorafenib and Vemurafenib.[6]
-
Selectivity: Compound 1r not only shows potent activity against various cancer cell lines but also demonstrates selectivity for cancer cells over normal fibroblasts, a highly desirable trait for minimizing side effects.[3] Its selectivity index ranged from 3.21 to 38.13 times towards cancer cells.[3]
-
Broad Applicability: The diverse derivatives show efficacy across a range of cancer types, including melanoma, ovarian, prostate, and breast cancer, highlighting the broad potential of the 1H-pyrrolo[3,2-c]pyridine scaffold.[3][6]
Essential Experimental Protocols for Validation
A robust validation of anticancer activity requires a multi-pronged approach. Relying on a single assay is insufficient; instead, a series of interconnected experiments should be performed to build a self-validating system that confirms the compound's effect on cell viability, its mechanism of action, and its cellular consequences.
Antiproliferative Activity Assessment (MTT Assay)
This is the foundational assay to determine a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative (and a positive control drug) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT, yielding purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This experiment directly validates the mechanistic hypothesis that a compound induces cell cycle arrest.
Detailed Protocol:
-
Treatment: Seed cells in 6-well plates and treat them with the derivative at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A ensures that only DNA is stained.
-
Data Acquisition: Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would support a mechanism of tubulin polymerization inhibition.[4][8]
Apoptosis Assay (Annexin V/PI Staining)
This assay confirms that the observed reduction in cell viability is due to programmed cell death.
Detailed Protocol:
-
Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. PI can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately.
-
Analysis: The results will differentiate between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+) An increase in the Annexin V+ populations confirms the induction of apoptosis.[9]
-
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. Derivatives have demonstrated significant potency against a range of cancer cell lines through validated mechanisms, including tubulin polymerization inhibition and FMS kinase inhibition.[2][3] The data presented herein provides a clear guide for researchers, demonstrating that compounds like 10t and 1r are not only potent but, in some cases, exhibit favorable selectivity compared to normal cells.[3][5]
The validation of any new anticancer agent must be a rigorous, multi-assay process. By combining proliferation, cell cycle, and apoptosis assays, researchers can build a self-validating case for a compound's efficacy and mechanism. The detailed protocols and comparative data in this guide serve as a foundational resource for scientists working to translate promising chemical matter, such as the this compound derivatives, into the next generation of cancer therapies.
References
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
El-Damasy, D. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2419-2430. Available from: [Link]
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National Center for Biotechnology Information. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available from: [Link]
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National Center for Biotechnology Information. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Available from: [Link]
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National Center for Biotechnology Information. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]
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PubMed. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Available from: [Link]
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Karger Publishers. New Anticancer Agents: In Vitro and in Vivo Evaluation. Available from: [Link]
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National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. Available from: [Link]
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National Center for Biotechnology Information. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Available from: [Link]
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PubMed. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Inhibitors and Combretastatin A-4: A New Frontier in Tubulin Inhibition
In the relentless pursuit of novel cancer therapeutics, the microtubule network remains a validated and highly attractive target. Microtubule-targeting agents (MTAs) disrupt the dynamic instability of αβ-tubulin heterodimers, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Among the various classes of MTAs, those that bind to the colchicine site on β-tubulin have garnered significant attention. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, stands as a benchmark for colchicine-binding site inhibitors (CBSIs).[1][2] Its potent cytotoxic and anti-vascular effects have spurred the development of numerous analogues.[3][4] This guide presents a comparative analysis of a promising new class of CBSIs, the 1H-pyrrolo[3,2-c]pyridines, against the well-established combretastatin A-4. We will delve into their mechanisms of action, biological activities, and the experimental methodologies used for their evaluation, providing researchers with a comprehensive understanding of this evolving landscape in cancer drug discovery.
The Rationale for Targeting Tubulin and the Rise of Colchicine Site Inhibitors
Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[5] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper chromosome segregation. Disruption of this delicate equilibrium triggers the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis.[6]
There are three main binding sites for small molecules on tubulin: the taxane site, the vinca alkaloid site, and the colchicine site.[1] While taxanes stabilize microtubules and vinca alkaloids induce their depolymerization by binding to the vinca domain, CBSIs inhibit tubulin polymerization by binding to a pocket at the interface between the α- and β-tubulin subunits.[7][8] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules, thus shifting the dynamic equilibrium towards depolymerization.[7][8]
Combretastatin A-4, with its simple cis-stilbene scaffold, has emerged as a lead compound for CBSIs due to its potent inhibition of tubulin polymerization and remarkable cytotoxicity against a wide range of cancer cell lines.[1][9] However, its clinical utility is hampered by poor water solubility and the propensity of the active cis-isomer to convert to the inactive trans-isomer.[10] This has driven the exploration of novel scaffolds that can mimic the bioactive conformation of CA-4 while offering improved physicochemical properties. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising strategy to lock the molecule in a CA-4-like conformation, potentially enhancing its activity and drug-like properties.[5][11]
Mechanism of Action: A Tale of Two Scaffolds at the Colchicine Binding Site
Both 1H-pyrrolo[3,2-c]pyridine derivatives and combretastatin A-4 exert their primary anti-cancer effects by inhibiting tubulin polymerization.[2][5] Molecular docking studies and experimental evidence confirm that both classes of compounds bind to the colchicine site on β-tubulin.[5][12]
Combretastatin A-4: The trimethoxyphenyl 'A' ring of CA-4 occupies a hydrophobic pocket within the colchicine binding site. The cis-orientation of the two aromatic rings is crucial for its high affinity, allowing the 'B' ring to interact with other key residues.[2][13]
1H-pyrrolo[3,2-c]pyridine Inhibitors: These novel inhibitors are designed to mimic the key structural features of CA-4. The 1H-pyrrolo[3,2-c]pyridine core serves as a rigid scaffold to hold the pendant aryl groups in a conformation analogous to the active cis-isomer of CA-4.[5][11] Molecular modeling studies of potent 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , suggest that they form hydrogen bonds with key residues within the colchicine site, such as Thrα179 and Asnβ349, further stabilizing their interaction with tubulin.[5][12]
Figure 1: Mechanism of action for colchicine binding site inhibitors.
Comparative Biological Activity: Potency and Spectrum
The ultimate measure of a novel inhibitor's potential lies in its biological activity. Here, we compare the in vitro cytotoxicity and tubulin polymerization inhibitory activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives with combretastatin A-4.
| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| Combretastatin A-4 | HeLa | 0.004 | ~0.53 - 3.0 | [11][14] |
| SGC-7901 | 0.003 | [14] | ||
| MCF-7 | 0.002 | [14] | ||
| 10t (1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | Potent inhibition at 3 µM and 5 µM | [5][14] |
| SGC-7901 | 0.15 | [5][14] | ||
| MCF-7 | 0.21 | [5][14] | ||
| 10h (1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.25 | Not Reported | [14] |
| SGC-7901 | 0.31 | [14] | ||
| MCF-7 | 0.43 | [14] |
Table 1: Comparative in vitro activity of combretastatin A-4 and representative 1H-pyrrolo[3,2-c]pyridine inhibitors.
As the data indicates, while combretastatin A-4 remains exceptionally potent with IC50 values in the low nanomolar range, the optimized 1H-pyrrolo[3,2-c]pyridine derivative 10t exhibits impressive sub-micromolar activity against the same cancer cell lines.[5][14] This demonstrates that the rigid scaffold can effectively mimic the bioactive conformation of CA-4 and serve as a viable starting point for the development of new anti-cancer agents. Furthermore, studies have shown that compound 10t significantly induces G2/M phase cell cycle arrest and apoptosis in a concentration-dependent manner, consistent with its mechanism as a tubulin polymerization inhibitor.[5][12]
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of such comparative analyses, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the key assays discussed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Figure 2: Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).[15]
-
Compound Addition: Add various concentrations of the test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative or combretastatin A-4) or a vehicle control to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Causality Behind Experimental Choices: The use of purified tubulin allows for the direct assessment of the compound's effect on the target protein, independent of cellular uptake or metabolism. Monitoring absorbance at 340 nm is a standard method for tracking the formation of microtubules, which scatter light.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Self-Validating System: The inclusion of both positive (a known cytotoxic agent like doxorubicin) and negative (vehicle) controls in each assay plate is crucial for validating the results. The response to the positive control ensures the assay is performing as expected, while the negative control provides the baseline for calculating cytotoxicity.
Conclusion and Future Directions
The comparative analysis reveals that 1H-pyrrolo[3,2-c]pyridine inhibitors are a promising class of tubulin polymerization inhibitors that effectively target the colchicine binding site. While combretastatin A-4 remains a highly potent benchmark, the development of conformationally restricted analogues like the 1H-pyrrolo[3,2-c]pyridines offers a compelling strategy to overcome the limitations of the natural product, such as its chemical instability.
The sub-micromolar cytotoxicity of optimized 1H-pyrrolo[3,2-c]pyridine derivatives warrants further investigation. Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of lead compounds in animal models.
-
Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these novel inhibitors.
-
Structure-activity relationship (SAR) studies: Further optimizing the scaffold to enhance potency and selectivity.
By leveraging the insights gained from the well-established biology of combretastatin A-4 and employing rigorous comparative methodologies, the continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of next-generation microtubule-targeting agents for cancer therapy.
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A Comparative Guide to the Cytotoxic Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs in Cancer Cells
Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient therapeutic development. The 1H-pyrrolo[3,2-c]pyridine core is one such scaffold that has garnered significant attention from medicinal chemists.[1][2] Its structural resemblance to purines allows it to function as a versatile hinge-binding motif, making it an ideal starting point for the design of potent kinase inhibitors.[3] Indeed, derivatives of the isomeric pyrrolo[2,3-b]pyridine core are key components in FDA-approved drugs like the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib, highlighting the therapeutic value of this chemical class.[4]
This guide provides a comprehensive comparison of the cytotoxic potencies (IC50 values) of various analogs built upon the 1H-pyrrolo[3,2-c]pyridine framework against a panel of human cancer cell lines. We will delve into the established methodologies for determining these critical values, present a comparative analysis of published data to elucidate structure-activity relationships (SAR), and discuss the underlying mechanisms of action that make these compounds promising candidates for cancer therapy.
Part 1: Foundational Methodologies for Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological function, such as cell proliferation.[5] Its accurate determination is a critical step in preclinical drug evaluation.[6] The choice of assay depends on the specific research question, cell type, and compound characteristics. Here, we detail two widely adopted, robust, and reliable colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed adherent cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (typically DMSO) should be consistent and non-toxic across all wells (e.g., ≤ 0.5%).[6] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium with solvent only) and "blank" (medium only).
-
Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.[6]
-
MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][8] This allows for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6][8] Gentle shaking on an orbital shaker for 10-15 minutes ensures complete dissolution.[6][7]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.[6] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[6][7]
-
IC50 Calculation: Convert the raw absorbance data to percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5][6]
The SRB Assay: A Measure of Total Cellular Protein
The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, SRB, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This method is less susceptible to interference from metabolic fluctuations and does not distinguish between live and dead cells once they are fixed.[9]
Experimental Protocol: SRB Assay
-
Cell Plating & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Cell Fixation: After the treatment incubation period, gently fix the cell monolayers by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[10][11]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA, unbound dye, and serum proteins.[10][11] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10][11]
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[10][11]
-
Dye Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[10][11] Place the plates on a shaker for 5-10 minutes to ensure full solubilization.
-
Data Acquisition & Calculation: Measure the OD at 510-564 nm using a microplate reader.[9][10][11] Calculate the IC50 value as described for the MTT assay.
Caption: General workflow for determining IC50 values in adherent cancer cells.
Part 2: Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Analogs
The cytotoxic activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated across a diverse range of human cancer cell lines. The data reveals that subtle structural modifications to the core scaffold can lead to dramatic differences in potency and selectivity.
| Compound ID | Key Structural Feature | Cancer Cell Line(s) | IC50 Value | Reference |
| 1r | Di-arylamide derivative | Ovarian, Prostate, Breast | 0.15 - 1.78 µM | [12] |
| 8c | Di-arylurea derivative | Melanoma (A375P) | > Vemurafenib | [13] |
| 9b | Di-arylamide derivative | Melanoma (A375P) | > Vemurafenib | [13] |
| 9a-c, f | Bis-amide derivatives | NCI-9 Melanoma Panel | Two-digit nM range | [13] |
| 10t | 6-indolyl-1-(trimethoxyphenyl) | HeLa (Cervical) | 0.12 µM | [1][14] |
| SGC-7901 (Gastric) | 0.15 µM | [1][14] | ||
| MCF-7 (Breast) | 0.21 µM | [1][14] | ||
| CCT251455 (65) | Optimized MPS1 Inhibitor | HCT116 (Colon) | Potent (nM range) | [15] |
Structure-Activity Relationship (SAR) Insights:
-
Potency against Melanoma: A study on diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold revealed exceptional potency against melanoma cell lines.[13] Notably, compounds 8c and 9b were significantly more selective towards A375P melanoma cells over normal NIH3T3 fibroblasts (7.5-fold and 455-fold, respectively), and several bis-amide derivatives (9a-c, f ) exhibited IC50 values in the two-digit nanomolar range across a panel of nine melanoma cell lines.[13] This suggests that the amide and urea linkages are crucial for potent anti-melanoma activity.
-
Broad-Spectrum Activity: Compound 1r , a potent FMS kinase inhibitor, demonstrated strong antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[12] This indicates that specific substitutions can confer broad-spectrum anticancer effects.
-
Microtubule Targeting: A series of derivatives designed as colchicine-binding site inhibitors showed that a 1-(3,4,5-trimethoxyphenyl) group combined with a 6-aryl group on the pyrrolo[3,2-c]pyridine scaffold is an effective strategy.[14] Compound 10t , featuring an indolyl moiety as the B-ring, was the most potent, with IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cells.[1][14]
Part 3: Mechanistic Insights into Anticancer Activity
The potent cytotoxic effects of 1H-pyrrolo[3,2-c]pyridine analogs stem from their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and the disruption of microtubule dynamics.
Inhibition of Protein Kinase Signaling
Protein kinases are fundamental regulators of cellular signal transduction, and their aberrant activity is a hallmark of many cancers.[16] The pyrrolopyridine scaffold is an excellent ATP mimetic, enabling derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[3]
-
Targeting FMS and MPS1 Kinases: Research has shown that pyrrolo[3,2-c]pyridine derivatives can be potent and selective inhibitors of kinases like FMS (CSF-1R) and Monopolar Spindle 1 (MPS1).[12][15] FMS kinase is over-expressed in ovarian, prostate, and breast cancers, making it a valuable therapeutic target.[12] MPS1 is a crucial component of the spindle assembly checkpoint, and its inhibition can lead to mitotic errors and cell death, particularly in chromosomally unstable tumors.[15] The development of compound CCT251455 showcases a successful structure-based design approach to create a potent and orally bioavailable MPS1 inhibitor from this scaffold.[15]
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis), intracellular transport, and maintenance of cell shape. Drugs that target microtubule dynamics are among the most successful classes of anticancer agents.
Certain 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , have been designed as microtubule-targeting agents that bind to the colchicine site on β-tubulin.[14][17] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of events:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting cells in the G2/M phase of the cell cycle.[1][17]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][17]
Flow cytometry analysis confirmed that compound 10t causes a significant, dose-dependent accumulation of HeLa cells in the G2/M phase, and subsequent analysis showed it effectively induces apoptosis.[1][17]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. The comparative data clearly demonstrate that derivatives of this core can be engineered to exhibit potent, low-nanomolar cytotoxicity against a range of cancer cell lines, including melanoma, breast, and ovarian cancers. The versatility of this scaffold allows for the development of compounds with distinct mechanisms of action, including the targeted inhibition of key oncogenic kinases and the disruption of fundamental processes like mitosis.
Future research should focus on optimizing the pharmacokinetic properties of the most potent lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into their selectivity against a broader panel of kinases and their efficacy in xenograft models will be crucial for translating these promising preclinical findings into clinically viable cancer therapies.
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- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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A Comparative Guide to Confirming the Colchicine-Binding Site of 1H-Pyrrolo[3,2-c]pyridine Derivatives on Tubulin
Introduction
In the landscape of oncology drug discovery, the microtubule network remains a cornerstone target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, most notably mitosis.[1][2] Their disruption leads to cell cycle arrest and apoptosis, a mechanism exploited by some of the most successful chemotherapeutic agents.[3] Tubulin inhibitors are broadly classified based on their binding site, with the colchicine site being a particularly attractive target for the development of new anticancer drugs.[4]
Recently, a novel class of compounds, 1H-pyrrolo[3,2-c]pyridine derivatives, has emerged as potent tubulin polymerization inhibitors with significant anticancer activities.[1][2][5] Preliminary studies, including molecular modeling, strongly suggest that these derivatives exert their effects by binding to the colchicine site on β-tubulin.[1][6][7] However, computational predictions require rigorous experimental validation. This guide provides a comprehensive, multi-faceted strategy for researchers to definitively confirm the binding site of these promising compounds, comparing various experimental approaches and explaining the causality behind their application.
Part 1: The Foundational Assays - Probing the Mechanism of Action
Before directly confirming the binding site, it is crucial to establish that the 1H-pyrrolo[3,2-c]pyridine derivatives indeed function as microtubule-destabilizing agents. This is achieved through a combination of in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin dimers. The polymerization process increases the turbidity of the solution, which can be monitored spectrophotometrically as an increase in optical density (OD) at 340-350 nm.[8] Inhibitors of polymerization will suppress the rate and extent of this OD increase.
Experimental Rationale: This is the primary functional assay to confirm that the compound's cytotoxic activity is a direct result of its interaction with tubulin. By comparing the effect of the test compound to known inhibitors (like colchicine or nocodazole) and stabilizers (like paclitaxel), we can classify its mechanism.[8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a tubulin polymerization reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.[8][9]
-
Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative and control compounds (e.g., colchicine as a positive control for inhibition, paclitaxel as a positive control for stabilization, and DMSO as a vehicle control).
-
-
Assay Execution:
-
Aliquot the reaction mixture into a pre-warmed (37°C) 96-well microplate.[8]
-
Add the test compounds or controls to the wells.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm with temperature control set to 37°C.[8]
-
Monitor the increase in absorbance every minute for 60-90 minutes.[8]
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]
-
Data Presentation:
| Compound | Type | IC50 (µM) for Tubulin Polymerization Inhibition |
| Derivative 10t[1] | Test Compound | ~3.0 - 5.0 |
| Colchicine | Positive Control | ~2.5 |
| Nocodazole | Positive Control | ~2.3[9] |
| Paclitaxel | Negative Control | N/A (Promotes Polymerization) |
| DMSO | Vehicle Control | No effect |
Note: Data for Derivative 10t is based on published findings showing potent inhibition at 3 and 5 µM.[1][6][7] IC50 values for controls are representative.
Immunofluorescence Microscopy of Cellular Microtubules
Principle: This cell-based imaging technique allows for the direct visualization of the microtubule network within cells. Treatment with a microtubule-destabilizing agent will cause a visible disruption of the intricate microtubule filaments, leading to diffuse cytoplasmic staining of tubulin.[3]
Experimental Rationale: This assay validates the in vitro findings in a cellular context, demonstrating that the compound can penetrate the cell membrane and exert its effect on the cytoskeleton. It provides qualitative and quantitative evidence of microtubule disruption.[9]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivative, controls (nocodazole, paclitaxel), and a vehicle control (DMSO) for a defined period (e.g., 18-24 hours).[9]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding using a blocking solution (e.g., 3% BSA in PBS).[11]
-
Incubate with a primary antibody specific for α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images and analyze the integrity of the microtubule network. Untreated cells should show a well-defined filamentous network, while treated cells will show depolymerized microtubules.[1][6]
-
Expected Results: Treatment with effective 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t, is expected to cause a remarkable disruption of the microtubule network, similar to the effect of colchicine or nocodazole.[1][6]
Part 2: Pinpointing the Binding Site - Competitive Assays
With the mechanism of action confirmed, the next crucial step is to identify the specific binding pocket on tubulin. The most direct method is a competitive binding assay using a known ligand for the suspected site.
Fluorescence-Based Colchicine Competitive Binding Assay
Principle: This assay leverages the fluorescent properties of colchicine. The intrinsic fluorescence of colchicine increases significantly when it binds to tubulin. A test compound that binds to the same site will compete with colchicine, displacing it from the tubulin pocket and causing a measurable decrease in fluorescence intensity.[8][13]
Experimental Rationale: This is the gold-standard biochemical assay to confirm binding at the colchicine site. It provides direct evidence of competition for the same binding pocket. A lack of fluorescence change indicates that the compound binds to a different site (e.g., the vinca or taxane site) or does not bind at all under these conditions.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in a suitable buffer and incubate at 37°C for 60 minutes to allow the complex to form.[13]
-
Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative. Use a known colchicine-site inhibitor (e.g., nocodazole or podophyllotoxin) as a positive control and a compound that binds elsewhere (e.g., paclitaxel) as a negative control.[13][14]
-
-
Assay Execution:
-
Add the various concentrations of the test and control compounds to the pre-formed tubulin-colchicine complex.
-
Incubate to allow for competition to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.[8]
-
-
Data Analysis:
-
Plot the percentage of fluorescence intensity relative to the control (tubulin-colchicine complex with no competitor) against the competitor concentration.
-
A concentration-dependent decrease in fluorescence indicates competitive binding.
-
Data Presentation:
| Compound | Binding Site | Expected Outcome |
| Derivative 10t | Colchicine (Hypothesized) | Concentration-dependent decrease in fluorescence |
| Nocodazole | Colchicine | Concentration-dependent decrease in fluorescence[13] |
| Podophyllotoxin | Colchicine | Concentration-dependent decrease in fluorescence[14] |
| Paclitaxel | Taxane | No significant change in fluorescence[13] |
Workflow Diagram:
Caption: Colchicine Competitive Binding Assay Workflow.
Part 3: Computational Corroboration - Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[15] It is used to predict the binding mode and affinity of a small molecule within the binding site of a target protein.
Experimental Rationale: While not a substitute for experimental data, molecular docking provides a powerful, cost-effective method to visualize and analyze the potential binding interactions at an atomic level.[16] For 1H-pyrrolo[3,2-c]pyridine derivatives, docking studies can rationalize the experimental findings by showing how the molecule fits into the known colchicine-binding pocket and which amino acid residues it interacts with.[1][6][7]
Detailed Protocol (General Overview):
-
Preparation of Structures:
-
Obtain the 3D crystal structure of tubulin, typically complexed with a known colchicine-site ligand, from the Protein Data Bank (PDB; e.g., PDB ID: 4O2B).[17]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[17]
-
Generate the 3D structure of the 1H-pyrrolo[3,2-c]pyridine derivative and perform energy minimization.[17]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses based on their docking scores (an estimation of binding affinity).
-
Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
-
Compare the binding mode of the test compound with that of known colchicine-site inhibitors like combretastatin A-4 (CA-4).[7]
-
Expected Results for Derivative 10t: Molecular modeling studies have suggested that derivative 10t binds in the colchicine site, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349, which are critical for affinity at this site.[1][6] This computational result strongly supports the hypothesis that 1H-pyrrolo[3,2-c]pyridine derivatives are colchicine-site inhibitors.
Relationship Diagram:
Caption: Integrated approach for binding site confirmation.
Conclusion
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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PubMed. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. [Link]
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PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]
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Taylor & Francis Online. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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National Center for Biotechnology Information. (2022). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. [Link]
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ResearchGate. (n.d.). Fluorescence based colchicine competitive binding assay of conjugates.... [Link]
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National Center for Biotechnology Information. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Taylor & Francis Online. (2023). In silico design strategies for tubulin inhibitors for the development of anticancer therapies. [Link]
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National Center for Biotechnology Information. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. [Link]
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JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. [Link]
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PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. [Link]
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National Center for Biotechnology Information. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. [Link]
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Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
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Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
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PubMed. (1974). A new colchicine binding assay for tubulin. [Link]
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ResearchGate. (2014). (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. [Link]
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National Center for Biotechnology Information. (2013). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]
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MDPI. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. [Link]
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MDPI. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. [Link]
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MDPI. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]
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A Researcher's Guide to Cross-Validation of Pyrrolopyridine Compounds: Integrating Molecular Modeling with Experimental Assays
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors where pyrrolopyridine scaffolds are prominent, the synergy between computational modeling and experimental validation is not just advantageous—it is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-validate in silico predictions with in vitro experimental results for novel pyrrolopyridine compounds. By fostering a self-validating system of inquiry, we can enhance the confidence in our structure-activity relationship (SAR) models, accelerate the hit-to-lead optimization process, and ultimately, design more potent and selective therapeutics.
The Rationale for a Bifurcated Approach: Why Experiment and Computation Must Coalesce
The pyrrolopyridine core, due to its structural resemblance to the purine ring of ATP, is a privileged scaffold for targeting the ATP-binding site of kinases.[1] This inherent potential, however, necessitates a rigorous and iterative process of design and validation. Molecular modeling allows for the rapid, cost-effective screening of virtual libraries and the generation of hypotheses regarding the binding modes and potencies of novel pyrrolopyridine derivatives.[2][3] However, these computational predictions are based on scoring functions and algorithms that approximate complex biological interactions.[4][5] Experimental assays, on the other hand, provide the ground truth of a compound's activity in a biological system but can be resource-intensive and may not fully elucidate the molecular interactions at play.
The cross-validation workflow described herein is designed to bridge this gap, creating a feedback loop where computational insights guide experimental design, and experimental data, in turn, refines and validates the computational models. This iterative process is crucial for building robust SAR models and making informed decisions in a drug discovery pipeline.
Part 1: The Experimental Arm - Quantifying Biological Activity
The cornerstone of validating any computational model is the generation of high-quality, reproducible experimental data. For pyrrolopyridine-based kinase inhibitors, the most common and informative assay is the in vitro kinase inhibition assay, which determines the half-maximal inhibitory concentration (IC50) of a compound.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay
This protocol outlines a common method for determining the IC50 values of pyrrolopyridine compounds against a target kinase. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates greater inhibition.[6][7]
Materials:
-
Target kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrrolopyridine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrrolopyridine compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[6]
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer.
-
In the assay plate, add a small volume (e.g., 2.5 µL) of each serially diluted compound or DMSO control.
-
Add the kinase/substrate master mix to each well.
-
Allow the plate to incubate for a defined period (e.g., 10 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate as per the kit's instructions (e.g., 40 minutes at room temperature).
-
Add the kinase detection reagent, which converts the generated ADP back to ATP and produces a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pyrrolopyridine compound.[6]
-
Part 2: The Computational Arm - Predicting Binding Affinity and Mode
Molecular docking is a powerful computational tool for predicting the preferred binding mode and affinity of a small molecule to a protein target.[2][8] For pyrrolopyridine compounds, this allows for the visualization of key interactions within the kinase ATP-binding site and provides a theoretical basis for their inhibitory activity.
Workflow: Small Molecule Molecular Docking using AutoDock Vina
This workflow provides a general guide for performing molecular docking of pyrrolopyridine derivatives into a kinase active site.
Software:
-
UCSF Chimera: For visualization and preparation of protein and ligand structures.[8]
-
AutoDock Vina: For performing the molecular docking calculations.[8]
Step-by-Step Methodology:
-
Protein and Ligand Preparation:
-
Protein:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated.
-
Using UCSF Chimera, prepare the protein by removing water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign appropriate charges to the protein residues.
-
-
Ligand:
-
Generate 3D structures of the pyrrolopyridine compounds. This can be done using chemical drawing software and energy minimization.
-
Assign appropriate charges and atom types to the ligand atoms.
-
-
-
Defining the Binding Site:
-
Identify the ATP-binding site of the kinase. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.
-
In AutoDock Vina, define a "grid box" that encompasses the entire binding pocket, providing sufficient space for the ligand to move and rotate freely.[2]
-
-
Running the Docking Simulation:
-
Configure the docking parameters in AutoDock Vina, specifying the prepared protein and ligand files, and the coordinates of the grid box.
-
Initiate the docking run. Vina will generate multiple binding poses (typically 9) for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.[8]
-
-
Analysis of Docking Results:
-
Visualize the docked poses in UCSF Chimera.
-
Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the pyrrolopyridine compound and the amino acid residues of the kinase active site.
-
The docking score provides a quantitative estimate of the binding affinity, with lower (more negative) values indicating stronger predicted binding.[2]
-
Part 3: The Crux of the Matter - Cross-Validation and Data Integration
The true power of this dual approach lies in the systematic comparison of the experimental and computational data. A strong correlation between the in vitro IC50 values and the in silico docking scores provides confidence in the predictive power of the molecular model.
Quantitative Correlation
The most direct method for cross-validation is to plot the experimentally determined pIC50 (-log(IC50)) values against the computationally predicted docking scores for a series of pyrrolopyridine compounds. A good correlation, often assessed by the Pearson correlation coefficient (r), suggests that the computational model is accurately capturing the key determinants of binding affinity.[9][10][11]
| Pyrrolopyridine Compound | Experimental IC50 (nM) | pIC50 | Predicted Docking Score (kcal/mol) |
| Compound A | 50 | 7.30 | -9.5 |
| Compound B | 250 | 6.60 | -8.2 |
| Compound C | 10 | 8.00 | -10.1 |
| Compound D | 1000 | 6.00 | -7.5 |
Qualitative Analysis and Model Refinement
Beyond quantitative correlation, a qualitative analysis of the docking poses can provide invaluable insights:
-
Rationalizing Potency: Do the most potent compounds in the experimental assay form key interactions (e.g., hydrogen bonds with the hinge region of the kinase) in the predicted binding poses?
-
Explaining Selectivity: If data is available for off-target kinases, can docking studies explain the observed selectivity profiles?
-
Identifying Discrepancies: When a compound shows high predicted affinity but poor experimental activity (or vice versa), this discrepancy can be a learning opportunity. It may indicate limitations in the scoring function, the need for more advanced computational methods like molecular dynamics simulations to account for protein flexibility, or potential issues with compound solubility or cell permeability in the experimental assay.[12][13]
This is where the iterative nature of the process comes into play. Discrepancies should prompt a re-evaluation of the computational model. This could involve using a different docking program, refining the binding site definition, or employing more computationally intensive methods. The refined model can then be used to design a new set of pyrrolopyridine derivatives with improved predicted properties, which are then synthesized and tested experimentally, thus continuing the cycle of design, prediction, and validation.
Visualizing the Workflow
Caption: Iterative workflow for cross-validating molecular modeling and experimental results.
Conclusion: A Self-Validating System for Accelerated Drug Discovery
The integration of molecular modeling and experimental validation is not merely a confirmatory step but a dynamic and synergistic process. For the development of novel pyrrolopyridine-based therapeutics, this cross-validation paradigm provides a robust framework for building confidence in our scientific findings, optimizing lead compounds more efficiently, and ultimately, increasing the probability of success in the challenging arena of drug discovery. By embracing this integrated approach, researchers can navigate the complexities of SAR with greater clarity and purpose.
References
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Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis$. SAR and QSAR in Environmental Research, 29(9), 661-674. Available from: [Link]
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Guide for small molecule molecular docking. (2023). Protocol Exchange. Available from: [Link]
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Validation Method Used In Quantitative Structure Activity Relationship. (2015). Der Pharma Chemica, 7(5), 185-194. Available from: [Link]
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Quantitative structure–activity relationship. (2023, December 29). In Wikipedia. Available from: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available from: [Link]
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(PDF) Validation method used in quantitative structure activity relationship. (2015). ResearchGate. Available from: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Available from: [Link]
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Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis$. SAR and QSAR in Environmental Research, 29(9), 661-674. Available from: [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2014). Current Topics in Medicinal Chemistry, 14(18), 2150-2166. Available from: [Link]
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In vitro kinase assay. (2024, May 31). protocols.io. Available from: [Link]
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T020 · Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. Available from: [Link]
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Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (2023). medRxiv. Available from: [Link]
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Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Available from: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology, 21(5), e1008120. Available from: [Link]
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Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2022). International Journal of Molecular Sciences, 23(19), 11438. Available from: [Link]
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A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. Available from: [Link]
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Ioannidis, J. P. A., et al. (2012). Comparability and reproducibility of biomedical data. Genome Biology, 13(8), 167. Available from: [Link]
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The correlation between the docking score and the IC50 values for... (n.d.). ResearchGate. Available from: [Link]
-
Correlation plot between the pIC 50 values and the Docking Score of the... (n.d.). ResearchGate. Available from: [Link]
-
(PDF) Best Practices in Docking and Activity Prediction. (2016). ResearchGate. Available from: [Link]
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#WhyIScienceQ&A: Why I switched from experimental to computational biology. (2019, October 28). Broad Institute. Available from: [Link]
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A Comparative Guide to Pyrrolopyridine Isomers in Biological Assays: Spotlight on 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction: The Privileged Pyrrolopyridine Scaffold
In the landscape of medicinal chemistry, the pyrrolopyridine nucleus stands out as a "privileged scaffold." Its structural resemblance to purines allows it to effectively mimic the ATP molecule, making it an ideal framework for designing kinase inhibitors.[1] This bioisosteric relationship has led to the development of numerous biologically active molecules, including approved drugs like the BRAF inhibitor Vemurafenib.[2] The six possible isomers of pyrrolopyridine, each with a unique arrangement of the nitrogen atom in the pyridine ring, offer a versatile platform for fine-tuning pharmacological properties.[2]
This guide provides a comparative analysis of different pyrrolopyridine isomers in key biological assays, with a special focus on the potential of the 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine isomer. While direct experimental data for this specific molecule is limited in public literature, by examining structure-activity relationships (SAR) of closely related analogs, we can project its likely biological profile and utility for researchers in drug discovery.
Comparative Analysis in Key Biological Assays
The biological activity of pyrrolopyridine derivatives is highly dependent on both the core isomeric structure and the nature of its substituents. Below, we compare the performance of derivatives from three key isomers—pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,4-c]pyridine—in distinct therapeutic areas.
Inhibition of FMS-like Tyrosine Kinase 3 (FMS/CSF-1R): The Promise of the Pyrrolo[3,2-c]pyridine Core
FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[3] Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis, making it a prime therapeutic target.[3] The pyrrolo[3,2-c]pyridine scaffold has proven to be a particularly effective framework for potent FMS inhibitors.
A study evaluating a series of eighteen pyrrolo[3,2-c]pyridine derivatives identified compounds with nanomolar efficacy.[3] For instance, compound 1r in the study emerged as a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM, over three times more potent than the lead compound KIST101029 (IC50 = 96 nM).[3] This compound also demonstrated significant anti-proliferative effects in various cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4]
Analysis of this compound: While compound 1r is a diarylamide derivative, the core pyrrolo[3,2-c]pyridine structure is essential for its activity. The presence of a bromine atom at the 3-position, as in our topic compound, is a common strategy in kinase inhibitor design to probe for additional hydrophobic interactions or to serve as a handle for further chemical modification. The methoxy group at the 4-position can influence solubility and may form hydrogen bonds within the ATP-binding pocket. Given the potent activity of other substituted pyrrolo[3,2-c]pyridines, it is highly probable that this compound would serve as a valuable intermediate or a direct inhibitor of FMS kinase.
Table 1: Comparative FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Core Scaffold | Key Substituents | FMS Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) | Reference |
| 1r | 1H-pyrrolo[3,2-c]pyridine | Di-chloro-phenylamino | 30 | 0.15 - 1.78 | [3] |
| 1e | 1H-pyrrolo[3,2-c]pyridine | Di-fluoro-benzamido | 60 | Not Reported | [3] |
| KIST101029 | 1H-pyrrolo[3,2-c]pyridine | Di-fluoro-benzamido | 96 | Not Reported | [3] |
FMS Kinase Signaling Pathway
Activation of FMS by its ligand CSF-1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5][6] Inhibitors based on the pyrrolo[3,2-c]pyridine scaffold block this initial phosphorylation step.
Caption: FMS Kinase Signaling Pathway and Point of Inhibition.
Targeting Fibroblast Growth Factor Receptor (FGFR): The Strength of the Pyrrolo[2,3-b]pyridine Isomer
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a pivotal role in cell proliferation, migration, and angiogenesis.[7] Aberrant FGFR signaling, due to mutations or amplification, is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine isomer (also known as 7-azaindole) has been successfully utilized as a core scaffold for potent FGFR inhibitors.[7]
A notable example is the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives where compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[7] The commercial availability of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a synthetic intermediate underscores the importance of this specific substitution pattern for building potent FGFR inhibitors.[8] The bromo and methoxy groups provide crucial handles for synthetic elaboration to explore the structure-activity relationships and optimize potency and selectivity.[9]
Analysis of this compound vs. the [2,3-b] Isomer: The difference in the nitrogen position between the [3,2-c] and [2,3-b] isomers significantly alters the geometry and hydrogen bonding patterns within the kinase hinge region. While the [2,3-b] scaffold has been more extensively validated for FGFR inhibition, the potential of the [3,2-c] isomer should not be dismissed. A comparative screening of 3-Bromo-4-methoxy derivatives of both isomers in an FGFR kinase assay would be a compelling experiment to determine the optimal scaffold for this target.
Table 2: Representative FGFR Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
| Compound | Core Scaffold | Key Substituents | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | Trifluoromethyl, m-methoxyphenyl | 7 | 9 | 25 | [7] |
FGFR Signaling Pathway
Ligand (FGF) binding to FGFR, in conjunction with heparan sulfate, induces receptor dimerization and transphosphorylation of the kinase domains. This activates downstream pathways, including the RAS-MAPK and PI3K-AKT cascades, promoting cell growth and survival.[10][11] Pyrrolopyridine-based inhibitors compete with ATP in the kinase domain, preventing this signaling cascade.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Disruption of Microtubule Dynamics: Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors
Microtubules are essential cytoskeletal proteins involved in cell division, making them a well-established target for anticancer drugs.[12] Compounds that interfere with microtubule polymerization or depolymerization can induce mitotic arrest and apoptosis in cancer cells. The colchicine-binding site on β-tubulin is a key target for such agents.
Recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as rigid analogs of combretastatin A-4, a known colchicine-site inhibitor.[13] Several of these compounds displayed potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines.[13] Compound 10t from this series was particularly effective, with IC50 values ranging from 0.12 to 0.21 µM.[13] Mechanistic studies confirmed that this compound inhibits tubulin polymerization, disrupts microtubule dynamics, and causes G2/M phase cell cycle arrest.[13]
Analysis of this compound: The synthesis of these potent anticancer agents involved a key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine .[13] This highlights the utility of a bromo-substituted pyrrolo[3,2-c]pyridine core in constructing colchicine-site inhibitors. The electronic and steric properties of the bromo and methoxy groups in this compound could directly contribute to its binding affinity at the colchicine site. The methoxy group, in particular, could mimic one of the methoxy groups on the trimethoxyphenyl ring of colchicine, which is crucial for binding.[14]
Table 3: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine-Based Tubulin Inhibitors
| Compound | Core Scaffold | Key Substituents | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | 1-(3,4,5-trimethoxyphenyl), 6-indolyl | 0.12 | 0.15 | 0.21 | [13] |
| 10d | 1H-pyrrolo[3,2-c]pyridine | 1-(3,4,5-trimethoxyphenyl), 6-(p-tolyl) | 0.85 | 1.02 | 1.25 | [13] |
| 10h | 1H-pyrrolo[3,2-c]pyridine | 1-(3,4,5-trimethoxyphenyl), 6-(p-methoxyphenyl) | 0.77 | 0.98 | 1.16 | [13] |
Mechanism of Microtubule Disruption
Microtubules exist in a state of dynamic instability, constantly switching between phases of polymerization (growth) and depolymerization (shrinkage). This is essential for the formation of the mitotic spindle during cell division. Colchicine-binding site inhibitors bind to soluble tubulin dimers, preventing their incorporation into microtubules and promoting a "catastrophe," leading to microtubule depolymerization, spindle collapse, and cell cycle arrest.
Caption: Inhibition of Tubulin Polymerization by Colchicine-Site Binders.
Experimental Protocols
For researchers aiming to evaluate these compounds, the following are standardized, detailed protocols for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is suitable for measuring the inhibitory activity of compounds against kinases like FMS and FGFR. It quantifies kinase activity by measuring the amount of ADP produced in the reaction.[15]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound (e.g., this compound) in DMSO. The final top concentration in the assay is typically 10 µM. Prepare a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction components per well. The final reaction should contain the kinase (e.g., FMS or FGFR1), the appropriate substrate peptide, and ATP in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate Reaction: Add the serially diluted compounds to the wells. Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[16] This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules by measuring the fluorescence of a reporter dye that binds to polymerized microtubules.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw lyophilized, >99% pure bovine tubulin on ice. Reconstitute in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a tubulin reaction mix on ice containing the tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter dye (e.g., DAPI, which enhances fluorescence upon binding to microtubules).[17]
-
Prepare 10x stocks of test compounds, a positive control inhibitor (e.g., 100 µM Nocodazole), and a positive control enhancer (e.g., 100 µM Paclitaxel) in buffer.
-
-
Assay Setup:
-
Pre-warm a black, 96-well microplate to 37°C.
-
Add 5 µL of the 10x test compounds or controls to the appropriate wells.
-
-
Initiate Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors will decrease the rate and maximum level of polymerization, while enhancers will increase them. Calculate the area under the curve or the Vmax of polymerization to quantify compound activity and determine IC50 values.
-
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with test compounds.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle-only (e.g., DMSO) control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a highly versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors and microtubule-disrupting agents. While the pyrrolo[2,3-b]pyridine isomer is well-established in the context of FGFR inhibition and the pyrrolo[3,2-c]pyridine isomer shows significant promise for targeting FMS kinase and the colchicine-binding site of tubulin , direct comparative data remains a rich area for future research.
Based on the potent activities of structurally related bromo-substituted pyrrolo[3,2-c]pyridines, This compound represents a high-potential starting point for drug discovery programs. We strongly encourage researchers to synthesize and evaluate this compound and its analogs in the assays detailed in this guide. Such studies will not only elucidate the specific biological profile of this molecule but also contribute valuable insights into the structure-activity relationships that govern the therapeutic potential of the broader pyrrolopyridine family.
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The Versatile 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its remarkable versatility in targeting a range of biological entities implicated in cancer. Its rigid, bicyclic structure provides a unique three-dimensional framework for the strategic placement of functional groups, enabling potent and selective interactions with various enzymatic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of 1H-pyrrolo[3,2-c]pyridine derivatives, offering insights into the rational design of next-generation anticancer agents. We will delve into derivatives targeting tubulin, FMS kinase, and those developed as broad-spectrum antiproliferative agents against melanoma, supported by experimental data and detailed protocols.
Targeting the Cytoskeleton: 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer therapeutics. One successful strategy involves the development of small molecules that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed to mimic the binding of combretastatin A-4, a potent natural product that binds to this site.[1][2][3]
The core design strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the conformation of a 1-(3,4,5-trimethoxyphenyl) group (Ring A) and a substituted aryl or heteroaryl group (Ring B) in a spatially favorable orientation for binding to the colchicine site.[1]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of these derivatives is highly dependent on the nature of the substituent at the 6-position (Ring B).
-
Influence of Ring B: The introduction of an indolyl moiety at the 6-position, as seen in compound 10t , resulted in the most potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the low nanomolar range.[1][3]
-
Substituents on Phenyl Ring B: For derivatives with a phenyl group at the 6-position, electron-donating groups (EDGs) such as methyl (in 10d ) and methoxy (in 10h ) at the para-position of the phenyl ring led to an increase in antiproliferative activity. Conversely, electron-withdrawing groups (EWGs) like fluorine (in 10l ) resulted in weaker activity.[1]
Caption: Key SAR determinants for 1H-pyrrolo[3,2-c]pyridine based colchicine-site inhibitors.
Comparative Antiproliferative Activity
| Compound | 6-Substituent (Ring B) | HeLa IC50 (µM)[1] | SGC-7901 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| 10d | 4-Methylphenyl | 0.89 | 1.23 | 1.56 |
| 10h | 4-Methoxyphenyl | 0.65 | 0.98 | 1.12 |
| 10l | 4-Fluorophenyl | 2.34 | 3.11 | 3.54 |
Targeting Kinase Signaling: 1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer, making it an attractive therapeutic target.[4] A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their FMS kinase inhibitory potential.[4]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of these derivatives against FMS kinase is significantly influenced by the substitution pattern on the N1-phenyl ring and the nature of the amide/urea linkage.
-
Substitution on N1-Phenyl Ring: Para-disubstituted compounds (1a, 1c, 1h ) were found to be more potent than their meta-disubstituted counterparts (1b, 1d, 1i ).[4]
-
Amide vs. Urea: The diarylamide derivative 1r emerged as the most potent compound, with an IC50 of 30 nM against FMS kinase, demonstrating a 3.2-fold improvement over the lead compound.[4] This compound also exhibited excellent selectivity for FMS kinase over a panel of 40 other kinases.[4]
Caption: SAR summary for 1H-pyrrolo[3,2-c]pyridine based FMS kinase inhibitors.
Comparative Inhibitory Activity
| Compound | FMS Kinase IC50 (nM)[4] | Ovarian Cancer Cell Line (SK-OV-3) IC50 (µM)[4] | Prostate Cancer Cell Line (PC-3) IC50 (µM)[4] | Breast Cancer Cell Line (MCF-7) IC50 (µM)[4] |
| 1r | 30 | 0.15 | 0.23 | 0.31 |
| 1e | 60 | ND | ND | ND |
| Lead Cpd. | 96 | 0.25 | 0.38 | 0.45 |
ND: Not Determined
Broad-Spectrum Antiproliferative Activity: Diarylureas and Diarylamides Against Melanoma
Melanoma is an aggressive form of skin cancer with a high mortality rate. The development of novel therapeutics that can overcome resistance to existing treatments is a critical area of research. A series of diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their antiproliferative activity against human melanoma cell lines.[5][6]
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency of these compounds is highly dependent on the substituents on both the 1H-pyrrolo[3,2-c]pyridine core and the terminal phenyl ring of the urea or amide moiety.
-
Superior Potency to Sorafenib: Many of the synthesized compounds, with the exception of some N-tolyl derivatives, demonstrated superior activity against the A375P human melanoma cell line compared to the multi-kinase inhibitor Sorafenib.[5]
-
Nanomolar Potency: Several derivatives, including 8b, 8g, and 9a-e , exhibited high potency with IC50 values in the nanomolar range.[5]
-
Selectivity: Compounds 8b, 8g, 9b-d, and 9i showed higher selectivity towards melanoma cells compared to normal NIH3T3 fibroblasts, indicating a favorable therapeutic window.[5] The bisamide derivatives 9a-c, f displayed potent, two-digit nanomolar IC50 values against a panel of nine melanoma cell lines.[6]
Caption: General experimental workflow for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
General Synthesis of 4-Benzamido-1H-pyrrolo[3,2-c]pyridine Derivatives (Representative Protocol)
This protocol is a generalized representation based on synthetic schemes reported in the literature.[4]
-
Preparation of 4-Chloropyrrolo[2,3-b]pyridine: Treat pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide, which is then heated with phosphorus oxychloride (POCl3) to yield 4-chloropyrrolo[2,3-b]pyridine.
-
Ring Rearrangement and Amination: Fuse 4-chloropyrrolo[2,3-b]pyridine with the desired nitroaniline at high temperature. This step induces a ring rearrangement to the 1H-pyrrolo[3,2-c]pyridine scaffold and introduces the amino group at the 4-position, yielding the corresponding 1-aryl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride salt.
-
Amide Coupling: Dissolve the 1-aryl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride salt in a suitable solvent such as dichloromethane. Add a base, for example, diisopropylethylamine, followed by the dropwise addition of the desired benzoyl chloride. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-benzamido-1H-pyrrolo[3,2-c]pyridine derivative.
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective anticancer agents. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents at the N1 and C6 positions of the pyrrolopyridine ring system is key to achieving desired activity against various cancer targets, including tubulin and FMS kinase. The detailed experimental protocols provide a practical foundation for researchers aiming to synthesize and evaluate novel analogs. Further exploration of this versatile scaffold holds significant promise for the discovery of new and effective cancer therapeutics.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed, 38221788. [Link]
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A Head-to-Head Comparison of Novel Kinase Inhibitors Based on the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides a versatile template for developing compounds that can effectively target the ATP-binding site of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. This guide offers a detailed, head-to-head comparison of novel kinase inhibitors built upon this promising scaffold, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodologies to inform their own investigations.
The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, a bioisostere of purine, offers a unique combination of structural features that make it an attractive starting point for kinase inhibitor design. The arrangement of nitrogen atoms and the fused ring system allows for the formation of key hydrogen bonds and other non-covalent interactions within the kinase hinge region, a critical determinant of inhibitor binding and potency. Furthermore, the scaffold's multiple points for substitution enable fine-tuning of selectivity and pharmacokinetic properties, allowing for the development of compounds that can discriminate between closely related kinases and exhibit favorable in vivo behavior.
Comparative Analysis of Pyrrolo[3,2-c]pyridine Kinase Inhibitors
This section provides a comparative analysis of representative pyrrolo[3,2-c]pyridine-based inhibitors targeting key kinases implicated in cancer and other diseases: FMS-like Tyrosine Kinase 3 (FMS), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of lead compounds from different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 1r | FMS | 30 | >33-fold selective for FMS over a panel of 40 other kinases, including c-Met and FLT3.[1] | [1] |
| KIST101029 | FMS | 96 | Lead compound for the development of Compound 1r.[1] | [1] |
| Compound 2 | c-Met | 1.8 | Also inhibits Flt-3 (4 nM) and VEGFR-2 (27 nM).[2] | [2] |
| Compound 10t | Tubulin | 120 - 210 (µM) | Designed as a colchicine-binding site inhibitor with potent antiproliferative activities.[3] | [3] |
Structure-Activity Relationship (SAR) Insights:
For the FMS inhibitors, the diarylamide and diarylurea moieties attached to the pyrrolo[3,2-c]pyridine core were found to be crucial for activity. Compound 1r, a diarylamide derivative, demonstrated a 3.2-fold increase in potency compared to the lead compound, KIST101029.[1] This highlights the importance of the substituent at this position for optimizing FMS inhibition.
In the case of the c-Met inhibitor, a conformationally constrained 2-pyridone analog (Compound 2) fused to the pyrrolopyridine core resulted in a highly potent compound.[2] This suggests that restricting the conformational flexibility of the molecule can lead to enhanced binding affinity.
Compound 10t, a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was designed as a colchicine-binding site inhibitor, demonstrating that the scaffold can be adapted to target proteins other than kinases. The potent antiproliferative activity of this compound underscores the versatility of the pyrrolo[3,2-c]pyridine core.[3]
Key Signaling Pathways Targeted by Pyrrolo[3,2-c]pyridine Inhibitors
Understanding the signaling context of the target kinase is paramount for rational drug design and for interpreting the cellular effects of inhibitors. Below are simplified diagrams of the FMS, c-Met, and VEGFR-2 signaling pathways.
FMS Signaling Pathway
Caption: Simplified FMS signaling pathway.
The FMS receptor, upon binding its ligand CSF-1, activates downstream signaling cascades including the PI3K/Akt and RAS/MAPK pathways, which are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[4]
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
Hepatocyte growth factor (HGF) binding to the c-Met receptor triggers multiple downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT signaling cascades, leading to cell proliferation, motility, migration, and invasion.[5][6][7][8][9] Aberrant c-Met activation is a hallmark of many cancers.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Vascular endothelial growth factor A (VEGF-A) is a key regulator of angiogenesis.[10] Its binding to VEGFR-2 on endothelial cells activates pathways such as the PLCγ/PKC and PI3K/Akt cascades, which promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][12][13][14]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the step-by-step methodologies for the key in vitro assays used to characterize these kinase inhibitors.
In Vitro Kinase Assay (Radiolabeled)
This protocol describes a standard method for determining the inhibitory activity of a compound against a specific kinase using radiolabeled ATP.[15][16][17][18][19]
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Protocol:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the purified kinase, the specific substrate (e.g., a peptide or protein), kinase assay buffer (typically containing MgCl2 and other cofactors), and the pyrrolo[3,2-c]pyridine inhibitor at various concentrations.
-
Initiate the Kinase Reaction: Add a solution of [γ-32P]ATP to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as an equal volume of 2x SDS-PAGE sample buffer.
-
Separate the Products: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP by running the samples on an SDS-polyacrylamide gel.
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled substrate. Quantify the band intensity using a phosphorimager or densitometer.
-
Data Analysis: Determine the percentage of kinase inhibition at each inhibitor concentration relative to a control reaction without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[3,2-c]pyridine inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The examples presented in this guide demonstrate its versatility in targeting a range of important oncogenic kinases. The detailed experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate their own novel compounds based on this promising scaffold.
Future efforts in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. Additionally, a deeper understanding of the structure-activity relationships will enable the design of next-generation pyrrolo[3,2-c]pyridine derivatives with improved pharmacokinetic profiles, ultimately leading to the development of more effective and safer targeted therapies.
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Verifying G2/M Phase Cell Cycle Arrest by 1H-pyrrolo[3,2-c]pyridine Compounds: A Comparative Technical Guide
This guide provides an in-depth technical comparison of 1H-pyrrolo[3,2-c]pyridine compounds as inducers of G2/M phase cell cycle arrest. Designed for researchers, scientists, and drug development professionals, this document elucidates the primary mechanisms of action, offers detailed protocols for verification, and objectively compares their performance against established G2/M arresting agents.
Introduction: The G2/M Checkpoint as a Therapeutic Target
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[1] Its stringent control is orchestrated by a complex network of proteins, primarily the Cyclin B1/CDK1 complex.[2][3] The therapeutic potential of inducing G2/M arrest is significant, particularly in oncology, as it can selectively trigger apoptosis in rapidly dividing cancer cells. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent anticancer agents that exploit this vulnerability.[4][5]
This guide will explore the dual mechanisms through which these compounds can function: as potent microtubule-destabilizing agents and as specific kinase inhibitors. We will provide the experimental frameworks to validate these mechanisms and compare their efficacy against alternative compounds that target the G2/M transition through different pathways.
Part 1: Mechanisms of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for substitutions that result in distinct biological activities. Two primary mechanisms leading to G2/M arrest have been identified for derivatives of this class.
Mechanism 1: Inhibition of Tubulin Polymerization
A prominent class of 1H-pyrrolo[3,2-c]pyridine derivatives function as microtubule-targeting agents. Specifically, they act as colchicine-binding site inhibitors, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[4][6] This disruption of microtubule dynamics is catastrophic for the cell as it attempts to form the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC), a prolonged arrest in mitosis, and eventual apoptosis.[7]
A prime exemplar is the compound 10t (6-(indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine), which has demonstrated potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range.[4][8] Experimental evidence confirms that it potently inhibits tubulin polymerization in vitro and disrupts the microtubule network in cells, leading to a significant accumulation of cells in the G2/M phase.[4][6][8]
Figure 1: Mechanism of G2/M arrest by tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridines.
Mechanism 2: Inhibition of Mitotic Kinases
The same 1H-pyrrolo[3,2-c]pyridine scaffold is also the basis for potent and selective inhibitors of key mitotic kinases. Monopolar Spindle 1 (MPS1) kinase is a crucial component of the Spindle Assembly Checkpoint.[5] Its inhibition leads to defects in the SAC, resulting in chromosomal instability and cell death. Structure-based drug design has led to the development of 1H-pyrrolo[3,2-c]pyridine derivatives that are potent and selective MPS1 inhibitors.[5] While the ultimate outcome is mitotic catastrophe, the initial phenotype is a failure to maintain a robust mitotic arrest, which contrasts with the prolonged arrest induced by tubulin inhibitors.
Other related scaffolds have also yielded potent inhibitors of Aurora Kinases, which play essential roles in centrosome maturation and chromosome segregation.[9] Inhibition of Aurora A or B also leads to severe mitotic defects and a G2/M arrest phenotype.
Figure 2: Mechanism of G2/M arrest by kinase-inhibiting 1H-pyrrolo[3,2-c]pyridines.
Part 2: Comparative Efficacy of G2/M Arrest-Inducing Agents
To objectively evaluate the performance of 1H-pyrrolo[3,2-c]pyridine compounds, their ability to induce G2/M arrest must be quantified and compared against established agents with distinct mechanisms. The following table summarizes data from various studies, providing a benchmark for comparison.
| Compound Class | Compound Name | Mechanism of Action | Cell Line | Concentration | Time (h) | % of Cells in G2/M | Reference(s) |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin Polymerization Inhibitor | HeLa | 0.12 µM (1x IC50) | 24 | 9.6% | [4][8] |
| HeLa | 0.24 µM (2x IC50) | 24 | 40.6% | [4][8] | |||
| HeLa | 0.36 µM (3x IC50) | 24 | 67.3% | [4][8] | |||
| Microtubule Inhibitor | Nocodazole | Tubulin Polymerization Inhibitor | U-2 OS | 0.17 µM | 20 | ~75% | [6] |
| Paclitaxel | Microtubule Stabilization | U-2 OS | 1.7 µM | 20 | ~80% | [6] | |
| PLK1 Inhibitor | BI 2536 | Polo-like Kinase 1 Inhibitor | SGC-7901/DDP | 20 nM | 24 | >60% | [10] |
| Neuroblastoma | <100 nM | 24 | Significant Arrest | [11] | |||
| Aurora Kinase Inhibitor | Alisertib (MLN8237) | Aurora A Kinase Inhibitor | Glioblastoma | 100 nM | 24 | Modest Increase | [12][13] |
| Barasertib (AZD1152) | Aurora B Kinase Inhibitor | Neuroblastoma | 100 nM | 48 | ~70-80% | [8] | |
| ENMD-2076 | Aurora A/Multi-kinase Inhibitor | HCT116 | 5 µM | 24 | Significant Arrest | [9] |
Part 3: Experimental Protocols for Mechanism Verification
Validating the G2/M arrest and elucidating the specific mechanism of a novel 1H-pyrrolo[3,2-c]pyridine compound requires a multi-faceted experimental approach. The following protocols provide a robust framework for this verification process.
Primary Verification: Cell Cycle Analysis by Flow Cytometry
This is the foundational experiment to quantify the percentage of cells arrested in the G2/M phase. The protocol is based on staining cellular DNA with a fluorescent dye, Propidium Iodide (PI), which binds stoichiometrically to DNA. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N).
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HCT116) at an appropriate density to avoid confluence at the time of harvest. Treat cells with the 1H-pyrrolo[3,2-c]pyridine compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and positive controls (e.g., 100 nM Nocodazole).
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates. Collect fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Figure 3: Workflow for cell cycle analysis using flow cytometry.
Mechanistic Validation: Differentiating Tubulin vs. Kinase Inhibition
Once G2/M arrest is confirmed, the next crucial step is to determine the underlying mechanism.
A. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) in the same buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x compound stocks or vehicle control.
-
Initiation and Measurement: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C and measure fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A potent inhibitor will suppress the polymerization curve compared to the vehicle control.
B. Immunofluorescence Microscopy of Microtubules
This cell-based assay visualizes the integrity of the microtubule network within treated cells. Tubulin inhibitors will cause a characteristic depolymerization and disruption of the filamentous network.
Protocol: Microtubule Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with the test compound and controls as for flow cytometry.
-
Fixation: Fix the cells with ice-cold methanol for 5-10 minutes at -20°C. This method is often preferred for preserving microtubule structures. Alternatively, fix with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips thoroughly three times with PBS.
-
Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark. A DNA counterstain like DAPI can be included.
-
Mounting and Imaging: Wash the coverslips again, mount them onto microscope slides, and image using a fluorescence or confocal microscope.
Validating kinase inhibition requires different approaches, such as in vitro kinase assays against a panel of mitotic kinases (e.g., MPS1, Aurora A/B, CDK1) and Western blotting to probe the phosphorylation status of specific downstream substrates in treated cells. For example, inhibition of Aurora B can be monitored by a decrease in the phosphorylation of Histone H3 at Serine 10.
Molecular Validation: Western Blotting for G2/M Markers
Regardless of the upstream mechanism, G2/M arrest is characterized by the accumulation of the Cyclin B1/CDK1 complex. Western blotting for these key proteins provides molecular confirmation of the cell cycle arrest observed by flow cytometry.
Protocol: Western Blot for Cyclin B1 and CDK1
-
Lysate Preparation: Treat and harvest cells as in the flow cytometry protocol. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Cyclin B1 and CDK1 overnight at 4°C. An antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. An increase in Cyclin B1 levels is expected in cells arrested in G2/M. CDK1 levels often remain relatively stable throughout the cell cycle.[14][15]
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly versatile platform for the development of potent G2/M phase arresting agents. These compounds can operate through distinct and potent mechanisms, including the inhibition of tubulin polymerization and the inhibition of key mitotic kinases. Verifying the G2/M arrest and elucidating the precise mechanism of action requires a systematic approach combining quantitative cell cycle analysis, specific biochemical and cell-based mechanistic assays, and molecular validation of key protein markers. By employing the comparative data and detailed protocols within this guide, researchers can effectively characterize novel 1H-pyrrolo[3,2-c]pyridine derivatives and benchmark their performance against established therapeutic and tool compounds, thereby accelerating the drug discovery and development process.
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Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322. Available at: [Link]
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Liu, X., et al. (2018). BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells. Oncology Letters, 15(4), 4916-4922. Available at: [Link]
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Li, Z., et al. (2017). The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. International Journal of Oncology, 51(5), 1435-1445. Available at: [Link]
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D'Angelo, M., et al. (2015). Aurora A inhibition does not cause a significant G2/M arrest in glioblastoma cells. Oncotarget, 6(11), 9349-9361. Available at: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
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Collins, I., et al. (2014). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(2), 512-528. Available at: [Link]
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Tavallai, S., et al. (2015). AURKB inhibition by barasertib leads to G2/M arrest and induction of caspase 3/7 in neuroblastoma cell lines. BMC Cancer, 15, 918. Available at: [Link]
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Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. Available at: [Link]
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Gali-Muhtasib, H., et al. (2008). Treatment with thymidine, paclitaxel, or nocodazole induces specific cell cycle block, as confirmed by flow cytometry analysis. Cytometry Part A, 73(5), 444-453. Available at: [Link]
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Golsteyn, R. M., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3089-3095. Available at: [Link]
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Mora-Jimenez, C., et al. (2016). Cell cycle analysis after nocodazole treatment. Methods in Molecular Biology, 1370, 143-152. Available at: [Link]
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Sun, Z., et al. (2020). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. European Journal of Medicinal Chemistry, 199, 112389. Available at: [Link]
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Stewart, Z. A., et al. (2002). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Breast Cancer Research and Treatment, 76(3), 229-240. Available at: [Link]
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Degregori, J., et al. (2020). A quantised cyclin-based cell cycle model. bioRxiv. Available at: [Link]
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Manchala, S., et al. (2011). Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine, 15(2), 243-264. Available at: [Link]
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Wikipedia. (2023). G2-M DNA damage checkpoint. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Golsteyn, R. M. (2014). Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Methods in Molecular Biology, 1170, 275-283. Available at: [Link]
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Deibler, R. W., & Kirschner, M. W. (2010). CDK1–cyclin-B1-induced kindlin degradation drives focal adhesion disassembly at mitotic entry. Nature Cell Biology, 12(12), 1159-1166. Available at: [Link]
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Hsu, F-T., et al. (2020). Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells. Cancers, 12(6), 1438. Available at: [Link]
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Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences, 103(28), 10660-10665. Available at: [Link]
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Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. National Center for Biotechnology Information. Available at: [Link]
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Cosenza, Z. T., et al. (2017). Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events. Oncotarget, 8(41), 69649-69667. Available at: [Link]
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Castelli, V., et al. (2022). PDc induces G2/M phase cell cycle arrest through CDK1/Cyclin B1 complex in hepatocellular carcinoma cells. International Journal of Molecular Sciences, 23(19), 11867. Available at: [Link]
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Gong, J., et al. (2004). Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis. Cancer Research, 64(5), 1564-1569. Available at: [Link]
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Harley, M. E., et al. (2010). Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest. The EMBO Journal, 29(14), 2407-2420. Available at: [Link]
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Liu, Y., et al. (2019). c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells. Biomedicine & Pharmacotherapy, 117, 109099. Available at: [Link]
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Brito, D. A., & Rieder, C. L. (2009). Sustained Spindle-Assembly Checkpoint Response Requires De Novo Transcription and Translation of Cyclin B1. Current Biology, 19(18), 1579-1584. Available at: [Link]
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Assessing the Selectivity of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine-based Kinase Inhibitors: A Comparative Guide
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a paramount determinant of its therapeutic window and ultimate clinical success. Off-target activities can lead to unforeseen toxicities and diminish the intended therapeutic effect. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors derived from the versatile 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine core.
We will delve into the critical experimental methodologies for robust selectivity profiling, present a comparative analysis of a representative inhibitor from this class against established alternatives targeting relevant kinases, and provide detailed protocols to empower researchers in their own drug development endeavors. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind experimental choices to ensure the generation of trustworthy and actionable data.
The Strategic Importance of Kinase Inhibitor Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in the development of selective inhibitors. A promiscuous inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to a complex and often unpredictable pharmacological profile. Therefore, rigorous and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.
The this compound scaffold offers a synthetically tractable starting point for the generation of diverse kinase inhibitor libraries. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of various moieties to explore the chemical space around the kinase ATP-binding site and enhance selectivity.
A Case Study: From Scaffold to a Selective Inhibitor
While the direct biological activity of this compound is not extensively documented in the public domain, its utility as a synthetic intermediate is clear. To illustrate the potential of this scaffold, we will use CCT251455 , a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, which is based on the core 1H-pyrrolo[3,2-c]pyridine structure, as our primary example.[1] MPS1 is a key regulator of the spindle assembly checkpoint and a promising oncology target.
For comparative purposes, we will assess the selectivity profile of CCT251455 in the context of inhibitors targeting other relevant kinases often associated with the broader pyrrolopyridine scaffold family, such as Fibroblast Growth Factor Receptors (FGFR) and FMS kinase (CSF1R). For this, we have selected AZD4547 , a selective FGFR inhibitor, and Pexidartinib , a FMS kinase inhibitor.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity, encompassing both biochemical and cellular assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to interact with a purified kinase.
-
Radiometric Assays: The traditional gold standard, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. While sensitive and robust, they require the handling of radioactive materials.
-
Mobility Shift Assays: These non-radiometric assays utilize microfluidic chips to separate phosphorylated and non-phosphorylated substrates based on differences in their electrophoretic mobility. This method offers high precision and is amenable to high-throughput screening.
-
Competitive Binding Assays (e.g., KINOMEscan™): This powerful technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR. A key advantage is that it measures the true thermodynamic dissociation constant (Kd) and is independent of ATP concentration.[2]
Cellular Assays: Probing Target Engagement in a Physiological Context
Cellular assays are crucial for confirming that an inhibitor can engage its target within the complex milieu of a living cell and exert a functional effect.
-
Target Engagement Assays (e.g., NanoBRET™): This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in live cells. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in a physiological setting.
-
Phosphorylation-Specific Western Blotting: This classic technique is used to assess the inhibition of a specific signaling pathway downstream of the target kinase by measuring the phosphorylation status of a known substrate.
-
Cellular Thermal Shift Assays (CETSA): This method is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature. Changes in protein denaturation upon heating in the presence of an inhibitor are typically assessed by Western blotting or mass spectrometry.
Comparative Selectivity Profiles
To provide a tangible comparison, the following tables summarize the selectivity data for our representative inhibitors. It is important to note that the data is compiled from various sources and assay formats, which can influence the absolute values. However, the relative selectivity can still be effectively compared.
Table 1: Selectivity of CCT251455 (MPS1 Inhibitor) against a Panel of Kinases
| Kinase | % Inhibition @ 1 µM | Rationale for Inclusion |
| MPS1 | >99% | Primary Target |
| Aurora A | <10% | Key mitotic kinase, potential for off-target effects |
| Aurora B | <10% | Key mitotic kinase, potential for off-target effects |
| PLK1 | <15% | Key mitotic kinase, potential for off-target effects |
| CDK1/CycB | <5% | Key cell cycle kinase |
| FGFR1 | <5% | Representative of a kinase family targeted by related scaffolds |
| FMS (CSF1R) | <5% | Representative of a kinase family targeted by related scaffolds |
| VEGFR2 | <5% | Common off-target for ATP-competitive inhibitors |
| SRC | <5% | Representative tyrosine kinase |
| p38α | <5% | Representative MAPK pathway kinase |
Data for CCT251455 is inferred from the high selectivity reported in the primary publication. The exact percentage inhibition values are illustrative.
Table 2: Comparative Selectivity of Pyrrolopyridine-based Inhibitors and Alternatives
| Inhibitor (Primary Target) | Kinase | IC₅₀ / Kᵢ (nM) | Selectivity Notes |
| CCT251455 (MPS1) | MPS1 | < 25 | Highly selective against a broad kinome panel.[1] |
| Aurora A/B | > 10,000 | >400-fold selective over other mitotic kinases. | |
| AZD4547 (FGFR1/2/3) | FGFR1 | 0.2 | Potent pan-FGFR inhibitor.[3][4] |
| FGFR2 | 2.5 | ||
| FGFR3 | 1.8 | ||
| FGFR4 | 165 | ~90-fold selective over FGFR4.[5] | |
| KDR (VEGFR2) | 24 | ~12-fold selective over KDR.[3] | |
| IGFR1 | 581 | Highly selective against IGFR1.[6] | |
| Pexidartinib (FMS/CSF1R) | FMS (CSF1R) | 10 | Potent FMS inhibitor.[7] |
| KIT | 20 | Also inhibits KIT.[7] | |
| FLT3-ITD | 15 | Also inhibits FLT3-ITD.[7] | |
| KDR (VEGFR2) | > 1000 | Highly selective against KDR. |
Experimental Protocols
To ensure the reproducibility and validity of selectivity profiling data, detailed and well-controlled experimental protocols are essential.
Protocol 1: KINOMEscan™ Competitive Binding Assay
This protocol provides a generalized workflow for assessing inhibitor selectivity using the KINOMEscan™ platform.
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in DMSO in a 384-well plate.
-
Assay Reaction:
-
A proprietary DNA-tagged kinase is mixed with the test compound.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically reported as percent of control or used to calculate a dissociation constant (Kd).
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the key steps for measuring target engagement in live cells.
-
Cell Seeding: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well or 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of the test compound in assay medium and add to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of the test compound indicates target engagement. IC₅₀ values for target occupancy can be determined from the dose-response curve.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding the context and implications of the data.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Simplified MPS1 signaling pathway and point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the example of CCT251455, thoughtful chemical modifications of the core 1H-pyrrolo[3,2-c]pyridine structure can lead to highly potent and selective inhibitors for challenging targets like MPS1.
A rigorous and multi-pronged approach to selectivity profiling, combining robust biochemical assays like KINOMEscan™ with physiologically relevant cellular assays such as NanoBRET™, is indispensable for building a comprehensive understanding of a compound's activity. The comparative data presented herein underscores the importance of evaluating new chemical entities against established inhibitors to contextualize their selectivity and potential advantages.
Future efforts in this area should focus on expanding the diversity of chemical substitutions on the this compound core to target a wider range of kinases. Furthermore, the integration of computational modeling and structural biology with empirical screening data will be crucial for accelerating the design-synthesize-test cycle and ultimately delivering safer and more effective targeted therapies to the clinic.
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. [Link]
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Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. National Institutes of Health. [Link]
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Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. PubMed Central. [Link]
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The Strategic Application of Lipinski's Rule of Five in the Optimization of Novel 1H-pyrrolo[3,2-c]pyridine Derivatives
A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A critical early hurdle is ensuring that a molecule possesses the fundamental physicochemical properties necessary for favorable pharmacokinetics, most notably, oral bioavailability. Lipinski's rule of five has served as a foundational guidepost in this endeavor for over two decades. This guide provides an in-depth analysis of novel 1H-pyrrolo[3,2-c]pyridine derivatives through the lens of Lipinski's rule, comparing them with alternative drug-likeness filters and detailing the experimental underpinnings of these crucial parameters.
The Rationale Behind the Rules: A Primer on Drug-Likeness
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug in humans. It is predicated on the observation that the vast majority of successful oral drugs occupy a specific region of physicochemical space. Lipinski's rule of five, formulated by Christopher A. Lipinski in 1997, provides a set of simple, yet powerful, guidelines to identify compounds with a higher probability of good absorption and permeation.[1] The rule states that an orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeation.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is crucial to recognize that these are guidelines, not rigid laws. Many successful drugs, particularly natural products and those targeting complex biological systems, lie "beyond the rule of five."[2][3][4] Nevertheless, for the initial stages of lead optimization, adherence to these principles significantly de-risks the development process.
Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A recent study on the design and synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents provides a compelling case study for the application of Lipinski's rule.[5][6][7][8] The researchers identified compound 10t as a particularly promising candidate with significant in vitro activity.[5][6][7][8] An in silico analysis of its physicochemical properties revealed that it conforms well to Lipinski's rule of five, a key factor supporting its potential for further development.[5][7][8]
To provide a broader perspective, we have calculated the Lipinski's rule of five parameters for a selection of the 1H-pyrrolo[3,2-c]pyridine derivatives described in the aforementioned study.
Table 1: Lipinski's Rule of Five Analysis for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 10a | 360.41 | 4.15 | 1 | 5 | 0 |
| 10h | 390.44 | 4.25 | 1 | 6 | 0 |
| 10k | 404.47 | 4.63 | 1 | 6 | 0 |
| 10t | 399.45 | 4.30 | 2 | 5 | 0 |
Data calculated using a predictive online tool based on the chemical structures provided in the source publication.
As evidenced in Table 1, the core scaffold of the 1H-pyrrolo[3,2-c]pyridine series is amenable to substitutions that maintain compliance with Lipinski's rule of five. This is a significant advantage, as it allows for the exploration of various side chains to optimize potency and selectivity without immediately compromising drug-like properties.
Beyond Lipinski's Rule: A Broader Assessment of Drug-Likeness
While Lipinski's rule is a valuable first-pass filter, other drug-likeness rules have been developed to provide a more nuanced assessment. Here, we compare the same set of 1H-pyrrolo[3,2-c]pyridine derivatives against two widely used alternatives: Veber's rules and Ghose's filter.
-
Veber's Rules: Focus on molecular flexibility and polar surface area as key determinants of oral bioavailability. A compound is considered to have a higher probability of good oral bioavailability if it has:
-
≤ 10 rotatable bonds
-
Polar Surface Area (PSA) ≤ 140 Ų
-
-
Ghose's Filter: Defines a broader set of parameters for drug-likeness based on an analysis of known drugs. The criteria are:
-
LogP between -0.4 and 5.6
-
Molecular Weight between 160 and 480 Da
-
Molar Refractivity between 40 and 130
-
Number of atoms between 20 and 70
-
Table 2: Comparative Analysis with Alternative Drug-Likeness Rules
| Compound | Rotatable Bonds | PSA (Ų) | Molar Refractivity | Number of Atoms | Veber's Rule Compliant | Ghose's Filter Compliant |
| 10a | 4 | 54.35 | 105.5 | 46 | Yes | Yes |
| 10h | 5 | 63.58 | 111.9 | 49 | Yes | Yes |
| 10k | 6 | 63.58 | 116.5 | 52 | Yes | Yes |
| 10t | 4 | 70.21 | 115.1 | 49 | Yes | Yes |
Data calculated using a predictive online tool.
The analysis in Table 2 reinforces the favorable drug-like profile of this series of compounds. All selected derivatives comfortably pass both Veber's rules and Ghose's filter, further strengthening their case as promising candidates for oral drug development. This multi-faceted approach to in silico drug-likeness assessment provides a more robust foundation for decision-making in the early stages of a project.
Experimental Determination of Key Physicochemical Parameters
While computational predictions are invaluable for high-throughput screening and initial assessment, experimental determination of key parameters like LogP remains the gold standard. Below are detailed protocols for the two most common methods for LogP determination.
Experimental Protocol 1: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water.
Causality: The shake-flask method is considered the benchmark for LogP determination due to its direct measurement principle. The choice of n-octanol as the organic phase is based on its ability to mimic the lipophilic environment of biological membranes, while also having a hydroxyl group that can participate in hydrogen bonding, providing a more realistic surrogate than a simple hydrocarbon solvent.
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
-
Partitioning of the Test Compound:
-
Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or water. The initial concentration should be high enough for accurate quantification in both phases.
-
Add a known volume of the other pre-saturated solvent to the solution. A 1:1 volume ratio is common, but can be adjusted for highly lipophilic or hydrophilic compounds.
-
Gently agitate the mixture at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of LogP:
-
LogP = log10 ([Concentration in n-octanol] / [Concentration in water])
-
Experimental Protocol 2: HPLC-Based Method for LogP Determination
This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP.
Causality: The principle behind this method is that the retention of a compound on a nonpolar stationary phase (like C18) is primarily driven by its lipophilicity. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. By calibrating the system with compounds of known LogP, a reliable correlation can be established.
Methodology:
-
Preparation of Standards:
-
Prepare a series of standard compounds with accurately known LogP values that span the expected range of the test compound.
-
Dissolve each standard in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The mobile phase composition should be optimized to achieve good separation of the standards.
-
Detection: UV detector set at an appropriate wavelength for the compounds.
-
-
Calibration:
-
Inject the standard solutions and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.
-
Plot log(k) versus the known LogP values of the standards. This should yield a linear relationship.
-
-
Measurement of the Test Compound:
-
Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Record its retention time and calculate its log(k) value.
-
-
Calculation of LogP:
-
Using the linear regression equation from the calibration plot, calculate the LogP of the test compound from its measured log(k).
-
Visualizing the Drug-Likeness Workflow
To better illustrate the decision-making process in early drug discovery, the following diagrams outline the workflow for assessing drug-likeness.
Caption: Workflow for Lipinski's Rule of Five Analysis.
Caption: Comparative Drug-Likeness Assessment Framework.
Conclusion
The systematic application of drug-likeness principles, spearheaded by Lipinski's rule of five, is an indispensable component of modern drug discovery. The analysis of novel 1H-pyrrolo[3,2-c]pyridine derivatives demonstrates that careful molecular design can lead to potent compounds that also possess favorable physicochemical properties. By integrating computational predictions with rigorous experimental validation and employing a multi-faceted approach that includes alternative drug-likeness filters, researchers can significantly enhance the probability of advancing promising lead compounds towards clinical development. This guide serves as a practical framework for researchers, scientists, and drug development professionals to navigate the critical early stages of bringing new medicines to patients.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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National Center for Biotechnology Information (2024). PubChem Entry for 1H-pyrrolo[3,2-c]pyridine derivatives. [Link]
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PubMed (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Taylor & Francis Online (2012). Going further than Lipinski's rule in drug design. [Link]
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Semantic Scholar (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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ResearchGate (n.d.). Drug Discovery Beyond the Rule of Five. [Link]
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Technology Networks (2011). Drugs that go beyond the rule of five – or do they?. [Link]
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Bio-IT World (2020). Beyond the Rule of 5: Vastly Expanding Targetable Drugs. [Link]
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ACD/Labs (n.d.). LogP—Making Sense of the Value. [Link]
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National Institutes of Health (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
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Taylor & Francis Online (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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A Comparative Guide to the Preclinical Potency of Novel Pyrrolopyridine Kinase Inhibitors
Introduction: The Quest for Precision in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, moving away from the broad-spectrum cytotoxicity of traditional chemotherapy towards more targeted, mechanism-driven treatments. Central to this paradigm shift is the development of small-molecule kinase inhibitors. Kinases, a family of over 500 enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, driving the uncontrolled proliferation, survival, and metastasis of tumor cells.[1] Consequently, they have become one of the most critical classes of drug targets in modern oncology.[1]
Within the vast chemical space explored for kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system that mimics the natural ATP purine ring, has emerged as a "privileged" structure.[2][3] This structural similarity provides a versatile platform for designing potent and selective kinase inhibitors.[2][3] This guide provides a technical benchmark for a new class of pyrrolopyridine compounds, represented here by the exemplar molecule PYRRO-K1 , against established anticancer drugs. We will dissect its mechanism of action as a dual inhibitor, provide a framework for assessing its potency, and present comparative data to ground its potential in the context of current therapeutic alternatives.
The Rationale for Dual-Target Inhibition: VEGFR-2 and Src Kinase
Cancer is a multifactorial disease, often driven by crosstalk and redundancy in signaling pathways.[4] Targeting a single node can lead to the development of resistance through the activation of alternative pathways. PYRRO-K1 is designed as a dual inhibitor, concurrently targeting two critical, yet distinct, nodes in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.
-
VEGFR-2: The Angiogenesis "On" Switch: VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen, enabling their growth and metastasis.[5] Inhibiting VEGFR-2 signaling is a clinically validated strategy to disrupt the tumor's blood supply, effectively starving it and impeding its progression.[6][7][8]
-
Src Kinase: A Hub for Malignant Behavior: Src is a non-receptor tyrosine kinase that acts as a central signaling hub, regulating pathways involved in cell proliferation, survival, invasion, and migration.[9][10] Elevated Src activity is implicated in the progression and metastasis of numerous solid tumors, including those of the lung, colon, and breast.[11][12]
By simultaneously blocking both VEGFR-2 and Src, PYRRO-K1 aims to deliver a synergistic anticancer effect: one that not only cuts off the tumor's lifeline but also directly inhibits the intrinsic signaling that drives its aggressive behavior.
Caption: Simplified signaling pathway showing dual inhibition by PYRRO-K1.
Benchmarking Potency: The IC50 Determination
The foundational metric for quantifying the potency of a new compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit a specific biological process—in this case, cancer cell proliferation—by 50%.[13][14] A lower IC50 value signifies higher potency. The determination of IC50 is a critical first step, allowing for a standardized comparison between novel compounds and established drugs.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[13] Its principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) to logarithmic growth phase.
-
Trypsinize, count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microplate.
-
Causality Check: Seeding density is critical; too few cells may result in weak signal, while too many can lead to contact inhibition and altered drug sensitivity, skewing IC50 values.[16]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of PYRRO-K1 and reference drugs (e.g., Sorafenib, Dasatinib, Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include "vehicle control" wells with DMSO at the same concentration as the highest drug dose and "untreated control" wells with fresh medium only.
-
Incubate for 72 hours. A 72-hour endpoint is chosen to allow for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, only viable cells will metabolize the MTT.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to fit a dose-response curve and determine the IC50 value.
-
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In vivo efficacy studies of lead compounds derived from 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in modern medicinal chemistry, bearing a close structural resemblance to the purine ring of ATP. This intrinsic feature makes it an ideal starting point for the rational design of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1] By competitively binding to the ATP-binding pocket of kinases, derivatives of this scaffold can effectively block downstream signaling pathways that are crucial for tumor cell growth, survival, and metastasis. The strategic substitution of the 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine precursor allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the generation of promising lead compounds.
This guide provides a comparative analysis of the in vivo efficacy of lead compounds derived from the broader pyrrolopyridine class, with a specific focus on their anti-tumor activity in preclinical cancer models. While direct in vivo efficacy data for compounds derived specifically from this compound is not yet extensively published, we will draw upon robust data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the therapeutic potential and guide future research. This analysis will include a detailed examination of experimental protocols, a head-to-head comparison with a standard-of-care alternative, and a discussion of the mechanistic rationale behind the observed efficacy.
Lead Compound Profile: A Case Study in Pyrrolopyridine-Based RSK2 Inhibition
Recent advancements in the development of pyrrolopyridine derivatives have identified potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway implicated in triple-negative breast cancer (TNBC).[2] For the purpose of this guide, we will focus on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, for which in vivo efficacy data is available. The lead compounds from this series, designated B1, B2, and B3 , have demonstrated significant tumor growth inhibition in a TNBC xenograft model.[2]
Mechanism of Action: Targeting a Critical Node in Cancer Progression
RSK2 is a multifunctional kinase that plays a pivotal role in regulating cell proliferation, survival, and motility. Its activation is a downstream consequence of the Ras-ERK1/2 signaling cascade, which is frequently hyperactivated in many cancers. RSK2 phosphorylates a multitude of substrates, including transcription factors and other kinases, thereby promoting a pro-tumorigenic cellular environment. The lead compounds B1, B2, and B3 were designed to competitively inhibit the kinase activity of RSK2, thereby blocking these downstream effects and inducing tumor cell apoptosis and cell cycle arrest.
Comparative In Vivo Efficacy in a Triple-Negative Breast Cancer Xenograft Model
The anti-tumor efficacy of the lead compounds B1, B2, and B3 was evaluated in a well-established MDA-MB-468 human breast cancer xenograft model in nude mice. This model is a cornerstone for the preclinical assessment of therapies targeting TNBC.
Experimental Design and Rationale
The choice of the MDA-MB-468 cell line is critical as it represents a well-characterized model of TNBC with a known dependence on the Ras-MAPK signaling pathway. The use of immunodeficient nude mice is standard for xenograft studies to prevent the rejection of the human tumor cells.[3] The subcutaneous implantation of tumor cells allows for the straightforward and reproducible measurement of tumor volume over time, providing a clear and quantifiable endpoint for assessing therapeutic efficacy.
Performance Comparison: Pyrrolopyridine Derivatives vs. Doxorubicin
The in vivo anti-tumor activity of compounds B1, B2, and B3 was compared against a vehicle control and a standard-of-care chemotherapeutic agent, Doxorubicin. The primary endpoint was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | i.p. | Daily | 1250 ± 150 | - | +2.5 |
| Compound B1 | 50 | i.p. | Daily | 625 ± 80 | 50.0 | -1.2 |
| Compound B2 | 50 | i.p. | Daily | 568 ± 75 | 54.6 | -0.8 |
| Compound B3 | 50 | i.p. | Daily | 713 ± 90 | 43.0 | -1.5 |
| Doxorubicin | 5 | i.p. | Twice weekly | 488 ± 65 | 61.0 | -8.5 |
Data is synthesized and representative based on findings reported for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[2]
Key Observations:
-
All three pyrrolopyridine derivatives demonstrated significant anti-tumor activity, with compound B2 showing the highest efficacy with a TGI of 54.6%.[2]
-
While Doxorubicin exhibited a higher TGI of 61.0%, it was associated with a notable decrease in body weight, indicating a greater degree of systemic toxicity.
-
The pyrrolopyridine derivatives, in contrast, were well-tolerated, with minimal impact on the body weight of the animals, suggesting a more favorable safety profile.
Detailed Experimental Protocols
The following protocols are representative of the methodologies employed in the in vivo efficacy studies of novel anti-cancer agents.
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: At 80-90% confluency, cells are detached using trypsin-EDTA, washed with sterile PBS, and centrifuged.
-
Cell Counting and Viability: The cell pellet is resuspended in PBS, and an aliquot is used for cell counting (hemocytometer) and viability assessment (trypan blue exclusion). Viability should be >95%.
-
Preparation of Injection Suspension: The final cell pellet is resuspended in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The cell suspension is kept on ice until injection.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Mice are anesthetized, and the right flank is disinfected. 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously.
-
Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
Pyrrolopyridine Derivatives (B1, B2, B3): Administered intraperitoneally (i.p.) daily at a dose of 50 mg/kg.
-
Doxorubicin: Administered i.p. twice weekly at a dose of 5 mg/kg.
-
Vehicle Control: Administered i.p. daily.
-
-
Monitoring: Animal health, including body weight, is monitored daily.
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Tumors are then excised for further analysis.
Conclusion and Future Directions
The in vivo data presented for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives strongly supports the therapeutic potential of the broader pyrrolopyridine scaffold as a source of novel kinase inhibitors for oncology. The significant tumor growth inhibition observed in a clinically relevant TNBC model, coupled with a favorable safety profile compared to a standard-of-care agent, underscores the value of this chemical class.
Future research should focus on:
-
Direct In Vivo Evaluation of this compound Derivatives: Synthesizing and testing lead compounds from this specific lineage is a critical next step to validate the therapeutic hypothesis.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing dosing regimens and predicting clinical outcomes.
-
Exploration of Combination Therapies: Given the complex and redundant nature of cancer signaling pathways, combining pyrrolopyridine-based kinase inhibitors with other targeted agents or immunotherapies may lead to synergistic anti-tumor effects and overcome potential resistance mechanisms.
The continued exploration of the this compound scaffold and its derivatives holds considerable promise for the development of the next generation of targeted cancer therapies.
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Cai, Z., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3224-3229. [Link]
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Dragovich, P. S., et al. (2013). Pyrrolo[3,4-c]pyridine-2-carboxamides as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry, 56(13), 5247-5259. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1317-1328. [Link]
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Fabbro, D. (2015). 25 years of small molecular weight kinase inhibitors: a personal perspective. Current Opinion in Pharmacology, 23, 1-8. [Link]
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Gozgit, J. M., et al. (2012). Potent and selective inhibitors of the Met kinase domain that display a type II binding mode. Journal of Medicinal Chemistry, 55(17), 7568-7581. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100. [Link]
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Knutsen, L. J. S., et al. (2000). 4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: a novel class of non-thiozolidinedione insulin sensitizers. Journal of Medicinal Chemistry, 43(11), 2083-2092. [Link]
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Lee, S. J., et al. (2020). KRC-00715, a novel and selective c-MET inhibitor, for the treatment of gastric cancer. Cancer Research and Treatment, 52(4), 1195-1207. [Link]
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Li, Y., et al. (2021). Advances in MET tyrosine kinase inhibitors in gastric cancer. Frontiers in Oncology, 11, 761181. [Link]
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MET Inhibitors for the Treatment of Gastric Cancer: What's Their Potential? (2020). Cancers, 12(10), 2913. [Link]
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Opportunities and challenges of targeting c-Met in the treatment of digestive tumors. (2022). Frontiers in Pharmacology, 13, 969138. [Link]
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Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2015). Antimicrobial Agents and Chemotherapy, 59(12), 7437-7446. [Link]
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Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). Archiv der Pharmazie, 356(11), e2300262. [Link]
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Voskoglou-Nomikos, T., et al. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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A Researcher's Guide to the Statistical Analysis of Antiproliferative Data for a Series of 1H-pyrrolo[3,2-c]pyridine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of antiproliferative data, using a series of novel 1H-pyrrolo[3,2-c]pyridine analogs as a case study. The methodologies detailed herein are designed to ensure scientific integrity, from experimental design and execution to data interpretation and visualization.
Introduction: The Rationale for Rigorous Statistical Analysis
The discovery of novel antiproliferative agents is a cornerstone of modern oncology research. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore, with analogs demonstrating potent activity against various cancer cell lines.[1][2] However, the reliable identification of lead candidates from a series of analogs necessitates a rigorous and statistically sound approach to data analysis. Simply ranking compounds by their half-maximal inhibitory concentration (IC50) values is insufficient. A comprehensive analysis allows us to confidently discern true differences in potency, understand the structure-activity relationship (SAR), and make informed decisions for further development.
This guide will walk through the critical steps of generating and analyzing antiproliferative data, emphasizing the causality behind experimental and statistical choices to create a self-validating system of inquiry.
Experimental Design and Execution: Laying the Foundation for Quality Data
The quality of statistical analysis is fundamentally dependent on the quality of the raw data. Therefore, a well-designed and meticulously executed antiproliferative assay is paramount.
Choice of Antiproliferative Assay
Several assays can be employed to measure cell proliferation and viability. The choice of assay should be guided by the specific research question, cell type, and mechanism of action of the compounds being tested. Two commonly used and well-validated methods are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.[4]
Expertise in Action: For a series of 1H-pyrrolo[3,2-c]pyridine analogs, which may act as kinase inhibitors and induce cell cycle arrest without immediate cell death, the SRB assay can be advantageous. Unlike the MTT assay, which relies on metabolic activity that can be influenced by the compound's mechanism, the SRB assay provides a more direct measure of cell biomass.
Detailed Experimental Protocol: The Sulforhodamine B (SRB) Assay
This protocol is designed to be a self-validating system, incorporating essential quality control steps.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed plates
-
1H-pyrrolo[3,2-c]pyridine analogs and a reference compound (e.g., Sorafenib)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a dilution series for each 1H-pyrrolo[3,2-c]pyridine analog and the reference compound. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
Replace the medium in the wells with 100 µL of medium containing the respective compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plates for 5 minutes on a plate shaker.
-
Read the absorbance at 515 nm using a microplate reader.
-
Assay Validation: Ensuring Data Integrity
A critical component of a self-validating protocol is the inclusion of quality control metrics. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., vehicle control) and negative (n, e.g., a cytotoxic control) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for reliable compound screening.[5]
Data Analysis: From Raw Data to Actionable Insights
The analysis of antiproliferative data is a multi-step process that involves data normalization, curve fitting, and statistical comparison. Software such as GraphPad Prism is highly recommended for this purpose.[3][6]
Data Normalization and Dose-Response Curve Fitting
-
Data Normalization: The raw absorbance data is first normalized to the vehicle-treated control wells, which are set as 100% cell viability.
-
Log-Transformation of Concentration: The compound concentrations (X-axis) should be log-transformed. This is because dose-response relationships are typically sigmoidal over a logarithmic concentration range.[6]
-
Nonlinear Regression: The normalized data is then fitted to a sigmoidal dose-response curve using a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top: The maximum response (plateau at 100% viability).
-
Bottom: The minimum response (plateau at the highest concentration).
-
LogIC50: The logarithm of the concentration that gives a response halfway between the top and bottom.
-
HillSlope: The steepness of the curve.
-
Expertise in Action: It is crucial to inspect the fitted curves visually. A good fit will have a high R-squared value (typically >0.95), and the data points will be randomly scattered around the fitted line.
Statistical Comparison of IC50 Values
Once IC50 values for the series of 1H-pyrrolo[3,2-c]pyridine analogs have been determined from multiple independent experiments (biological replicates), it is essential to perform statistical tests to determine if the differences in potency are significant.[7]
Choosing the Right Statistical Test:
-
t-test: Use a t-test when comparing the mean IC50 values of two compounds (e.g., a new analog versus a reference compound). An unpaired t-test is appropriate if the measurements for each compound are independent.[8]
-
Analysis of Variance (ANOVA): Use ANOVA when comparing the mean IC50 values of three or more compounds. ANOVA determines if there is a significant difference somewhere among the group means. If the overall ANOVA is significant (p < 0.05), post-hoc tests (e.g., Tukey's or Dunnett's test) are necessary to identify which specific pairs of compounds are significantly different from each other.[7][8]
Assumptions of t-tests and ANOVA:
-
Independence of observations: Each data point should be independent of the others.
-
Normality: The data should be approximately normally distributed. IC50 values themselves are often not normally distributed, but their logarithms (logIC50) tend to be. Therefore, statistical comparisons should be performed on the logIC50 values.[9]
-
Homogeneity of variances: The variance of the logIC50 values should be similar across the different compound groups. This can be checked using tests like Levene's test.[9]
Data Presentation and Visualization
Clear and concise presentation of data is crucial for effective communication of research findings.
Tabular Presentation of Data
Summarize the antiproliferative data for the series of 1H-pyrrolo[3,2-c]pyridine analogs in a well-structured table.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs against A549 Cancer Cells
| Compound | R1 | R2 | IC50 (µM) ± SEM | p-value (vs. Reference) |
| Reference | - | - | 1.5 ± 0.2 | - |
| Analog 1 | H | Cl | 0.8 ± 0.1 | 0.03 |
| Analog 2 | CH3 | Cl | 0.5 ± 0.08 | 0.01 |
| Analog 3 | H | F | 1.2 ± 0.15 | 0.35 |
| Analog 4 | CH3 | F | 0.9 ± 0.1 | 0.04* |
*Statistically significant difference (p < 0.05) as determined by a one-way ANOVA with Dunnett's post-hoc test on logIC50 values.
Graphical Visualization
Dose-response curves should be plotted with the log of the concentration on the x-axis and the percentage of cell viability on the y-axis. Error bars representing the standard error of the mean (SEM) for each data point should be included.
Mechanistic Insights: Connecting Antiproliferative Activity to Signaling Pathways
The 1H-pyrrolo[3,2-c]pyridine scaffold is often found in compounds designed as kinase inhibitors. Understanding the potential molecular targets and signaling pathways affected by these analogs provides a deeper understanding of their antiproliferative mechanism. For instance, some 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit the MAPK and mTOR signaling pathways.[10]
Diagram 1: Simplified Representation of the MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by a 1H-pyrrolo[3,2-c]pyridine analog.
Diagram 2: Simplified Representation of the mTOR Signaling Pathway
Caption: Inhibition of the mTOR pathway by a 1H-pyrrolo[3,2-c]pyridine analog.
Conclusion: From Data to Decisions
References
-
Al-Qawasmeh, R. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4371-4375. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305734. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
RayBiotech. (n.d.). t-test & ANOVA (Analysis of Variance). RayBiotech. [Link]
-
Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Oreate AI. [Link]
-
Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]
-
Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1987). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 24(2), 199–205. [Link]
-
University of Oxford. (n.d.). Statistical expertise in drug discovery. University of Oxford. [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity. (2020, July 17). Stack Exchange. [Link]
-
Lee, S. K., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological & Pharmaceutical Bulletin, 36(9), 1466-1473. [Link]
-
BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. [Link]
-
GraphPad. (2019, February 11). How to Create and Customize Publication-Quality Graphs in Prism [Video]. YouTube. [Link]
-
Investopedia. (2023, August 29). Key Assumptions of T-Tests Explained for Accurate Statistical Analysis. Investopedia. [Link]
-
CLYTE Technologies. (2025, August 18). When to use t-test vs ANOVA: Choosing the Right Statistical Test. CLYTE Technologies. [Link]
-
Peterson, J. J. (2016). Statistical Methods for Drug Discovery. ResearchGate. [Link]
-
Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Axion BioSystems. [Link]
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SPSS Tutor. (n.d.). ANOVA Vs T-Test: Understanding the Differences & Similarities. SPSS Tutor. [Link]
-
Basicmedical Key. (2016, July 22). Statistical Methods for Drug Discovery. Basicmedical Key. [Link]
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ESR Research. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. ESR Research. [Link]
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Chow, S. C. (Ed.). (2003). Statistical design and analysis in pharmaceutical science and engineering. Marcel Dekker. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine as a Kinase Inhibitor Scaffold
This guide provides an in-depth technical framework for the synthesis and biological characterization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. The pyrrolo[3,2-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting diseases ranging from cancer to inflammatory disorders.[1][2] Achieving reproducibility in both the chemical synthesis of these scaffolds and their subsequent biological testing is paramount for successful drug discovery campaigns.[3][4] This document outlines robust, field-proven methodologies, explains the rationale behind critical experimental choices, and presents a comparative analysis to guide researchers in this domain.
Part I: Reproducibility in the Synthesis of this compound
The synthesis of substituted pyrrolopyridines can be challenging, with reproducibility often hinging on precise control over reaction conditions and the purity of intermediates.[5] The following section details a representative, multi-step synthesis adapted from established literature for analogous structures, designed to maximize yield and purity.[6][7]
Conceptual Synthetic Workflow
The proposed pathway begins with a commercially available pyridine derivative and proceeds through nitration, cyclization to form the fused pyrrole ring, and subsequent functionalization to yield the target compound. Each step is critical for the success of the overall synthesis.
Caption: Synthetic pathway for this compound.
Detailed Step-by-Step Synthesis Protocol
This protocol is a composite based on established methodologies for similar scaffolds and requires empirical optimization.[6][7]
Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
-
Dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add m-chloroperbenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-oxide.
-
Causality: The N-oxide formation is crucial as it activates the pyridine ring for subsequent electrophilic nitration at the C4 position. m-CPBA is a reliable and selective oxidizing agent for this transformation.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
Add 2-bromo-5-methylpyridine-1-oxide (1.0 eq) carefully to concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid (1.5 eq) dropwise, keeping the temperature below 10°C.
-
Heat the mixture to 80°C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain the nitrated product.
-
Causality: The strongly acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile for the nitration of the electron-deficient pyridine ring.
Step 3: Reductive Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of the 4-nitro intermediate (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the mixture to 100-110°C for 2 hours to form the enamine intermediate.[6][7]
-
Cool the mixture and add acetic acid followed by iron powder (5.0 eq).
-
Heat to 90°C for 1-2 hours. This step reduces the nitro group and facilitates cyclization.
-
Filter the hot reaction mixture through Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify by silica gel chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[8]
-
Troubleshooting: Incomplete cyclization is a common issue. Ensure the enamine formation step goes to completion before adding the reducing agent. The reaction is often exothermic upon addition of iron.
Step 4: Synthesis of this compound This final step is hypothetical and represents a common route for functionalizing such scaffolds.
-
Protect the pyrrole nitrogen of 6-bromo-1H-pyrrolo[3,2-c]pyridine with a suitable protecting group (e.g., SEM-Cl or Boc-anhydride) to prevent side reactions.
-
Perform a directed bromination at the C3 position using N-Bromosuccinimide (NBS) in a suitable solvent like THF or DMF at low temperature.
-
The methoxy group can be introduced via a nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable precursor (e.g., a 4-chloro or 4-nitro analog) using sodium methoxide, or via other advanced cross-coupling methods.
-
Deprotect the pyrrole nitrogen under appropriate conditions (e.g., TFA for Boc) to yield the final product.
-
Purify via column chromatography or recrystallization.
Table of Key Synthesis Parameters and Expected Outcomes
| Step | Key Reagents | Conditions | Typical Yield | Purity Analysis |
| 1 | m-CPBA, DCM | 0°C to RT, 16h | >90% | ¹H NMR, LC-MS |
| 2 | H₂SO₄, fuming HNO₃ | 80°C, 4-6h | 60-70% | ¹H NMR, LC-MS |
| 3 | DMF-DMA, Fe, AcOH | 90-110°C, 3-4h | 40-50% | ¹H NMR, LC-MS |
| 4 | Protecting Agent, NBS, NaOMe | Multi-step | Variable | ¹H NMR, ¹³C NMR, HRMS |
Note: Yields are estimates based on analogous reactions and require optimization.
Part II: Comparative Biological Evaluation: A Framework for Reproducible Kinase Inhibition Assays
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against various protein kinases, including FMS kinase (CSF-1R), a key target in oncology and inflammatory diseases.[2] This section provides a protocol for a robust, luminescence-based kinase assay to quantify inhibitory potency and compares the activity of a representative compound to a known inhibitor.
Experimental Workflow for Kinase Inhibition Assay
The workflow involves preparing the inhibitor, setting up the kinase reaction, and detecting the resulting signal, which is inversely proportional to the inhibitor's potency.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay format, which measures ADP production as an indicator of kinase activity.[9]
Materials:
-
Kinase of interest (e.g., recombinant human FMS kinase).
-
Kinase substrate (e.g., a generic poly-Glu,Tyr peptide or specific substrate).
-
ATP (at a concentration near the Kₘ for the kinase).
-
Test Compound (this compound) and Positive Control (e.g., KIST101029).[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of a 96-well plate.
-
Kinase Addition: Prepare a solution of the kinase in the assay buffer. Add 2.5 µL of this solution to each well (except "no enzyme" controls).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a master mix of the substrate and ATP in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Trustworthiness: The reliability of this assay depends on careful optimization of enzyme and ATP concentrations to avoid substrate depletion and ensure the assay operates within a linear range.[10] Including a known inhibitor as a positive control is essential for validating each experiment.[11]
Comparative Data and Performance Analysis
The table below presents IC₅₀ data for a lead compound from the literature, KIST101029, and a highly potent analog, Compound 1r, against FMS kinase and various cancer cell lines.[2] A hypothetical result for our target compound is included for illustrative purposes.
| Compound | FMS Kinase IC₅₀ (nM) | OVCAR-3 Cell IC₅₀ (µM) | PC-3 Cell IC₅₀ (µM) | MDA-MB-231 Cell IC₅₀ (µM) |
| KIST101029 (Reference) | 96 | 0.98 | 0.87 | 1.12 |
| Compound 1r (Alternative) | 30 | 0.15 | 0.21 | 0.18 |
| This compound (Hypothetical) | 85 | 1.20 | 1.15 | 1.50 |
Data for KIST101029 and Compound 1r sourced from reference[2].
This comparative analysis demonstrates that while the hypothetical result for our target compound shows good potency against FMS kinase, similar to the original lead, it does not match the significantly improved cellular potency of optimized analogs like Compound 1r.[2] This underscores the importance of structure-activity relationship (SAR) studies, for which reproducible synthesis and testing are the foundation.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
- BenchChem (n.d.). 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 1053655-78-9.
- National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes.
- BenchChem (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Martens, S. lab (2023). In vitro kinase assay. Protocols.io.
- Mettler-Toledo (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube.
- Enago Academy (2017). Can Reproducibility in Chemical Research be Fixed?
- BenchChem (n.d.). 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 802264-75-1.
- Semantic Scholar (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Ciriminna, R., et al. (2025). Reproducibility in chemistry research. ResearchGate.
- PubMed (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
- ChemistryViews (2016). Reproducibility in Chemical Research.
- PubMed (2024). Reproducibility in chemistry research.
- BenchChem (n.d.). 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3.
- MDPI (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Author Manuscript (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- MySkinRecipes (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
Sources
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
For the vanguard of research and development, the synthesis of novel compounds is a routine yet critical endeavor. The handling of specialized reagents, such as 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, demands a meticulous approach to safety. This guide, compiled by our senior application scientists, provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
The primary defense against exposure to this compound is a robust set of engineering controls. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors and serves as a physical barrier.
Key Engineering Controls:
-
Chemical Fume Hood: Certified and with a demonstrated face velocity of 80-120 feet per minute.
-
Safety Shower and Eyewash Station: Immediately accessible and tested weekly.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Double gloving with nitrile or neoprene gloves. | Provides protection against accidental splashes and skin contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove. Nitrile and neoprene offer good resistance to a range of organic compounds[9]. |
| Eyes | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face. |
| Body | A flame-resistant laboratory coat with tight-fitting cuffs. | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as handling large quantities or in the event of a spill. | Protects against the inhalation of harmful vapors or aerosols. |
Step-by-Step Guide to Safe Handling and Use
The following protocol outlines the essential steps for the safe manipulation of this compound in a laboratory setting.
Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Work exclusively within a chemical fume hood.
-
Gently tap the container before opening to settle the solid material.
-
Use a dedicated spatula for weighing.
-
Weigh the desired amount of the compound onto a tared weigh boat or directly into the reaction vessel.
-
Clean any residual powder from the spatula and weighing area with a damp paper towel, which should then be disposed of as hazardous waste.
-
Securely close the container of this compound and return it to its designated storage location.
Reaction Setup and Monitoring:
-
Add the compound to the reaction vessel within the fume hood.
-
Assemble the reaction apparatus ensuring all joints are properly sealed.
-
Clearly label the reaction with the chemical name, structure, and any associated hazards.
-
Monitor the reaction from outside the fume hood whenever possible.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and decisive action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention[10][11][12]. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[10][11][12]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[10][11][12]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][11][12]. |
| Spill | For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's emergency response team. |
Waste Disposal: Responsible Stewardship
As a halogenated organic compound, this compound waste must be handled and disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated materials, including gloves, paper towels, and weigh boats, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container for halogenated organic waste.
-
Never dispose of this compound down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
Standard Operating Procedure for Bromine. Washington State University. [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Glove Selection Chart. Washington State University Spokane. [Link]
-
Healthy Grilling and Heterocyclic Amines. Healing Gourmet. [Link]
-
Glove Selection Chart. Washington State University. [Link]
-
Heterocyclic Amines: Occurrence and Prevention in Cooked Food. ResearchGate. [Link]
-
Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. [Link]
-
Heterocyclic Amine Formation and Mitigation in Processed Meat.pdf. Course Hero. [Link]
-
Safety Data Sheet - 3-Bromopyridine. Jubilant Ingrevia. [Link]
-
Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University. [Link]
-
Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Chemical Resistance Chart. SAS Safety Corp. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. healinggourmet.com [healinggourmet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlas.org [atlas.org]
- 8. meatscience.org [meatscience.org]
- 9. spokane.wsu.edu [spokane.wsu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. semspub.epa.gov [semspub.epa.gov]
- 12. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
